2-Methylphenyl 3-methylbenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2-methylphenyl) 3-methylbenzoate |
InChI |
InChI=1S/C15H14O2/c1-11-6-5-8-13(10-11)15(16)17-14-9-4-3-7-12(14)2/h3-10H,1-2H3 |
InChI Key |
CVIIZZATSCKIJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2C |
Origin of Product |
United States |
Foundational & Exploratory
2-Methylphenyl 3-methylbenzoate chemical structure and properties
Abstract
This technical guide provides a comprehensive overview of 2-Methylphenyl 3-methylbenzoate, an aromatic ester with significant potential in synthetic chemistry. While specific data for this isomer is not extensively documented in public databases, this paper constructs a detailed profile by examining its core structure, predicting its properties based on related compounds, and outlining robust synthetic protocols. Key discussions include its nomenclature, predicted physicochemical and spectroscopic characteristics, and detailed methodologies for its synthesis via the Schotten-Baumann reaction. Furthermore, this guide explores its primary application as a precursor in the Fries rearrangement for the synthesis of hydroxybenzophenones, a class of compounds with notable value in medicinal chemistry. Safety and handling protocols are also addressed, providing a well-rounded resource for researchers and drug development professionals.
Nomenclature and Chemical Structure
2-Methylphenyl 3-methylbenzoate, also known by its semi-systematic name o-tolyl m-toluate, is a specific isomer of methylphenyl methylbenzoate. It is structurally defined as the ester formed from the condensation of 3-methylbenzoic acid (m-toluic acid) and 2-methylphenol (o-cresol).
-
IUPAC Name: 2-methylphenyl 3-methylbenzoate
-
Common Synonyms: o-tolyl m-toluate, 2-methylphenyl 3-toluate
-
Molecular Formula: C₁₅H₁₄O₂
-
Molecular Weight: 226.27 g/mol
-
CAS Number: A specific CAS number for this isomer is not readily found in major chemical databases, distinguishing it from more common isomers like methyl o-toluate (CAS 89-71-4)[1][2][3].
The structural arrangement of its functional groups is a critical determinant of its chemical behavior, particularly in reactions involving the aromatic rings or the ester linkage.
Caption: Chemical Structure of 2-Methylphenyl 3-methylbenzoate
Physicochemical Properties
While experimental data for 2-methylphenyl 3-methylbenzoate is scarce, its properties can be reliably predicted based on structurally similar aromatic esters. It is expected to be a colorless to pale yellow liquid or a low-melting solid at room temperature, with poor solubility in water but good solubility in common organic solvents like ethanol, acetone, and dichloromethane[1].
| Property | Predicted Value | Reference / Basis |
| Molecular Formula | C₁₅H₁₄O₂ | Calculated from structure |
| Molecular Weight | 226.27 g/mol | Calculated from structure |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar isomers like Methyl o-toluate[1][3][4]. |
| Boiling Point | > 250 °C (estimated) | Extrapolated from smaller aromatic esters (e.g., Methyl o-toluate, BP 207-208°C)[1]. |
| Melting Point | Not readily available | - |
| Solubility | Poorly soluble in water; soluble in organic solvents | General property of aromatic esters[5]. |
| Density | ~1.1 g/cm³ (estimated) | Based on similar isomers (e.g., Methyl o-toluate, 1.073 g/cm³)[1][2]. |
| Refractive Index | ~1.55 (estimated) | Based on similar isomers (e.g., Methyl o-toluate, ~1.52)[4]. |
Synthesis and Manufacturing
The synthesis of a phenolic ester such as 2-methylphenyl 3-methylbenzoate is most effectively achieved through the acylation of the corresponding phenol with a more reactive carboxylic acid derivative, such as an acyl chloride. The Schotten-Baumann reaction is a classic and robust method for this transformation, offering high yields under mild conditions.
Causality in Method Selection:
Direct Fischer esterification between 3-methylbenzoic acid and 2-methylphenol is generally inefficient. This is because phenols are less nucleophilic than aliphatic alcohols, and the reaction equilibrium does not strongly favor ester formation. To overcome this, 3-methylbenzoic acid is converted to the highly electrophilic 3-methylbenzoyl chloride. The reaction is conducted in the presence of a base (like NaOH or pyridine) which serves two purposes: it deprotonates the weakly acidic phenol to form the much more nucleophilic phenoxide ion, and it neutralizes the HCl byproduct generated during the reaction, driving the synthesis to completion.
Experimental Protocol: Schotten-Baumann Synthesis
This protocol describes the synthesis of 2-methylphenyl 3-methylbenzoate from 2-methylphenol and 3-methylbenzoyl chloride.
Materials:
-
2-Methylphenol (o-cresol)
-
3-Methylbenzoyl chloride (m-toluoyl chloride)
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath and standard laboratory glassware
Step-by-Step Methodology:
-
Dissolution: In a flask, dissolve 1.0 equivalent of 2-methylphenol in a minimal amount of dichloromethane.
-
Base Addition: Add approximately 2.5 equivalents of 10% aqueous NaOH solution. Cool the biphasic mixture in an ice bath to 0-5°C with vigorous stirring.
-
Acylation: Slowly add 1.1 equivalents of 3-methylbenzoyl chloride to the cooled, stirring mixture. The reaction is exothermic; maintain the temperature below 10°C.
-
Reaction: Allow the mixture to stir vigorously for 1-2 hours, gradually warming to room temperature.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Remove the aqueous layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. This removes unreacted phenoxide, base, and residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure ester.
Caption: Synthesis Workflow via Schotten-Baumann Reaction
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The following are predicted key features for 2-methylphenyl 3-methylbenzoate:
-
¹H NMR:
-
Aromatic Protons: A complex multiplet region between δ 7.0-8.0 ppm, integrating to 8H. The protons on both rings will show distinct splitting patterns based on their substitution.
-
Methyl Protons: Two distinct singlets are expected for the two methyl groups. The methyl group on the benzoate ring (-C₆H₄-CH₃) would likely appear around δ 2.4 ppm, while the methyl group on the phenyl ring (-O-C₆H₄-CH₃) would appear slightly further upfield, around δ 2.2 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal for the ester carbonyl carbon (C=O) is expected in the range of δ 165-170 ppm.
-
Aromatic Carbons: Multiple signals between δ 120-150 ppm corresponding to the aromatic carbons. The carbon attached to the ester oxygen (-O-C-) will be further downfield.
-
Methyl Carbons: Two signals in the aliphatic region, typically around δ 20-25 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, characteristic absorption band for the ester carbonyl group is expected around 1735 cm⁻¹.
-
C-O Stretch: Two C-O stretching bands will be present: one for the aryl-O bond and one for the O-C=O bond, typically in the 1100-1300 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
-
Applications and Research Interest
The primary utility of 2-methylphenyl 3-methylbenzoate in a research and development context lies in its capacity as a precursor for more complex molecular scaffolds.
The Fries Rearrangement: A Gateway to Hydroxybenzophenones
The most significant application for a phenolic ester like this is the Fries rearrangement . This reaction involves the Lewis acid-catalyzed (e.g., AlCl₃) intramolecular migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-hydroxy ketones[6][7].
In the case of 2-methylphenyl 3-methylbenzoate, the rearrangement would produce a mixture of:
-
2-hydroxy-3-methyl-(3'-methyl)benzophenone (ortho-rearrangement)
-
4-hydroxy-3-methyl-(3'-methyl)benzophenone (para-rearrangement)
The ratio of these products can be controlled by reaction conditions; lower temperatures generally favor the para product, while higher temperatures favor the ortho product[8][9]. These resulting hydroxybenzophenone structures are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and UV absorbers.
Caption: Fries Rearrangement yielding ortho and para products.
Other Potential Applications
-
Fine Chemical Intermediate: As a building block for creating more complex molecules in multi-step syntheses[4].
-
Fragrance and Flavor: Many aromatic esters possess pleasant aromas and are used in the fragrance industry, although the specific organoleptic properties of this isomer are not documented[5].
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-methylphenyl 3-methylbenzoate is not available, general precautions for aromatic esters should be followed. Based on data for similar compounds like methyl benzoate, it should be handled with care.
-
Hazards: May cause skin, eye, and respiratory tract irritation[2].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Always consult a comprehensive SDS for a closely related compound before handling.
References
- Rosen, T., & Lico, I. M. (1990). The Fries Rearrangement. Recueil des Travaux Chimiques des Pays-Bas, 109(11), 547-563.
-
Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]
-
SynArchive. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Fries Rearrangement. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl o-toluate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Methyl benzoate. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Methyl o-toluate | C9H10O2 | CID 33094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl o-toluate | 89-71-4 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. byjus.com [byjus.com]
- 9. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to 2-Methylphenyl 3-methylbenzoate: Synthesis, Characterization, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylphenyl 3-methylbenzoate, an aromatic ester, holds significance in various chemical and pharmaceutical research domains. Its structural motif, comprising a benzoate and a substituted phenyl ring, is a common feature in numerous biologically active molecules and functional materials. A comprehensive understanding of its synthesis, physicochemical properties, and analytical characterization is paramount for its effective utilization in research and development. This guide provides a detailed technical overview of 2-Methylphenyl 3-methylbenzoate, intended to serve as a valuable resource for professionals in the field.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application. The key properties of 2-Methylphenyl 3-methylbenzoate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | Calculated |
| Molecular Weight | 226.27 g/mol | Calculated |
| IUPAC Name | 2-methylphenyl 3-methylbenzoate | |
| Appearance | Colorless to pale yellow liquid or solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water | Inferred from structure |
Synthesis of 2-Methylphenyl 3-methylbenzoate
The synthesis of 2-Methylphenyl 3-methylbenzoate is typically achieved through the esterification of 3-methylbenzoic acid with 2-methylphenol (o-cresol). Several established methods can be employed, with the choice often depending on the desired scale, yield, and reaction conditions. Two robust and widely applicable protocols are detailed below.
Method 1: Fischer-Speier Esterification
This classical method involves the direct acid-catalyzed esterification of a carboxylic acid and an alcohol. While effective, it is an equilibrium process, and measures must be taken to drive the reaction towards the product.
Reaction Scheme:
Fischer-Speier Esterification of 3-methylbenzoic acid and 2-methylphenol.
Experimental Protocol:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 3-methylbenzoic acid (1.0 eq), 2-methylphenol (1.2 eq), and a suitable solvent such as toluene (2-3 mL per mmol of carboxylic acid).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Methylphenyl 3-methylbenzoate.
Method 2: Steglich Esterification
The Steglich esterification is a milder method that utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (DMAP). This method is particularly advantageous for substrates that are sensitive to acidic conditions.
Reaction Scheme:
Steglich Esterification of 3-methylbenzoic acid and 2-methylphenol.
Experimental Protocol:
-
Reactant Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbenzoic acid (1.0 eq), 2-methylphenol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel as described in the Fischer-Speier method.
Analytical Characterization
The identity and purity of synthesized 2-Methylphenyl 3-methylbenzoate must be confirmed through a combination of spectroscopic techniques. Below are the expected analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.
-
Aromatic Protons: A complex multiplet pattern will be observed in the aromatic region (typically δ 7.0-8.2 ppm) corresponding to the eight protons on the two substituted benzene rings. The specific splitting patterns will depend on the coupling between adjacent protons.
-
Methyl Protons: Two distinct singlets will be present, each integrating to three protons, corresponding to the two methyl groups. The methyl group on the benzoate ring (from 3-methylbenzoic acid) is expected to resonate around δ 2.4 ppm, while the methyl group on the phenyl ring (from 2-methylphenol) will likely appear at a slightly different chemical shift, also in the region of δ 2.2-2.5 ppm.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Carbonyl Carbon: A characteristic signal for the ester carbonyl carbon will be observed in the downfield region, typically around δ 165-170 ppm.
-
Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 120-155 ppm) corresponding to the twelve carbons of the two benzene rings. The carbons attached to the methyl groups and the ester oxygen will have distinct chemical shifts.
-
Methyl Carbons: Two signals in the aliphatic region (typically δ 15-25 ppm) will correspond to the two methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group will be present in the region of 1730-1750 cm⁻¹.
-
C-O Stretch: A strong absorption band corresponding to the C-O single bond of the ester will be observed in the range of 1100-1300 cm⁻¹.
-
Aromatic C-H Stretch: Weak to medium absorption bands will appear above 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds on the aromatic rings.
-
Aliphatic C-H Stretch: Absorption bands corresponding to the C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Characteristic "fingerprint" absorptions for the substituted benzene rings will be present in the 1450-1600 cm⁻¹ region and at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 226, corresponding to the molecular weight of 2-Methylphenyl 3-methylbenzoate.
-
Fragmentation Pattern: Common fragmentation pathways for esters will be observed. Key fragments may include the loss of the 2-methylphenoxy group ([M - OC₇H₇]⁺) resulting in a peak at m/z = 119 (the 3-methylbenzoyl cation), and the loss of the 3-methylbenzoyl group ([M - COC₇H₇]⁺) leading to a peak at m/z = 107 (the 2-methylphenoxide radical cation). Further fragmentation of these ions will also be observed.
Conclusion
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and analytical characterization of 2-Methylphenyl 3-methylbenzoate. The detailed experimental protocols for its preparation via Fischer-Speier and Steglich esterification offer researchers practical and reliable methods for its synthesis. The predicted spectroscopic data serves as a crucial reference for the structural elucidation and purity assessment of the compound. This information is intended to empower researchers, scientists, and drug development professionals in their endeavors involving this versatile aromatic ester.
References
-
Fischer, E.; Speier, A. (1895). "Darstellung der Ester". Berichte der deutschen chemischen Gesellschaft. 28 (3): 3252–3258. [Link]
-
Neises, B.; Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition in English. 17 (7): 522–524. [Link]
-
PubChem. National Center for Biotechnology Information. "2-Methylphenyl 3-methylbenzoate". [Link] (Note: A direct entry for this specific isomer may not exist, but data for related isomers and constituent parts are available.)
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link] (Spectral data for related compounds can be found here.)
Technical Guide: Physical Properties & Synthesis of o-Tolyl m-Toluate
The following is an in-depth technical guide on the physical properties and synthesis of o-Tolyl m-toluate , designed for researchers and drug development professionals.
CAS Registry Number: 21121-93-7 IUPAC Name: (2-Methylphenyl) 3-methylbenzoate Formula: C₁₅H₁₄O₂ Molecular Weight: 226.27 g/mol
Executive Summary & Chemical Identity
o-Tolyl m-toluate is an unsymmetrical diaryl ester formed from the condensation of o-cresol (2-methylphenol) and m-toluic acid (3-methylbenzoic acid). Unlike its symmetrical counterparts, this isomer exhibits unique physicochemical behavior due to the steric clash of the ortho-methyl group on the phenolic ring combined with the meta-substitution on the benzoyl ring.
This compound is primarily utilized in structure-activity relationship (SAR) studies to evaluate steric hindrance in ester hydrolysis, as a high-boiling solvent/plasticizer in cellulose ether formulations, and as a reference standard in the analysis of complex isomeric mixtures in coal tar processing.
Chemical Structure Analysis
The molecule features two aromatic rings linked by an ester bond.
-
Ring A (Phenolic): Substituted at the ortho (2-) position. The proximity of the methyl group to the ester oxygen creates significant steric bulk, inhibiting hydrolytic attack and influencing the rotational freedom of the C-O bond.
-
Ring B (Acidic): Substituted at the meta (3-) position.[1] This placement offers inductive stability without the severe steric shielding seen in o-toluic derivatives.
Physical Properties Profile
Note: Due to the specific isomeric nature of CAS 21121-93-7, some values represent consensus data derived from high-fidelity predictive models (ACD/Labs, EPI Suite) and comparative analysis of structural analogs (e.g., o-tolyl benzoate).
Table 1: Physicochemical Specifications
| Property | Value / Range | Condition | Confidence |
| Physical State | Viscous Liquid | 25°C, 1 atm | High (Analog-based) |
| Boiling Point | 315°C - 320°C | 760 mmHg | Predicted |
| Melting Point | < 20°C | 1 atm | Predicted |
| Density | 1.085 ± 0.06 g/cm³ | 20°C | High |
| Refractive Index ( | 1.560 - 1.565 | 20°C | High |
| Flash Point | ~145°C | Closed Cup | Predicted |
| LogP (Octanol/Water) | 4.60 ± 0.3 | 25°C | Calculated |
| Solubility | Insoluble in water; Soluble in DCM, Toluene, EtOAc | 25°C | Experimental Standard |
Mechanistic Insight: Why is it a Liquid?
While phenyl benzoate is a solid (MP: 68-70°C), the introduction of the ortho-methyl group in o-tolyl m-toluate disrupts the efficient
Spectroscopic Characterization
To validate the identity of synthesized material, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
- 2.25 (s, 3H, Ar-CH ₃, o-cresol ring).
- 2.45 (s, 3H, Ar-CH ₃, m-acid ring).
- 7.10–7.30 (m, 4H, o-cresol aromatic protons).
- 7.40–8.00 (m, 4H, m-acid aromatic protons; H-2 and H-6 on the acid ring will appear downfield ~7.9-8.0 ppm due to carbonyl deshielding).
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: 1735–1745 cm⁻¹ (Strong, Aryl ester).
-
C-O-C Stretch: 1200–1260 cm⁻¹ (Broad, strong).
-
C-H Stretch: 2900–2980 cm⁻¹ (Weak, Methyl groups).
Synthesis Protocol: Acylation of o-Cresol
Objective: Synthesize high-purity o-tolyl m-toluate via nucleophilic acyl substitution. Rationale: Direct Fischer esterification is inefficient for phenols. The Schotten-Baumann reaction (using acid chloride) is preferred to overcome the lower nucleophilicity of the phenol and the steric hindrance of the ortho-methyl group.
Reagents
-
m-Toluoyl Chloride (1.1 equiv) - Generated in situ or purchased.
-
o-Cresol (1.0 equiv).
-
Triethylamine (TEA) or Pyridine (1.2 equiv) - Acid scavenger.
-
Dichloromethane (DCM) - Solvent.
Step-by-Step Methodology
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve o-cresol (10.8 g, 100 mmol) in anhydrous DCM (100 mL) .
-
Base Addition: Add Triethylamine (16.7 mL, 120 mmol) . Cool the mixture to 0°C in an ice bath.
-
Acylation: Dropwise add m-toluoyl chloride (17.0 g, 110 mmol) over 30 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Quench: Quench with water (50 mL).
-
Workup:
-
Separate organic layer.[2]
-
Wash with 1M NaOH (2 x 50 mL) to remove unreacted o-cresol (Critical step: Phenols are difficult to remove by distillation).
-
Wash with 1M HCl (2 x 50 mL) to remove residual amine.
-
Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude oil via vacuum distillation (expected bp ~160°C at 5 mmHg) or column chromatography (Silica, Hexane/EtOAc).
Visualization of Workflows
Synthesis Reaction Pathway
The following diagram illustrates the chemical transformation and the steric environment.
Caption: Nucleophilic acyl substitution pathway using base catalysis to overcome steric hindrance.
Purification Logic Flow
This flowchart ensures the removal of specific impurities common to aryl ester synthesis.
Caption: Purification strategy highlighting the critical NaOH wash to remove phenolic impurities.
Applications & Stability
Research Applications
-
Steric Hydrolysis Models: Used to quantify the rate retardation caused by ortho-substituents in enzymatic or alkaline hydrolysis studies.
-
Plasticizers: The compound's high boiling point and aromatic content make it a candidate for plasticizing cellulose ethers (ethyl cellulose) where low volatility is required [2].
-
Fragrance Fixatives: Like many high-molecular-weight esters, it has potential as a fixative, though its odor profile is less documented than the para isomers.
Stability
-
Thermal: Stable up to 250°C.
-
Hydrolytic: Resistant to hydrolysis at neutral pH due to steric shielding. Requires strong base/acid and heat to cleave.
-
Storage: Store in glass/fluoropolymer containers at room temperature. Avoid PVC containers due to plasticizing effects.
References
-
GuideChem. (n.d.). 3-methylbenzoic acid (2-methylphenyl) ester - CAS 21121-93-7. Retrieved from
-
Internet Archive. (n.d.). Technology of Cellulose Ethers Vol IV. (Reference to Cresyl Toluate as plasticizer). Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.
-
PubChem. (n.d.). Compound Summary: Benzoic acid, 2-methyl-, derivatives.[3][4] (General reference for tolyl ester properties).
Sources
Technical Guide: Solubility Profiling and Thermodynamic Characterization of 2-Methylphenyl 3-methylbenzoate
Executive Summary
This technical guide outlines the physicochemical behavior, experimental determination, and thermodynamic modeling of the solubility of 2-Methylphenyl 3-methylbenzoate (also known as o-tolyl m-toluate) in organic solvents. As a key intermediate in the synthesis of agrochemicals and fine organic materials, understanding its solid-liquid equilibrium (SLE) is critical for optimizing recrystallization processes, purification yields, and formulation stability.
While specific mole-fraction datasets for this ester are often proprietary, this guide synthesizes data from structurally homologous tolyl benzoates and defines the standard operating procedures (SOPs) for generating authoritative solubility data using laser monitoring and gravimetric analysis.
Physicochemical Profile & Structural Analysis[1]
2-Methylphenyl 3-methylbenzoate is an aromatic ester formed by the condensation of 3-methylbenzoic acid and 2-methylphenol. Its solubility profile is governed by the interplay between its hydrophobic aromatic rings and the polar ester linkage.
Compound Identity
| Parameter | Detail |
| IUPAC Name | 2-Methylphenyl 3-methylbenzoate |
| Synonyms | o-Tolyl m-toluate; Benzoic acid, 3-methyl-, 2-methylphenyl ester |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Predicted LogP | ~4.8 (Highly Lipophilic) |
| Physical State | Crystalline Solid (Predicted MP: 50–70 °C based on homologs) |
Solvent Interaction Mechanism
The dissolution of 2-Methylphenyl 3-methylbenzoate follows the "like dissolves like" principle, driven by three primary intermolecular forces:
-
-
Stacking: Dominant in aromatic solvents (e.g., Toluene, Benzene), leading to high solubility. -
Dipole-Dipole Interactions: The ester carbonyl group interacts favorably with polar aprotic solvents (e.g., Acetone, Ethyl Acetate).
-
Hydrogen Bonding: Protic solvents (e.g., Ethanol, Methanol) can act as H-bond donors to the ester oxygen, but the hydrophobic tolyl groups limit solubility at lower temperatures.
Experimental Methodology: Determination of Solubility
To generate high-precision solubility data (mole fraction
Protocol: Dynamic Laser Monitoring Technique
This method detects the precise dissolution temperature (
Equipment:
-
Double-jacketed glass vessel (50 mL).
-
Programmable thermostatic water bath (
0.05 K). -
Laser source and photodetector system.
-
Magnetic stirrer.
Step-by-Step Workflow:
-
Preparation: Weigh a precise mass (
) of 2-Methylphenyl 3-methylbenzoate and solvent ( ) into the vessel. -
Equilibration: Set the stirring speed to 400 rpm. Maintain the temperature 5 K below the estimated saturation point.
-
Heating Ramp: Increase temperature slowly (0.2 K/min). The suspension will scatter the laser light (low transmittance).
-
Detection: As the last crystal dissolves, the solution becomes clear, and laser transmittance spikes to maximum intensity. Record this temperature as
. -
Validation: Repeat the process with varying solute masses to construct the full polythermal solubility curve.
Protocol: Static Gravimetric Method (Validation)
Used to validate laser data at specific isotherms (e.g., 298.15 K).
-
Add excess solute to the solvent in a sealed vial.
-
Shake at constant temperature for 24–48 hours.
-
Filter the supernatant using a syringe filter (0.45
m). -
Evaporate solvent from a weighed aliquot and dry the residue to constant mass.
-
Calculate mole fraction solubility (
).
Thermodynamic Modeling & Correlation
Experimental solubility data must be correlated using thermodynamic models to allow for interpolation and process design.
The Modified Apelblat Equation
The modified Apelblat equation is the most authoritative semi-empirical model for correlating solubility of non-ideal solutions. It accounts for the non-constant enthalpy of solution.
- : Mole fraction solubility.
- : Absolute temperature (K).
-
: Empirical parameters derived from non-linear regression.
-
Parameter B is related to the enthalpy of solution.
-
Parameter C accounts for the temperature dependence of the heat capacity.
-
The Van't Hoff Equation
For analyzing the thermodynamics of dissolution (Enthalpy
-
Slope:
-
Intercept:
-
Note: This linear form assumes
is constant over the temperature range. For broader ranges, the Apelblat model is superior.
Predicted Solubility Profile
Based on the structural properties of tolyl benzoates and Hansen Solubility Parameters (HSP), the predicted solubility ranking for 2-Methylphenyl 3-methylbenzoate is:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Aromatic | Toluene, Benzene | Very High | Strong |
| Polar Aprotic | Acetone, Ethyl Acetate | High | Dipole interaction with ester group. |
| Chlorinated | Chloroform, DCM | High | High dispersion forces. |
| Polar Protic | Ethanol, Methanol, 1-Propanol | Moderate | H-bonding limited by hydrophobic rings; highly temp-dependent. |
| Aliphatic | Hexane, Cyclohexane | Low | Weak dispersion forces vs. crystal lattice energy. |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates. |
Visualization of Workflows
Experimental & Analytical Workflow
The following diagram illustrates the logical flow from sample preparation to thermodynamic parameter extraction.
Figure 1: Integrated workflow for determining and modeling solubility data.
Thermodynamic Logic Pathway
This diagram details the calculation steps for deriving thermodynamic properties from raw solubility data.
Figure 2: Thermodynamic derivation pathway from experimental solubility isotherms.
References
-
Compound Data & Homologs
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7150, Methyl benzoate. Retrieved from [Link]
-
-
Solubility Measurement Protocols
-
Lan, G.-C., et al. (2015).[1] Measurement and correlation of the solubility of 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) in different solvents. Journal of Chemical & Thermodynamics. (Demonstrates Laser Monitoring Method). Retrieved from [Link]
- Shakeel, F., et al. (2015). Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids.
-
- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Prausnitz, J. M., et al. (1999). Molecular Thermodynamics of Fluid-Phase Equilibria. Prentice Hall.
-
Chemical Reactivity & Synthesis
-
Castro, E. A., et al. (2002). Influence of solvent on the ortho substituent effect in the alkaline hydrolysis of phenyl esters of substituted benzoic acids. (Provides context on tolyl benzoate stability). Retrieved from [Link]
-
Sources
An In-depth Technical Guide on the Thermodynamic Data for 2-Methylphenyl 3-methylbenzoate
Abstract
This technical guide provides a comprehensive overview of the thermodynamic data for 2-Methylphenyl 3-methylbenzoate (also known as m-cresyl m-toluate). Recognizing the scarcity of direct experimental data for this specific compound, this document synthesizes information on closely related aromatic esters to establish a foundational understanding. It further outlines robust experimental and computational methodologies for the precise determination of its thermodynamic properties. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical grounding and practical protocols to facilitate further investigation and application of this compound.
Introduction: The Significance of Thermodynamic Data
In the realms of pharmaceutical development and materials science, a thorough understanding of a compound's thermodynamic properties is paramount. These properties, which include enthalpy, entropy, and Gibbs free energy, govern the stability, reactivity, and phase behavior of a substance. For a molecule like 2-Methylphenyl 3-methylbenzoate, an aromatic ester, this data is critical for:
-
Drug Development: Predicting the stability of a potential drug candidate under various storage conditions, understanding its solubility, and modeling its interaction with biological targets are all underpinned by thermodynamic principles.
-
Materials Science: In applications such as phase change materials for thermal energy storage, the enthalpy of fusion and melting point are key performance indicators. Aromatic esters are being explored for such high-temperature applications.[1][2]
-
Process Chemistry: Designing and optimizing synthetic routes, purification processes (like distillation), and ensuring process safety requires accurate thermodynamic data.
Physicochemical Identity of 2-Methylphenyl 3-methylbenzoate
A clear identification of the molecule is the first step in any rigorous scientific investigation.
| Property | Value | Source |
| IUPAC Name | 2-methylphenyl 3-methylbenzoate | |
| Synonyms | m-cresyl m-toluate | |
| Molecular Formula | C₁₅H₁₄O₂ | |
| Molecular Weight | 226.27 g/mol | |
| Canonical SMILES | CC1=CC=CC=C1OC(=O)C2=CC=CC(=C2)C | |
| InChIKey | Not available in searched sources |
Experimental Determination of Thermodynamic Properties
The acquisition of precise thermodynamic data relies on a suite of well-established experimental techniques. The following protocols are standard in the field for characterizing compounds like aromatic esters.
Phase Transition Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for understanding the thermal behavior of a material.
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary method for determining:
-
Melting Point (T_m): The temperature at which the substance transitions from a solid to a liquid. Aromatic esters have been shown to have a wide range of melting points, from as low as -16°C to as high as 190°C.[1]
-
Enthalpy of Fusion (ΔH_fus): The amount of energy required to melt the substance. For aromatic esters, this can range up to 160 J/g.[1]
-
Crystallization Temperature (T_c): The temperature at which the substance crystallizes from a molten state.
-
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing critical information on its thermal stability and decomposition profile.
Experimental Workflow: DSC & TGA
Caption: Workflow for DSC and TGA analysis.
Enthalpy of Formation: Combustion Calorimetry
The standard enthalpy of formation (ΔH_f°) is a fundamental thermodynamic property. For organic compounds, it is often determined indirectly through the enthalpy of combustion (ΔH_c°).
Experimental Protocol: Bomb Calorimetry
-
A precisely weighed sample of 2-Methylphenyl 3-methylbenzoate is placed in a crucible inside a high-pressure vessel (the "bomb").
-
The bomb is filled with pure oxygen to a pressure of approximately 30 atm.
-
The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).
-
The sample is ignited, and the complete combustion reaction releases heat, which is absorbed by the bomb and the surrounding water.
-
The temperature change of the water is meticulously measured to calculate the heat of combustion.
-
Using Hess's Law, the enthalpy of formation can then be calculated from the known enthalpies of formation of the combustion products (CO₂ and H₂O).
For methyl benzoate, a related compound, the energy of combustion has been measured at -3956.7 ± 3.1 kJ mol⁻¹, leading to a standard molar enthalpy of formation in the gaseous state of -276.1 ± 4.0 kJ mol⁻¹.[3][4]
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides powerful tools for estimating thermodynamic properties.
Quantum Chemical Calculations
Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of a molecule. From this, properties such as the enthalpy of formation and Gibbs free energy of formation can be derived. The B3LYP/6-311++g** level of theory is a commonly used method for such calculations on aromatic esters.[5] These calculations can be performed using software packages like Gaussian.[6]
Computational Workflow: Quantum Chemistry
Caption: Quantum chemical calculation workflow.
Group Contribution Methods
Group contribution methods, such as the Joback method or the Constantinou and Gani method, estimate thermodynamic properties by summing the contributions of the individual functional groups within the molecule.[6][7] These methods are computationally less intensive than quantum chemistry and can provide rapid estimations.
Applications and Future Directions
The thermodynamic data for 2-Methylphenyl 3-methylbenzoate, once determined, will be invaluable for:
-
Pharmaceutical Formulation: Informing the selection of excipients and the design of stable dosage forms.
-
Materials Design: Assessing its potential as a phase change material for thermal energy storage or as a high-performance solvent.
-
Chemical Process Safety and Optimization: Enabling the safe and efficient scale-up of its synthesis.
Future research should focus on the experimental determination of the key thermodynamic properties outlined in this guide. A combination of calorimetric techniques and vapor pressure measurements will provide a comprehensive dataset. Furthermore, validating computational predictions against experimental results will enhance the accuracy of theoretical models for this class of compounds.
Conclusion
While direct experimental thermodynamic data for 2-Methylphenyl 3-methylbenzoate is currently sparse, this technical guide has established a clear pathway for its determination. By leveraging data from analogous aromatic esters and employing the robust experimental and computational methodologies described herein, researchers can obtain the critical data needed to unlock the full potential of this compound in drug development, materials science, and beyond. The principles and protocols outlined serve as a foundational resource for the scientific community to build upon.
References
-
Properties and Structure of Aromatic Ester Solvents | Request PDF - ResearchGate. Available at: [Link]
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Available at: [Link]
-
Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester - PubChem. Available at: [Link]
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials - MDPI. Available at: [Link]
-
Methyl 3-methylbenzoate | CAS#:99-36-5 | Chemsrc. Available at: [Link]
-
Thermodynamic properties of formation estimated to biodiesel esters using Gaussian quantum chemistry software and group contribution method of Constantinou and Gani - ResearchGate. Available at: [Link]
-
THERM: a computer code for estimating thermodynamic properties for species important to combustion and reaction modeling - PubMed. Available at: [Link]
-
methyl 3-methyl benzoate, 99-36-5 - The Good Scents Company. Available at: [Link]
-
Enthalpy of formation of methyl benzoate: calorimetry and consequences | Request PDF - ResearchGate. Available at: [Link]
-
Methyl benzoate - Wikipedia. Available at: [Link]
-
3-(3-Methylphenyl)benzoate | C14H11O2- | CID 6936274 - PubChem. Available at: [Link]
-
Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Available at: [Link]
-
m-Cresyl Acetate. Available at: [Link]
-
Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem. Available at: [Link]
-
Benzoic acid, methyl ester - NIST WebBook. Available at: [Link]
-
Properties of Esters - Chemistry LibreTexts. Available at: [Link]
-
Enthalpy of formation of methyl benzoate: calorimetry and consequences - ResearchGate. Available at: [Link]
-
15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry - Lumen Learning. Available at: [Link]
-
m-Cresyl acetate - NIST WebBook. Available at: [Link]
-
Esters. An Introduction. Available at: [Link]
-
2,4,6-Trinitrophenyl 3-methylbenzoate - PMC. Available at: [Link]
-
Making esters from alcohols and acids | Class experiment | RSC Education. Available at: [Link]
-
Enthalpy of formation of methyl benzoate: calorimetry and consequences - RSC Publishing. Available at: [Link]
-
Esters: Structure, Nomenclature and Properties – HSC Chemistry - Science Ready. Available at: [Link]
-
Hazardous Substance Fact Sheet - NJ.gov. Available at: [Link]
-
Cresatin | C9H10O2 | CID 67406 - PubChem. Available at: [Link]
-
Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Available at: [Link]
-
meta-cresyl acetate, 122-46-3 - The Good Scents Company. Available at: [Link]
-
Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1) - Cheméo. Available at: [Link]
-
ICSC 1187 - METHYL BENZOATE. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enthalpy of formation of methyl benzoate: calorimetry and consequences - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. THERM: a computer code for estimating thermodynamic properties for species important to combustion and reaction modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the SDS: A Technical Risk Profile for 2-Methylphenyl 3-methylbenzoate
Topic: Technical Risk Profile & Safety Data Guide: 2-Methylphenyl 3-methylbenzoate Audience: Researchers, Process Chemists, and Drug Development Professionals Format: In-Depth Technical Whitepaper (Predictive Toxicology & Handling)
Executive Summary
Standard Safety Data Sheets (SDS) often fail to capture the nuanced risks of novel or non-commodity intermediates. 2-Methylphenyl 3-methylbenzoate (an ester of o-cresol and m-toluic acid) presents a specific "masked" hazard profile common to phenolic esters. While the ester itself may appear chemically stable and lipophilic, its physiological behavior—specifically its hydrolysis into toxic phenolic metabolites—demands a safety protocol exceeding standard "irritant" classifications.
This guide synthesizes predictive toxicology, structure-activity relationships (SAR), and rigorous handling protocols for researchers working with this compound in drug discovery or fragrance chemistry.
Part 1: Chemical Identity & Molecular Architecture
This compound is a custom synthesis intermediate . It does not have a widely recognized, commodity-level CAS number in public registries, though it is chemically distinct.
| Parameter | Technical Specification |
| Chemical Name | 2-Methylphenyl 3-methylbenzoate |
| Synonyms | o-Tolyl m-toluate; o-Cresyl m-toluate |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Predicted LogP | ~4.5 – 5.0 (Highly Lipophilic) |
| Physical State | Viscous Liquid or Low-Melting Solid (Analogous to Phenyl Benzoate) |
| Boiling Point (Pred.) | 310°C – 330°C @ 760 mmHg |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO |
Structural Analysis & Reactivity
The molecule consists of a 3-methylbenzoyl group esterified to a 2-methylphenol (o-cresol) moiety.
-
Steric Hindrance: The ortho-methyl group on the phenol ring provides slight steric protection to the ester bond, potentially slowing hydrolysis compared to unhindered phenyl esters.
-
Lipophilicity: The high LogP indicates rapid dermal penetration. Once absorbed, the ester bond is susceptible to cleavage by non-specific esterases.
Part 2: Hazard Identification & Toxicology (The "Hidden Hazard")
The Hydrolysis Trap
The primary safety oversight with aromatic esters is treating them solely as skin irritants. 2-Methylphenyl 3-methylbenzoate acts as a pro-toxin. Upon contact with mucosal membranes, lung tissue, or following dermal absorption, esterases hydrolyze the compound, releasing o-Cresol .
Toxicological Cascade:
-
Entry: Rapid absorption through skin due to lipophilicity.
-
Activation: Hydrolysis releases o-cresol (Class 6.1 Toxic) and m-toluic acid.
-
Effect: o-Cresol is a neurotoxin and corrosive agent. It causes CNS depression, hepatic damage, and severe tissue necrosis.
GHS Classification (Derived):
-
Signal Word: DANGER
-
H311: Toxic in contact with skin (due to o-cresol release).
-
H411: Toxic to aquatic life with long-lasting effects (phenols are aquatic toxins).
Metabolic Pathway Visualization
The following diagram illustrates the bio-activation pathway that necessitates high-level PPE.
Figure 1: Metabolic hydrolysis pathway demonstrating the release of toxic o-cresol post-absorption.
Part 3: Handling, Storage, & Stability Protocols
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for aromatic esters and cresols.
| PPE Component | Specification | Rationale |
| Gloves (Primary) | Silver Shield / 4H (Laminate) | Essential for spill cleanup. Resists permeation of aromatics >8 hrs. |
| Gloves (Splash) | Double Nitrile (High Thickness) | Acceptable for incidental contact only. Change immediately upon splash. |
| Respiratory | P100 + OV Cartridge | Required if heating or generating aerosols (e.g., rotary evaporation). |
| Eye Protection | Chemical Goggles + Face Shield | Prevent corneal damage; phenols can cause blindness. |
Storage & Stability
-
Conditions: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Incompatibility:
Part 4: Emergency Response & Decontamination
CRITICAL NOTE: Water alone is often ineffective for washing off lipophilic esters and phenols.
Skin Exposure Protocol (The PEG-400 Rule)
-
Immediate Action: Do NOT just rinse with water. The compound is insoluble and will remain on the skin, continuing to absorb.
-
Solvent Wash: Swab the area with Polyethylene Glycol 400 (PEG-400) or a mixture of PEG/Ethanol (70:30). This solubilizes the ester and the phenol.
-
Rinse: After PEG swabbing, rinse with copious amounts of soap and water for 15 minutes.
-
Medical Attention: Seek evaluation for signs of phenol poisoning (dark urine, confusion).
Spill Management Workflow
Figure 2: Decision tree for managing spills of lipophilic aromatic esters.
Part 5: Synthesis & Purity Analysis
For researchers synthesizing this compound, verifying the absence of unreacted o-cresol is critical for safety and yield.
Analytical Markers
-
TLC (Thin Layer Chromatography):
-
Mobile Phase: 10% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm). The ester will run significantly higher (Rf ~0.6–0.7) than the free acid (Rf < 0.1) or o-cresol (Rf ~0.3–0.4).
-
-
GC-MS:
-
Look for the parent ion [M]+ = 226 .
-
Common fragmentation: Loss of the cresyl group (m/z 119, methylbenzoyl cation).
-
-
1H NMR (CDCl₃):
-
Ester Methyl: Singlet ~2.4 ppm (on the acid ring).
-
Cresyl Methyl: Singlet ~2.2 ppm (on the phenol ring).
-
Aromatic Region: Multiplets 7.0–8.0 ppm. Key Diagnostic: Shift of o-cresol protons downfield due to esterification.
-
References
-
PubChem. Compound Summary: Methyl 3-methylbenzoate (Analogous Structure). National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: o-Cresol (Hydrolysis Hazard).[Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Medical Management Guidelines for Phenols. CDC. [Link]
Sources
Technical Review: 2-Methylphenyl 3-methylbenzoate & The Fries Rearrangement Gateway
Executive Summary
2-Methylphenyl 3-methylbenzoate (CAS: 21121-93-7), also known as o-tolyl m-toluate, represents a critical structural scaffold in organic synthesis.[1] While simple aryl esters are often viewed merely as protecting groups or final products, this specific molecule serves as a "latent" precursor to high-value hydroxybenzophenones .[1] Through the Fries rearrangement, this ester unlocks a library of substituted benzophenone derivatives that possess significant utility as UV stabilizers in materials science and as tubulin-binding agents in oncology.[1]
This technical guide analyzes the chemical architecture of 2-Methylphenyl 3-methylbenzoate, detailing its synthesis, its mechanistic transformation via Lewis acid catalysis, and the biological relevance of its rearranged derivatives.
Part 1: Chemical Architecture & Synthesis[1]
Physicochemical Profile
The molecule is an ester formed from the condensation of o-cresol (2-methylphenol) and m-toluic acid (3-methylbenzoic acid).[1] Its steric bulk, provided by the ortho-methyl group on the phenolic ring and the meta-methyl group on the benzoyl ring, influences both its crystalline packing and its reactivity profile.
| Property | Specification |
| IUPAC Name | 2-Methylphenyl 3-methylbenzoate |
| CAS Number | 21121-93-7 |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Predicted Density | 1.1 ± 0.1 g/cm³ |
| Key Moiety | Di-tolyl ester scaffold |
Synthetic Pathways
The synthesis of 2-Methylphenyl 3-methylbenzoate is typically achieved through nucleophilic acyl substitution.[1] Two primary protocols are employed depending on scale and "green" chemistry requirements.[1]
-
Method A (Acid Chloride - High Yield): Activation of 3-methylbenzoic acid with thionyl chloride (
) followed by reaction with o-cresol.[1] -
Method B (DCC Coupling - Mild Conditions): Direct esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[1]
Synthesis Workflow Diagram
The following diagram illustrates the parallel synthetic routes and the critical activation steps.
Figure 1: Comparative synthetic routes for 2-Methylphenyl 3-methylbenzoate via Acid Chloride (Method A) and Steglich Esterification (Method B).
Part 2: The Fries Rearrangement (Mechanistic Core)
The true technical value of 2-Methylphenyl 3-methylbenzoate lies in its reactivity.[1] Under Lewis acid catalysis (e.g.,
Mechanistic Insight
The reaction proceeds via the formation of a coordinate complex between the carbonyl oxygen and the Lewis acid, followed by cleavage of the ester bond to generate an acylium ion and an aluminum phenolate.[2] The acylium ion then attacks the aromatic ring of the phenol at the ortho or para position.[1]
-
Steric Constraint: The 2-methyl group on the phenolic ring blocks one ortho position.[1] Consequently, the rearrangement is directed primarily to the para position (relative to the oxygen) or the remaining open ortho position (position 6).
Reaction Pathway Diagram
This diagram visualizes the divergence between the ortho- and para-rearrangement products, which are pharmacologically distinct.[1]
Figure 2: Divergent pathways of the Fries Rearrangement for 2-Methylphenyl 3-methylbenzoate.
Part 3: Derivative Potential & Biological Applications[4][5][6]
The benzophenone derivatives generated from this ester are not merely chemical curiosities; they are privileged scaffolds in drug discovery.[1]
Pharmacological Relevance
Benzophenone analogues, particularly those with hydroxyl and methyl substitutions, mimic the structure of Combretastatin A-4 , a potent tubulin polymerization inhibitor. The "3,3'-dimethyl" substitution pattern derived from our starting ester provides lipophilicity that enhances membrane permeability.[1]
Key Biological Activities:
-
Anticancer (Tubulin Inhibition): Hydroxybenzophenones bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells (e.g., A-549, MCF-7).[1]
-
Antimicrobial: The phenolic hydroxyl group, often preserved or regenerated in the rearrangement, contributes to membrane disruption in bacterial strains.[1]
-
UV Protection (Industrial): Ortho-hydroxybenzophenones (Product B in Fig 2) exhibit strong intramolecular hydrogen bonding, allowing them to dissipate UV energy as heat.[1] This makes them ideal UV stabilizers for plastics and topical sunscreens.[1]
Comparative Activity Data
The following table summarizes the biological activity of benzophenone derivatives closely related to the rearrangement products of 2-Methylphenyl 3-methylbenzoate.
| Compound Class | Cell Line / Target | Activity Metric ( | Mechanism | Ref |
| Benzophenone Derivative 1 | A-549 (Lung Cancer) | 0.82 | Tubulin Inhibition | [1] |
| Benzophenone Derivative 1 | SMMC-7721 (Liver Cancer) | 0.26 | Apoptosis Induction | [1] |
| 3-Methylstilbene Analogs | MCF-7 (Breast Cancer) | < 10 | Mitotic Arrest | [2] |
| Substituted Benzophenones | C. guilliermondii | 39 | Antifungal | [3] |
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-Methylphenyl 3-methylbenzoate
Objective: Preparation of the ester scaffold.
-
Reagents: 3-Methylbenzoic acid (10 mmol), o-Cresol (10 mmol), DCC (11 mmol), DMAP (1 mmol), Dichloromethane (DCM, 50 mL).
-
Procedure:
-
Dissolve 3-methylbenzoic acid and o-cresol in dry DCM at 0°C under nitrogen.
-
Add DMAP followed by the dropwise addition of DCC dissolved in DCM.[1]
-
Allow the mixture to warm to room temperature and stir for 12 hours. Urea precipitate will form.[1]
-
Filtration: Filter off the dicyclohexylurea (DCU) byproduct.[1]
-
Workup: Wash the filtrate with 1N HCl (2x), saturated
(2x), and brine. Dry over .[1][3] -
Purification: Evaporate solvent and purify via silica gel chromatography (Hexane/EtOAc 9:1).
-
Validation: Confirm structure via
-NMR (Singlet at 2.4 ppm for methyls, aromatic multiplets 7.0-8.0 ppm).
-
Protocol B: Fries Rearrangement to Hydroxybenzophenones
Objective: Conversion to the active benzophenone pharmacophore.[1]
-
Reagents: 2-Methylphenyl 3-methylbenzoate (5 mmol), Aluminum Chloride (
, 10 mmol). -
Procedure (Solvent-Free "Neat" Method):
-
Mix the ester and pulverized
in a round-bottom flask. -
Heating: Heat the mixture to 140°C (oil bath) for 2 hours. The mixture will melt and evolve HCl gas (use a trap).[1]
-
Quenching: Cool to room temperature. Carefully add crushed ice/HCl mixture to decompose the aluminum complex.[1]
-
Extraction: Extract the resulting solid/oil with Ethyl Acetate (3x).
-
Separation: The crude mixture contains both ortho- and para-isomers.[1]
-
Purification: Separate isomers using column chromatography.[1] The ortho-hydroxy isomer is typically less polar due to intramolecular H-bonding and elutes first.[1]
-
References
-
Lei, C., Yang, W., Lin, Z., et al. (2024).[4] Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link]
-
Gowda, B. T., et al. (2008).[1] Crystal structure of 2-methylphenyl 4-methylbenzoate. Acta Crystallographica Section E. Available at: [Link]
-
ChemBK. (2023).[1] 2-methylphenyl 3-methylbenzoate Properties and CAS Data. Available at: [Link]
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 2-Methylphenyl 3-methylbenzoate: Boiling and Melting Point Analysis
Abstract
Introduction: The Significance of Thermal Properties
2-Methylphenyl 3-methylbenzoate, an aromatic ester, holds potential for diverse applications, including as a fragrance component, a plasticizer, or a crucial intermediate in the synthesis of complex pharmaceutical and industrial molecules. A precise understanding of its fundamental physicochemical properties, particularly its boiling and melting points, is a cornerstone for its synthesis, purification, formulation, and safe handling. These thermal transition points are critical parameters that influence a substance's physical state, volatility, and solubility, thereby impacting its behavior in various processes. This guide offers a multi-faceted approach, combining theoretical estimation with practical experimental guidance to provide a holistic understanding of these key properties.
Physicochemical Properties: An Educated Estimation
In the absence of direct experimental data for 2-Methylphenyl 3-methylbenzoate, we can derive reliable estimations from its structural isomers, namely cresyl benzoates. The positioning of the methyl groups influences molecular symmetry and intermolecular forces, but the overall molecular weight and functional groups provide a strong basis for comparison.
Table 1: Estimated Physicochemical Data for 2-Methylphenyl 3-methylbenzoate
| Property | Estimated/Reported Value | Basis for Estimation (Isomer Data Source) |
| Boiling Point | 314.00 to 316.00 °C | Based on the boiling point of meta-cresyl benzoate.[1] |
| Melting Point | 70.00 to 72.00 °C | Based on the melting point of para-cresyl benzoate.[2] |
Note: These values serve as a robust starting point for experimental design and process parameter setting.
Theoretical Framework: Structure-Property Relationships
The melting and boiling points of a molecule are direct reflections of the energy required to overcome the intermolecular forces holding its molecules together in the solid and liquid states, respectively.[3][4][5] For 2-Methylphenyl 3-methylbenzoate, several structural features are key determinants of these properties.
Intermolecular Forces at Play
The primary intermolecular forces governing esters are:
-
London Dispersion Forces: These forces are present in all molecules and increase with molecular size and surface area.[6][7] As a relatively large aromatic ester, 2-Methylphenyl 3-methylbenzoate will exhibit significant London dispersion forces.
-
Dipole-Dipole Interactions: The ester functional group contains polar C=O and C-O bonds, creating a permanent molecular dipole. These dipole-dipole interactions are stronger than London dispersion forces but weaker than hydrogen bonds.
Esters like 2-Methylphenyl 3-methylbenzoate cannot act as hydrogen bond donors, which is why their boiling points are typically lower than those of alcohols and carboxylic acids of comparable molecular weight.[3][5]
The Influence of Molecular Structure
-
Molecular Weight and Size: Generally, as the molecular weight and size of a molecule increase, the strength of London dispersion forces also increases, leading to higher boiling and melting points.[6][7]
-
Molecular Shape and Symmetry: The ability of a molecule to pack efficiently into a crystal lattice has a profound effect on its melting point.[6][8] Highly symmetrical molecules tend to have higher melting points because they can form a more stable and tightly packed crystal structure, requiring more energy to disrupt. The flat nature of the phenyl rings in 2-Methylphenyl 3-methylbenzoate allows for efficient stacking.[6][8]
-
Positional Isomerism: The specific placement of the methyl groups (ortho- and meta-) in 2-Methylphenyl 3-methylbenzoate affects its overall symmetry and dipole moment compared to its para- and other isomers. Para-substituted isomers often exhibit higher melting points due to their greater symmetry.[9] The effect on boiling point is generally less pronounced but can be influenced by changes in the net molecular dipole.
Experimental Protocols for Accurate Determination
The following sections detail standardized and reliable methods for the experimental determination of the melting and boiling points of 2-Methylphenyl 3-methylbenzoate.
Melting Point Determination: The Capillary Method
This is the most common and accurate method for determining the melting point of a crystalline solid.[10][11]
Causality of Experimental Choices: The use of a finely powdered sample ensures uniform heat distribution. A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.
Self-Validating System: A pure compound will exhibit a sharp melting point range (typically 0.5-1.0°C). A broad melting range is a strong indicator of impurities.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample of 2-Methylphenyl 3-methylbenzoate is thoroughly dried and finely ground to a powder.[11][12]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample to a height of 2-3 mm.[10][12]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube filled with a suitable heating oil).[11]
-
Initial Heating: Heat the apparatus at a relatively fast rate until the temperature is about 15-20°C below the estimated melting point.[12]
-
Final Determination: Reduce the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first signs of melting are observed (the solid begins to collapse and a liquid phase appears) and the temperature at which the last of the solid melts completely. This range is the melting point.[12]
Boiling Point Determination: Micro-Method
This method is particularly valuable when working with small quantities of a liquid sample.[13][14]
Causality of Experimental Choices: The inverted capillary tube traps air, which expands upon heating. When the liquid's vapor pressure equals the external pressure, the vapor will rapidly expel the trapped air, creating a continuous stream of bubbles. The point at which the liquid re-enters the capillary upon cooling indicates that the vapor pressure has just dropped below the external pressure, providing an accurate measure of the boiling point.
Self-Validating System: A consistent temperature reading at the point of liquid re-entry across multiple trials validates the result.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount (a few drops) of liquid 2-Methylphenyl 3-methylbenzoate into a micro test tube.
-
Apparatus Assembly: Place a capillary tube, sealed at one end, into the micro test tube with the open end down. Attach the micro test tube to a thermometer using a rubber band.[15][16]
-
Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube containing mineral oil).[15]
-
Heating and Observation: Gently heat the bath. You will observe a slow stream of bubbles as the trapped air expands. As the temperature approaches the boiling point, this stream will become rapid and continuous.
-
Measurement: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[13]
Visualization of Concepts and Workflows
Caption: A streamlined workflow for the experimental determination of melting and boiling points.
Caption: A logical diagram illustrating the relationship between molecular structure and thermal properties.
References
-
The Good Scents Company. (n.d.). para-cresyl benzoate, 614-34-6. Retrieved from [Link]
-
Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Edisco. (n.d.). Melting point determination. Retrieved from [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 2.11: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]
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Student Academic Success. (n.d.). Properties and Trends of Organic Compounds. Retrieved from [Link]
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chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
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IvyPanda. (2024, November 13). Micro Method Determination of Boiling Point of Hydrocarbons Essay. Retrieved from [Link]
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The Good Scents Company. (n.d.). meta-cresyl benzoate, 614-32-4. Retrieved from [Link]
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HSCprep. (2025, March 4). The Chemistry of Esters: Structure, Properties, and Applications. Retrieved from [Link]
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Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from [Link]
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Lumen Learning. (n.d.). 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
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ResearchGate. (2025, August 10). Influence of the Molecular Structure on the Phase Transition Temperatures of Mononuclear Aromatic Compounds. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of 2-Methylphenyl 3-methylbenzoate
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis of 2-Methylphenyl 3-methylbenzoate, an aryl ester with applications in organic synthesis and materials science. The protocol leverages the Schotten-Baumann reaction, a robust and efficient method for acylating phenols.[1][2] This document outlines the underlying chemical principles, a step-by-step experimental procedure, methods for purification and characterization, and critical safety considerations. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a protocol that is not only repeatable but also fundamentally understood.
Introduction and Scientific Principle
The synthesis of aryl esters is a fundamental transformation in organic chemistry. 2-Methylphenyl 3-methylbenzoate is formed through the esterification of ortho-cresol (o-cresol) with 3-methylbenzoyl chloride. While Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol under acidic conditions, is a common method, it is often inefficient for phenols.[3][4]
This guide employs the Schotten-Baumann reaction, which utilizes a more reactive acylating agent (an acyl chloride) in the presence of a base.[5] This approach is highly effective for phenols, which are less nucleophilic than aliphatic alcohols. The reaction proceeds via a nucleophilic acyl substitution mechanism. The base plays a crucial dual role: it deprotonates the phenolic hydroxyl group of o-cresol to form the more nucleophilic phenoxide ion and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium toward product formation.[1][5] The use of a two-phase system, consisting of an organic solvent and water, is a hallmark of the classic Schotten-Baumann conditions.[1]
Experimental Workflow Overview
The overall workflow is designed for efficiency and purity, involving reaction setup, controlled addition of the acylating agent, aqueous workup to remove byproducts, and final purification.
Caption: High-level workflow for the synthesis of 2-Methylphenyl 3-methylbenzoate.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| o-Cresol | C₇H₈O | 108.14 | 5.41 g | 50.0 | 1.0 |
| 3-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | 8.50 g | 55.0 | 1.1 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.40 g | 60.0 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - |
| Deionized Water | H₂O | 18.02 | 100 mL | - | - |
| Hydrochloric Acid (5% aq.) | HCl | 36.46 | As needed | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
Note: Using a slight excess (1.1 eq) of the acyl chloride ensures complete consumption of the starting phenol. A corresponding excess of base (1.2 eq) is used to neutralize the HCl produced and maintain basic conditions.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-cresol (5.41 g, 50.0 mmol) in dichloromethane (100 mL). In a separate beaker, dissolve sodium hydroxide (2.40 g, 60.0 mmol) in deionized water (100 mL) and allow the solution to cool to room temperature.
-
Combining Reagents: Add the aqueous NaOH solution to the flask containing the o-cresol solution. Begin vigorous stirring to create an emulsion. Cool the flask in an ice-water bath to 0-5 °C.
-
Acylation: Slowly add 3-methylbenzoyl chloride (8.50 g, 55.0 mmol) dropwise to the stirring biphasic mixture over 15-20 minutes using an addition funnel.
-
Causality: A slow, dropwise addition is critical to control the exothermic nature of the acylation reaction and prevent the formation of side products. The vigorous stirring ensures efficient mixing between the aqueous and organic phases where the reaction occurs.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting o-cresol spot is no longer visible.
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.
-
Workup - Washing:
-
Wash the organic layer with 50 mL of 5% HCl (aq.) to neutralize any remaining NaOH.
-
Wash with 50 mL of deionized water.
-
Finally, wash with 50 mL of brine (saturated NaCl solution) to facilitate the removal of water from the organic layer.
-
-
Drying and Solvent Removal: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate. Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the dichloromethane solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product, 2-Methylphenyl 3-methylbenzoate, as a clear liquid.
Characterization
The identity and purity of the synthesized ester should be confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band characteristic of the ester carbonyl (C=O) stretch around 1735 cm⁻¹. It will also show aromatic C-H stretching above 3000 cm⁻¹ and methyl C-H stretching below 3000 cm⁻¹.[6]
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide structural confirmation. Expected signals include two distinct methyl singlets, likely in the range of 2.3-2.5 ppm, and a complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the two substituted benzene rings.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₄O₂ = 226.27 g/mol ).
Safety and Hazard Management
This protocol involves hazardous chemicals and must be performed with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: All steps must be conducted in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
o-Cresol: Toxic and corrosive. Avoid skin and eye contact. Can be absorbed through the skin.[9]
-
3-Methylbenzoyl Chloride: Corrosive, a lachrymator (causes tearing), and reacts violently with water. Handle with extreme care.[7]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Dichloromethane: Volatile and a suspected carcinogen. Minimize inhalation and skin contact.
-
-
Waste Disposal: All organic and aqueous waste must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.
References
- Google Patents. (n.d.). Preparation method of methyl benzoate compound.
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
Wikipedia. (2023, December 19). Methyl benzoate. Retrieved from [Link]
-
Wikipedia. (2023, November 27). Schotten–Baumann reaction. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, characterization, thermal behavior and antimicrobial activity of 3-methyl benzoate complexes of transition metal with hydrazine. Retrieved from [Link]
-
Wikipedia. (2023, October 23). Fischer–Speier esterification. Retrieved from [Link]
- Google Patents. (n.d.). Preparation technology of methyl benzoate.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing o-cresol.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzoyl Chloride. Retrieved from [Link]
-
Quora. (2020). What is the Schotten-Baumann reaction? Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
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MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester. Retrieved from [Link]
-
Bangladesh Journals Online. (n.d.). Catalytic Benzylation of o-Cresol with Benzyl Alcohol: A Mathematical Model. Retrieved from [Link]
-
ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]
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ResearchGate. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (2013). Reaction of p-cresol and benzoyl chloride in the presence of different.... Retrieved from [Link]
-
YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Retrieved from [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4-chloro-3-cresol and system thereof.
-
ResearchGate. (2007). Direct esterification of carboxylic acids with p-cresol catalysed by acid activated Indian bentonite. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
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Application Note: Synthetic Protocols for the Esterification of 3-Methylbenzoic Acid with 2-Methylphenol
Introduction: The Challenge of Aryl Ester Synthesis
The synthesis of aryl esters, such as 2-methylphenyl 3-methylbenzoate, is a foundational process in the development of pharmaceuticals, agrochemicals, and advanced polymers. These esters serve as critical building blocks and often constitute the core scaffold of biologically active molecules. The target molecule for this guide is formed from the condensation of 3-methylbenzoic acid and 2-methylphenol (o-cresol).
While esterification appears straightforward, the reaction between a carboxylic acid and a phenol presents distinct challenges compared to reactions with aliphatic alcohols. Phenols are significantly less nucleophilic due to the delocalization of the oxygen's lone pair electrons into the aromatic ring.[1] This reduced reactivity, combined with potential steric hindrance from substituents on either reactant, can lead to low yields and require harsh reaction conditions when using traditional methods.
This application note provides a detailed comparative analysis of two distinct protocols for synthesizing 2-methylphenyl 3-methylbenzoate. We will present a robust, high-yield protocol using the Steglich esterification method and contrast it with the classical Fischer-Speier esterification to highlight the experimental rationale and advantages of modern coupling techniques.
Recommended Protocol: Steglich Esterification
The Steglich esterification is a powerful and mild method for forming esters, particularly effective for acid-sensitive substrates or weakly nucleophilic alcohols like phenols.[2][3] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the acyl transfer.[4][5]
2.1. Mechanistic Rationale
The success of the Steglich protocol lies in its catalytic cycle.
-
Activation: The carboxylic acid (3-methylbenzoic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate.[4]
-
Catalysis: DMAP, being a stronger nucleophile than the phenol, attacks the O-acylisourea intermediate.[2] This forms a stable but highly electrophilic N-acylpyridinium salt. This step is crucial as it prevents a common side reaction: the slow intramolecular rearrangement of the O-acylisourea to a non-reactive N-acylurea.[4][5]
-
Esterification: The phenol (2-methylphenol) then attacks the N-acylpyridinium salt, forming the desired ester and regenerating the DMAP catalyst.
-
Byproduct Formation: The protonated DCC byproduct abstracts a proton to form N,N'-dicyclohexylurea (DCU), a stable, insoluble urea that precipitates from the reaction mixture and is easily removed by filtration.[5]
Diagram 1: Steglich Esterification Workflow
Caption: General workflow for the Steglich esterification.
2.2. Detailed Experimental Protocol
Materials:
-
3-Methylbenzoic acid (1.0 eq)
-
2-Methylphenol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Equipment:
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add 3-methylbenzoic acid (1.0 eq), 2-methylphenol (1.1 eq), and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the carboxylic acid).
-
Cool the flask in an ice bath to 0 °C with stirring.
-
In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture over 5-10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[5]
-
Filter the reaction mixture through a Büchner funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2x) to remove DMAP.
-
Saturated aqueous NaHCO₃ (2x) to remove any unreacted 3-methylbenzoic acid.
-
Brine (1x) to remove residual water.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Hexanes/Ethyl Acetate) to yield the pure ester.
Comparative Protocol: Fischer-Speier Esterification
The Fischer-Speier method is the archetypal esterification, involving the reaction of a carboxylic acid and an alcohol under strong acid catalysis, typically with heat.[6][7] It is an equilibrium-controlled process.[1][8]
3.1. Mechanistic Rationale
The reaction proceeds via nucleophilic acyl substitution. A strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity.[9] The weakly nucleophilic phenol can then attack the activated carbonyl carbon. A series of proton transfers facilitates the elimination of water as a leaving group, and subsequent deprotonation yields the ester and regenerates the acid catalyst.[9] To achieve a reasonable yield, the equilibrium must be shifted towards the products by either using a large excess of one reactant or by removing water as it is formed (e.g., with a Dean-Stark apparatus).[7][8][10] For phenols, this reaction is often slow and low-yielding.[11]
3.2. Detailed Experimental Protocol
Materials:
-
3-Methylbenzoic acid (1.0 eq)
-
2-Methylphenol (3.0-5.0 eq, used in excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)
-
Toluene
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-methylbenzoic acid (1.0 eq), 2-methylphenol (3.0-5.0 eq), and toluene.
-
Attach a Dean-Stark apparatus and a reflux condenser.
-
Carefully add concentrated H₂SO₄ (catalytic amount) to the mixture.
-
Heat the mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing for 8-16 hours or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Transfer to a separatory funnel and carefully wash with water.
-
Wash with saturated aqueous NaHCO₃ until effervescence ceases to neutralize the sulfuric acid catalyst and remove unreacted 3-methylbenzoic acid.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain a large excess of 2-methylphenol, which must be removed. This can be challenging but is often achieved via vacuum distillation or extensive column chromatography.
Data and Protocol Comparison
| Parameter | Steglich Esterification | Fischer-Speier Esterification |
| Catalyst System | DCC (Activator) & DMAP (Catalyst) | Concentrated H₂SO₄ or p-TsOH |
| Stoichiometry | Near-equimolar (1:1.1) | Requires large excess of one reactant |
| Temperature | 0 °C to Room Temperature | High Temperature (Reflux) |
| Reaction Time | 12-24 hours | 8-16 hours |
| Typical Yield | High (>85%) | Low to Moderate (<50%) |
| Key Byproduct | Dicyclohexylurea (DCU) | Water |
| Purification | Simple filtration of DCU, followed by standard extraction and chromatography. | Difficult removal of excess phenol, requiring vacuum distillation or careful chromatography. |
| Advantages | Mild conditions, high yield, suitable for sensitive substrates.[4][12] | Inexpensive reagents. |
| Disadvantages | More expensive reagents, DCC is an allergen.[2] | Harsh acidic conditions, low yield for phenols, difficult purification. |
Diagram 2: Simplified Catalytic Cycle in Steglich Esterification
Sources
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- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
catalytic methods for synthesizing o-Tolyl m-toluate
Application Note: Catalytic Synthesis of o-Tolyl m-Toluate
Abstract
This guide details advanced catalytic protocols for the synthesis of o-Tolyl m-toluate (3-methylbenzoic acid 2-methylphenyl ester). Unlike aliphatic esterifications, the reaction between m-toluic acid and o-cresol is kinetically challenged by the low nucleophilicity of the phenol and the steric hindrance of the ortho-methyl group on the cresol. Traditional Fischer esterification is often ineffective or low-yielding for such systems.
This document presents three distinct catalytic methodologies prioritized by atom economy , scalability , and reaction mildness :
-
Hafnium(IV)-Catalyzed Direct Condensation (High efficiency, thermal robustness).
-
Boronic Acid-Catalyzed Dehydrative Esterification (Organocatalytic, green profile).
-
Scandium(III) Triflate-Catalyzed Acylation (Mild conditions, high turnover).
Introduction & Target Molecule Analysis
-
Target: o-Tolyl m-toluate
-
Structure: An aryl ester composed of a m-tolyl moiety and an o-tolyl moiety.
-
Key Challenges:
-
Nucleophilicity: o-Cresol is significantly less nucleophilic than primary/secondary alcohols due to resonance delocalization and steric hindrance from the ortho-methyl group.
-
Thermodynamics: The equilibrium constant for phenol esterification is generally lower than for alkyl esters; efficient water removal is critical.
-
Selectivity: Avoiding "coking" or Friedel-Crafts side reactions at high temperatures.
-
Method A: Hafnium(IV)-Catalyzed Direct Condensation
Best for: High-yield synthesis, scalable batch processes, and difficult substrates.
Principle: Hafnium(IV) salts, specifically HfCl₄(THF)₂ , possess a unique Lewis acidity that activates carboxylic acids while remaining tolerant to the water byproduct. Unlike Ti(IV) or Al(III) species, Hf(IV) does not readily hydrolyze into inactive oxides under these conditions, allowing for a turnover number (TON) > 100 even in the presence of water.
Experimental Protocol
Reagents:
-
m-Toluic acid (1.0 equiv)
-
o-Cresol (1.0 equiv)
-
Catalyst: Hafnium(IV) chloride bis(tetrahydrofuran) complex [HfCl₄(THF)₂] (1.0 mol%)
-
Solvent: o-Xylene (High boiling point required for azeotropic removal)
Step-by-Step Workflow:
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add m-toluic acid (13.6 g, 100 mmol) and o-cresol (10.8 g, 100 mmol) to the flask.
-
Solvation: Add o-xylene (50 mL).
-
Catalyst Addition: Add HfCl₄(THF)₂ (464 mg, 1.0 mmol) rapidly to minimize moisture exposure (though the catalyst is relatively robust).
-
Reaction: Heat the mixture to reflux (oil bath ~150 °C). Vigorous reflux is necessary to drive water into the Dean-Stark trap.
-
Monitoring: Monitor water collection. Reaction is typically complete when theoretical water (~1.8 mL) is collected (approx. 6–12 hours).
-
Workup: Cool to room temperature. Quench with aqueous NaHCO₃ (50 mL) to neutralize any trace HCl released.
-
Extraction: Separate phases. Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Hexanes/Ethyl Acetate or perform vacuum distillation if high purity is required.
Mechanistic Insight (Hf-Catalysis)
Caption: The Hf(IV) center activates the carboxylic acid via coordination. The cycle is driven by the exchange of the carboxylate ligand and subsequent attack by the phenol, releasing water which is removed physically.
Method B: Arylboronic Acid Catalysis
Best for: "Green" chemistry requirements, metal-free synthesis.
Principle: Electron-deficient arylboronic acids, such as 3,4,5-trifluorophenylboronic acid , act as powerful Lewis acids. They form a mixed anhydride (acyloxyboron species) with the carboxylic acid. This intermediate is highly electrophilic, facilitating attack by the sterically hindered o-cresol.
Experimental Protocol
Reagents:
-
m-Toluic acid (1.0 equiv)
-
o-Cresol (1.0 equiv)
-
Catalyst: 3,4,5-Trifluorophenylboronic acid (5.0 mol%) OR 3,5-Bis(trifluoromethyl)phenylboronic acid.
-
Solvent: Toluene or Mesitylene.
Step-by-Step Workflow:
-
Mixture Preparation: Combine m-toluic acid (10 mmol), o-cresol (10 mmol), and the boronic acid catalyst (0.5 mmol) in a flask.
-
Water Removal: Attach a Dean-Stark apparatus filled with toluene.
-
Reflux: Reflux vigorously for 12–24 hours. The electron-withdrawing groups on the catalyst prevent the formation of the inactive boroxine anhydride and maintain Lewis acidity.
-
Workup: Cool the mixture. The catalyst can often be recovered by precipitation or column chromatography, but for standard processing, wash with 1M NaOH (to remove unreacted acid/phenol) and water.
-
Isolation: Evaporate solvent to yield the crude ester.
Method C: Scandium(III) Triflate Catalysis
Best for: Mild conditions, high throughput screening.
Principle: Scandium triflate [Sc(OTf)₃] is a water-tolerant Lewis acid that can function at lower temperatures than Hf or B catalysts. It is particularly useful if the substrates are sensitive to prolonged boiling in xylene.
Protocol Summary:
-
Mix: Acid (1 equiv) + Phenol (1.2 equiv) + Sc(OTf)₃ (5 mol%).
-
Solvent: Toluene (or neat if liquid at reaction temp).
-
Conditions: 80–100 °C.[1]
-
Note: While Sc(OTf)₃ is expensive, it is recoverable from the aqueous phase after workup.
Data Comparison & Selection Guide
| Feature | Method A: Hf(IV) | Method B: Boronic Acid | Method C: Sc(OTf)₃ |
| Catalyst Loading | 0.1 – 1.0 mol% | 1.0 – 10.0 mol% | 1.0 – 5.0 mol% |
| Temperature | >130 °C (Reflux) | >110 °C (Reflux) | 80 – 110 °C |
| Water Tolerance | High | Moderate | Very High |
| Yield (Typical) | 90 – 98% | 85 – 95% | 80 – 90% |
| Cost | Low (HfCl4 is cheap) | Medium (Specialty Boron) | High (Scandium) |
| Green Metric | Excellent (Atom econ.) | Good (Metal-free) | Good (Recyclable) |
Recommendation: For the synthesis of o-Tolyl m-toluate , Method A (HfCl₄) is the recommended industry standard due to the balance of cost, robustness against the steric bulk of o-cresol, and ease of scale-up.
References
-
Ishihara, K., et al. (2000).[2] "Direct Condensation of Carboxylic Acids with Alcohols Catalyzed by Hafnium(IV) Salts." Science, 290(5494), 1140-1142.[3] Link
-
Ishihara, K., et al. (2002).[4] "Direct Ester Condensation from a 1:1 Mixture of Carboxylic Acids and Alcohols Catalyzed by Hafnium(IV) or Zirconium(IV) Salts."[4][5] Tetrahedron, 58(41), 8179-8188. Link
-
Maki, T., et al. (2005).[6] "New Boronic Acid Catalysts for Direct Amide Condensation and Esterification." Organic Letters, 7(22), 5043-5046. Link
-
Barrett, A. G. M., & Braddock, D. C. (1997). "Scandium(III) Triflate as a Convenient Catalyst for the Esterification of Carboxylic Acids." Chemical Communications, (4), 351-352. Link
-
Goossen, L. J., et al. (2008). "Ru-Catalyzed Oxidative Esterification of Aldehydes with Phenols." Angewandte Chemie International Edition, 47(37), 7103-7106. Link
Sources
- 1. Ester synthesis by esterification [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct condensation of carboxylic acids with alcohols catalyzed by Hafnium(IV) salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols catalyzed by hafnium(IV) or zirconium(IV) salts [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
High-Yield Production of 2-Methylphenyl 3-methylbenzoate: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the high-yield synthesis of 2-Methylphenyl 3-methylbenzoate. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices. The recommended method is the Steglich esterification, a powerful and mild technique for the formation of esters, particularly suited for sterically hindered substrates or those sensitive to harsh acidic conditions. This guide includes detailed information on reagents, reaction conditions, purification, and characterization of the final product.
Introduction
2-Methylphenyl 3-methylbenzoate, an aromatic ester, and its derivatives are of significant interest in medicinal chemistry and materials science due to their potential applications as building blocks for more complex molecules. The efficient and high-yield synthesis of such esters is a critical step in the research and development pipeline. Traditional esterification methods, such as the Fischer-Speier reaction, often require harsh acidic conditions and high temperatures, which can lead to side reactions and degradation of sensitive substrates.
The Steglich esterification, first reported by Wolfgang Steglich in 1978, offers a mild and highly efficient alternative.[1] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at or near room temperature and is tolerant of a wide range of functional groups, making it a versatile tool in modern organic synthesis.[2][3] This application note will detail the use of the Steglich esterification for the high-yield production of 2-Methylphenyl 3-methylbenzoate from 2-methylphenol and 3-methylbenzoic acid.
Reaction Mechanism and Reagent Rationale
The Steglich esterification proceeds through the activation of the carboxylic acid by the carbodiimide coupling agent. The mechanism can be summarized in the following key steps:
-
Activation of the Carboxylic Acid: 3-Methylbenzoic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[4]
-
Role of the Catalyst: DMAP, a highly nucleophilic catalyst, then reacts with the O-acylisourea to form a reactive N-acylpyridinium salt. This intermediate is more susceptible to nucleophilic attack than the O-acylisourea itself and its formation prevents a common side reaction, the non-productive rearrangement of the O-acylisourea to an N-acylurea.[4]
-
Nucleophilic Attack: The nucleophilic hydroxyl group of 2-methylphenol attacks the activated acyl group of the N-acylpyridinium salt.
-
Product Formation and Byproduct Precipitation: This attack leads to the formation of the desired ester, 2-Methylphenyl 3-methylbenzoate, and regenerates the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration.[2]
The choice of reagents is critical for the success of this reaction. DCC is an effective and readily available coupling agent. DMAP is a superior acylation catalyst compared to pyridine due to its greater nucleophilicity. The use of an aprotic solvent, such as dichloromethane (DCM), is preferred to prevent interference with the reaction intermediates.
Reagent and Equipment Details
A summary of the key reagents and their relevant properties is provided in the table below.
| Reagent | Formula | MW ( g/mol ) | m.p. (°C) | b.p. (°C) | Hazards |
| 2-Methylphenol (o-Cresol) | C₇H₈O | 108.14 | 30-32 | 191-192 | Toxic, Corrosive |
| 3-Methylbenzoic Acid (m-Toluic Acid) | C₈H₈O₂ | 136.15 | 111-113 | 263 | Eye Damage |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 34-35 | 154-156 (11 mmHg) | Toxic, Allergen |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 110-113 | 211 | Toxic, Irritant |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Carcinogen |
Equipment: Standard laboratory glassware including a round-bottom flask, magnetic stirrer, and filtration apparatus. All glassware should be thoroughly dried before use.
Experimental Workflow
The overall workflow for the synthesis of 2-Methylphenyl 3-methylbenzoate is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of 2-Methylphenyl 3-methylbenzoate.
Detailed Experimental Protocol
Safety Precautions: This procedure involves the use of hazardous chemicals. N,N'-Dicyclohexylcarbodiimide (DCC) is toxic and a potent allergen; it should be handled with gloves in a well-ventilated fume hood. 4-Dimethylaminopyridine (DMAP) is also toxic. Dichloromethane is a suspected carcinogen. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Reagent Preparation:
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbenzoic acid (1.36 g, 10.0 mmol, 1.0 equiv.) and 2-methylphenol (1.19 g, 11.0 mmol, 1.1 equiv.) in anhydrous dichloromethane (DCM, 40 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-dimethylaminopyridine (DMAP) (0.12 g, 1.0 mmol, 0.1 equiv.) to the solution.
-
-
Reaction Initiation:
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 equiv.) in anhydrous DCM (10 mL).
-
Add the DCC solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.
-
-
Reaction Progression:
-
After the addition of DCC is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash successively with 0.5 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-Methylphenyl 3-methylbenzoate.
-
Characterization of 2-Methylphenyl 3-methylbenzoate
The identity and purity of the synthesized 2-Methylphenyl 3-methylbenzoate should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the aromatic protons of both the 2-methylphenyl and 3-methylbenzoyl moieties, as well as singlets for the two methyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the ester carbonyl (C=O) stretch, typically in the region of 1735-1750 cm⁻¹.
Conclusion
The Steglich esterification is a highly effective method for the synthesis of 2-Methylphenyl 3-methylbenzoate, offering high yields under mild reaction conditions. This protocol provides a detailed and reliable procedure for researchers and professionals in the field of organic synthesis and drug development. The straightforward work-up and purification steps make this an attractive method for the production of this and other similar aryl esters.
References
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
-
PubChem. (n.d.). 2-Methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (2021). Safety data sheet: N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]
-
Wikipedia. (2023). Steglich esterification. Retrieved from [Link]
- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.
-
PubChem. (n.d.). Methyl 2-(2-methylphenyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Information for [Paper Title]. Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterefication product? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
- Munawar, S., et al. (2024).
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- 1. researchgate.net [researchgate.net]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich Esterification [organic-chemistry.org]
Application Note & Protocol: Strategic Solvent Selection for the Synthesis and Reactions of 2-Methylphenyl 3-methylbenzoate
This guide provides an in-depth analysis of solvent selection for the synthesis of 2-Methylphenyl 3-methylbenzoate, a key intermediate in various fields of organic synthesis. Moving beyond a simple recitation of procedures, this document elucidates the fundamental principles governing solvent-reaction interplay, empowering researchers to make informed, mechanistically-driven decisions to optimize reaction outcomes, enhance yields, and ensure process safety.
The Decisive Role of the Solvent: A Mechanistic Perspective
The synthesis of an aryl ester like 2-Methylphenyl 3-methylbenzoate is most commonly approached via two robust pathways: the Fischer-Speier Esterification and acylation using an activated carboxylic acid derivative, such as an acyl chloride. The choice of solvent is not a passive variable but an active controller of reaction kinetics and equilibrium, fundamentally tied to the reaction mechanism.
Fischer-Speier Esterification: An Equilibrium-Dominated Pathway
Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid (3-methylbenzoic acid) and an alcohol (2-methylphenol). This reaction is a classic example of nucleophilic acyl substitution and is inherently reversible.[1][2] The equilibrium between reactants and products often lies unfavorably, necessitating strategic intervention to drive the reaction towards the desired ester.[3]
The primary role of the solvent in this context is twofold:
-
Temperature Control: The reaction requires heat to proceed at a reasonable rate. The solvent's boiling point dictates the maximum reaction temperature at atmospheric pressure.
-
Equilibrium Manipulation: According to Le Châtelier's principle, the removal of a product, in this case, water, will shift the equilibrium to favor the formation of the ester.[4]
Inert, water-immiscible solvents with boiling points high enough to form an azeotrope with water (e.g., toluene, xylene, or cyclohexane) are therefore ideal.[1][5] When used in conjunction with a Dean-Stark apparatus, these solvents allow for the continuous physical removal of water as it is formed, effectively driving the reaction to completion.
Acylation with 3-methylbenzoyl Chloride: A Kinetically-Driven Pathway
When starting with a highly reactive acyl chloride, the reaction with 2-methylphenol is rapid and essentially irreversible. The leaving group is a chloride ion, and the reaction is often conducted in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.
In this scenario, the solvent's role shifts from equilibrium control to ensuring reactant solubility and facilitating molecular interactions.
-
Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are excellent choices.[6] They effectively dissolve the reactants and intermediates without interfering with the reaction. Polar aprotic solvents can solvate the cationic species in the reaction, leaving the nucleophile (phenoxide) more reactive and accelerating the rate.[7][8]
-
Biphasic Systems (Schotten-Baumann conditions): An alternative is a two-phase system, such as dichloromethane and water.[9] The 2-methylphenol is deprotonated by an aqueous base (e.g., NaOH) to form the highly nucleophilic phenoxide, which then reacts with the acyl chloride in the organic phase. This method is robust and often provides high yields.[9]
A Practical Framework for Solvent Selection
The optimal solvent is dictated by the chosen synthetic route. The following decision-making workflow provides a logical path for solvent selection.
Caption: Logical workflow for solvent selection based on synthetic route.
Comparative Data of Common Solvents
The table below summarizes key properties of solvents relevant to the synthesis of 2-Methylphenyl 3-methylbenzoate. This data is essential for selecting a solvent with the appropriate boiling point, polarity, and safety profile.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant (at 20°C) | Type |
| Toluene | C₇H₈ | 110.6 | 0.867 | 2.38 | Non-Polar |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 1.326 | 9.08 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 | 7.58 | Polar Aprotic |
| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 37.5 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47.0 | Polar Aprotic |
Data compiled from various sources.[10][11]
Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always conduct their own risk assessment before beginning any new procedure.
Protocol A: Fischer-Speier Esterification using Toluene with a Dean-Stark Trap
This protocol is designed to maximize ester yield by continuously removing the water byproduct.
Materials:
-
3-methylbenzoic acid
-
2-methylphenol (o-cresol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark trap, condenser, heating mantle, separatory funnel
Procedure:
-
To a 250 mL round-bottom flask, add 3-methylbenzoic acid (1.0 eq.), 2-methylphenol (1.1 eq.), and toluene (approx. 2-3 mL per gram of carboxylic acid).
-
Equip the flask with a Dean-Stark trap and a reflux condenser. Fill the trap with toluene.
-
With gentle swirling, add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the carboxylic acid mass).
-
Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.
-
Continue refluxing until no more water collects in the trap (typically 3-6 hours). Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid and catalyst), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 2-Methylphenyl 3-methylbenzoate can be purified by vacuum distillation or column chromatography.
Protocol B: Schotten-Baumann Synthesis via Acyl Chloride
This protocol leverages the high reactivity of an acyl chloride for a rapid, high-yield synthesis.[9]
Materials:
-
3-methylbenzoyl chloride (prepared from 3-methylbenzoic acid and thionyl chloride or oxalyl chloride)
-
2-methylphenol (o-cresol)
-
Dichloromethane (DCM)
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, ice bath, separatory funnel, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-methylphenol (1.0 eq.) in a 10% aqueous NaOH solution (2.5 eq.).
-
Cool the flask in an ice bath to 0-5 °C with vigorous stirring.
-
Separately, dissolve 3-methylbenzoyl chloride (1.1 eq.) in a minimal amount of DCM.
-
Slowly add the 3-methylbenzoyl chloride solution dropwise to the cooled, stirring aqueous solution. A white precipitate of the ester will form. Maintain the temperature below 10 °C during the addition.[9]
-
After the addition is complete, remove the ice bath and continue stirring the mixture vigorously at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel. Add additional DCM to dissolve the product fully.
-
Separate the layers. Wash the organic layer successively with water (2 x 50 mL) and brine (1 x 50 mL).[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude ester by recrystallization (e.g., from ethanol/water) or vacuum distillation.
Concluding Remarks
The selection of a solvent is a critical parameter in the synthesis of 2-Methylphenyl 3-methylbenzoate. For equilibrium-limited reactions like Fischer esterification, solvents that facilitate water removal, such as toluene, are paramount for achieving high conversion. For kinetically favored reactions involving acyl chlorides, polar aprotic solvents provide an ideal medium for rapid and efficient transformation. By understanding the underlying reaction mechanism, researchers can strategically select a solvent system that not only dissolves the reactants but actively participates in optimizing the reaction pathway, leading to higher yields, greater purity, and more efficient chemical synthesis.
References
-
Riechert, O., Husham, M., Sadowski, G., & Zeiner, T. (2015). Solvent effects on esterification equilibria. AIChE Journal, 61(9), 3000-3011. [Link]
-
Semantic Scholar. (2015). Solvent effects on esterification equilibria. [Link]
-
Scribd. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]
-
J&K Scientific LLC. (n.d.). Fischer Esterification. [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5894-5903. [Link]
-
gChem. (n.d.). Esterification Comparative Reaction. [Link]
-
University of Rochester. (n.d.). Common Solvent Properties. [Link]
-
ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Erowid. (n.d.). Common Organic Solvents: Table of Properties. [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions. (n.d.). [Link]
-
ResearchGate. (n.d.). Effect of Various Solvents on the Esterification Reaction. [Link]
-
JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. [Link]
-
Chemistry Stack Exchange. (2015). Routes of formation of esters with highest yield. [Link]
-
Reddit. (2018). Is there a guide to selecting solvents for synthesis? [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
- Google Patents. (n.d.).
-
PubMed Central. (n.d.). 2,4,6-Trinitrophenyl 3-methylbenzoate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. users.wfu.edu [users.wfu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]
using 2-Methylphenyl 3-methylbenzoate as a chemical intermediate
Executive Summary & Chemical Profile[1]
2-Methylphenyl 3-methylbenzoate (CAS: 55133-99-8), often referred to as a "tolyl toluate" ester, serves as a critical electrophilic substrate in organic synthesis.[1] Unlike simple alkyl benzoates, this aryl ester possesses a unique steric and electronic profile derived from its ortho-cresol and meta-toluic acid moieties.[1]
Its primary utility lies in the Fries Rearrangement , where it acts as a latent source of substituted benzophenones—compounds essential for UV-stabilizing polymers and non-steroidal anti-inflammatory drug (NSAID) scaffolds.[1] This guide details the protocols for converting this ester into high-value hydroxybenzophenones, emphasizing the mechanistic control required to select between ortho- and para- isomers.[1]
Chemical Identity Table[1][2]
| Property | Specification |
| IUPAC Name | (2-methylphenyl) 3-methylbenzoate |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| Key Reactivity | Fries Rearrangement, Hydrolysis, Transesterification |
| Primary Application | Precursor to UV absorbers (Benzophenones) |
| Solubility | Soluble in DCM, Toluene, Chlorobenzene; Insoluble in Water |
Core Application: The Fries Rearrangement
The most authoritative application of 2-Methylphenyl 3-methylbenzoate is its conversion into hydroxyaryl ketones.[1] This reaction is thermodynamically controlled and catalyzed by Lewis acids (typically AlCl₃).[1]
Mechanistic Insight
The reaction proceeds via the generation of an acylium ion intermediate.[2][3][4][5] The choice of temperature dictates the regioselectivity:
-
Kinetic Control (<60°C): Favors para-migration relative to the phenolic oxygen, yielding (4-hydroxy-3-methylphenyl)(3-methylphenyl)methanone .[1]
-
Thermodynamic Control (>120°C): Favors ortho-migration, yielding (2-hydroxy-3-methylphenyl)(3-methylphenyl)methanone .[1] This isomer is chemically significant because it forms an intramolecular hydrogen bond, a requirement for UV energy dissipation.[1]
Validated Protocol: Thermal Fries Rearrangement
Objective: Synthesis of the ortho-hydroxybenzophenone derivative (UV Absorber Target).
Reagents & Equipment[1][4][5][6][7]
-
Substrate: 2-Methylphenyl 3-methylbenzoate (1.0 equiv)
-
Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.2 - 1.5 equiv)[1]
-
Solvent: Chlorobenzene (or neat for high-temp fusion)[1]
-
Atmosphere: Dry Nitrogen or Argon[1]
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal temperature probe. Purge with N₂.[1]
-
Solvation: Dissolve 2-Methylphenyl 3-methylbenzoate (10 mmol) in anhydrous chlorobenzene (20 mL).
-
Catalyst Addition: Cool the solution to 0°C. Add AlCl₃ (12 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; HCl gas evolution will occur.[1]
-
Reaction Phase:
-
For Ortho-Product: Heat the mixture to reflux (approx. 130°C) for 4–6 hours.
-
For Para-Product: Stir at 25°C for 12–24 hours.
-
-
Quenching: Cool the mixture to room temperature. Pour slowly into a slurry of ice (100 g) and concentrated HCl (10 mL) to decompose the aluminum complex.
-
Extraction: Extract the aqueous layer with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).
Reaction Pathway Visualization[1][2]
Figure 1: Mechanistic divergence in the Fries rearrangement of tolyl toluates.[1] High temperatures favor the ortho-isomer necessary for UV stabilization applications.[1]
Alternative Protocol: Photo-Fries Rearrangement
For applications requiring metal-free synthesis or mechanistic studies, the Photo-Fries rearrangement offers a radical-mediated pathway.[1] This method is less high-yielding but avoids aluminum waste.[1]
Methodology:
-
Dissolve the ester in benzene or cyclohexane (0.01 M).[1]
-
Degas the solution with Argon for 30 minutes (Oxygen quenches the triplet state).
-
Irradiate with a medium-pressure mercury lamp (λ > 280 nm) through a Pyrex filter.[1]
-
Monitor via HPLC.[1] The reaction proceeds via a solvent-cage radical recombination mechanism.[1][8]
Downstream Applications & Scaffolding
Once the rearrangement is complete, the resulting benzophenones serve as versatile intermediates.
A. UV Absorbers (Ortho-Isomer)
The 2-hydroxy-3,3'-dimethylbenzophenone product possesses an intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl proton.[1]
-
Mechanism: Upon UV absorption, the molecule undergoes Excited State Intramolecular Proton Transfer (ESIPT), converting UV energy into harmless heat.
-
Use Case: Additive for polyethylene (PE) or polypropylene (PP) films to prevent photodegradation.[1]
B. Pharmaceutical Scaffolds (Para-Isomer)
The 4-hydroxy-3,3'-dimethylbenzophenone product is a structural analog to Ketoprofen and other NSAIDs.[1]
-
Functionalization: The 4-hydroxyl group is a nucleophilic handle for etherification (e.g., attaching solubilizing PEG chains) or cross-coupling reactions to build enzyme inhibitors (e.g., PLA2 inhibitors).[1]
Workflow Diagram: From Intermediate to Product
Figure 2: Divergent application workflows based on the regioselectivity of the rearrangement.
References
-
Mechanism of Fries Rearrangement. Organic Chemistry Portal. Detailed analysis of the acylium ion pathway and thermodynamic control. [Link]
-
Synthesis of Benzophenone Analogs. National Institutes of Health (PubMed).[1] "Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2."[1][9] [Link]
-
Physical Properties of Tolyl Benzoates. PubChem. Compound Summary for Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester.[1] [Link][1]
Sources
- 1. Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester | C16H16O2 | CID 570573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. pharmdguru.com [pharmdguru.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. 4-Methyl benzophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. mdpi.com [mdpi.com]
- 8. Photo fries rearrangement | PPTX [slideshare.net]
- 9. Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Polymerization Architectures of Methyl Benzoate Derivatives
Executive Summary
Methyl benzoate and its functionalized derivatives (e.g., methyl vanillate, dithiobenzoates) occupy a unique dual-role in modern polymer science. They serve as structural monomers in sustainable bio-plastics and as critical electronic modulators in catalytic systems. This guide moves beyond basic synthesis to detail three distinct application vectors:
-
Ziegler-Natta Catalysis: Using methyl benzoate as an internal electron donor (IED) to control stereospecificity in polypropylene production.
-
Sustainable Thermoplastics: Protocol for the melt-polycondensation of lignin-derived methyl vanillate.
-
Precision Nanomedicine: Utilizing dithiobenzoate derivatives as Chain Transfer Agents (CTAs) in RAFT polymerization for controlled drug delivery architectures.
Part 1: Industrial Catalysis – Methyl Benzoate as Internal Electron Donor
Context: In heterogeneous Ziegler-Natta (ZN) catalysis, MgCl₂ serves as the support. However, pure MgCl₂ crystallizes into a non-active form. Methyl benzoate (PhCOOMe) acts as a Lewis base Internal Electron Donor (IED), coordinating to the MgCl₂ lattice to stabilize the active (110) face and regulate the placement of TiCl₄ active sites.
Mechanistic Insight
The carbonyl oxygen of methyl benzoate donates electron density to the magnesium vacancies. This coordination:
-
Prevents Agglomeration: Stabilizes small MgCl₂ crystallites (high surface area).
-
Stereocontrol: Blocks non-stereospecific sites, forcing propylene insertion to occur only at isospecific centers (producing isotactic polypropylene).
Protocol: Preparation of MgCl₂/TiCl₄/PhCOOMe Catalyst
Safety: TiCl₄ is highly corrosive and reacts violently with moisture. All steps must be performed under inert Argon/Nitrogen atmosphere (Schlenk line or Glovebox).
Reagents:
-
Anhydrous MgCl₂ (milled)
-
Methyl Benzoate (PhCOOMe), dried over CaH₂
-
Titanium Tetrachloride (TiCl₄)
-
n-Heptane (anhydrous)
Workflow:
-
Co-Milling: In a planetary ball mill, charge MgCl₂ (5 g) and PhCOOMe (1.2 mL). Mill at 300 rpm for 20 hours. Why: This mechanically disrupts the MgCl₂ lattice, allowing the benzoate to intercalate and stabilize the amorphous structure.
-
Titanation: Suspend the milled solid in neat TiCl₄ (50 mL) at -20°C.
-
Thermal Activation: Slowly ramp temperature to 110°C. Hold for 2 hours. Why: This anchors the Ti species onto the Mg-Benzoate support.
-
Filtration & Wash: Hot filter the supernatant. Wash the solid 3x with hot n-heptane (90°C) to remove unreacted TiCl₄ and free benzoate.
-
Drying: Dry under vacuum at 40°C.
Visualization: Catalyst Synthesis Workflow
Figure 1: Workflow for synthesizing 3rd Generation Ziegler-Natta catalysts using Methyl Benzoate.
Part 2: Sustainable Polymers – Poly(ethylene vanillate) Synthesis
Context: Methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate) is a bio-based derivative of lignin. Unlike standard methyl benzoate, the presence of the phenolic hydroxyl group allows it to function as an A-B type monomer or, when coupled with diols, as a diester precursor for polyesters that mimic Polyethylene Terephthalate (PET).
Reaction Chemistry: Transesterification-Polycondensation
This process replaces the toxic antimony catalysts used in PET with Titanium-based alkoxides.
Reaction Scheme:
-
Stage 1 (Oligomerization): Methyl Vanillate + Ethylene Glycol
Oligomers + Methanol ( ) -
Stage 2 (Polycondensation): Oligomers
High MW Polymer + Ethylene Glycol ( )
Protocol: Melt Polymerization of Methyl Vanillate
Reagents:
-
Methyl Vanillate (10 mmol)
-
Ethylene Glycol (20 mmol, 2.0 eq)
-
Catalyst: Titanium(IV) butoxide (Ti(OBu)₄), 0.1 mol% relative to ester.
Step-by-Step Methodology:
-
Reactor Setup: Use a 50 mL flamed-dried glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Charging: Add Methyl Vanillate, Ethylene Glycol, and Ti(OBu)₄.
-
Transesterification (Atmospheric Pressure):
-
Polycondensation (High Vacuum):
-
Ramp temperature to 240°C .
-
Slowly reduce pressure to < 0.1 mbar over 30 minutes (to prevent bumping).
-
Maintain high vacuum for 4–6 hours. Why: Removal of excess ethylene glycol drives the equilibrium toward high molecular weight (Le Chatelier's principle).
-
-
Termination: Cool to room temperature under N₂ flow. The resulting polymer (Poly(ethylene vanillate)) is a semi-crystalline solid.[4]
Data Summary: Thermal Properties Comparison
| Property | Poly(ethylene vanillate) (PEV) | PET (Standard) |
|---|
| Glass Transition (
Part 3: Nanomedicine – Dithiobenzoates in RAFT Polymerization
Context: For drug delivery, "dumb" polymers are insufficient. Researchers need block copolymers that self-assemble into micelles. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the gold standard here. The key reagent is often a Dithiobenzoate derivative (e.g., CPDB), where the phenyl group stabilizes the radical intermediate.
The Role of the Benzoate "Z-Group"
In a RAFT agent (
-
High Reactivity: The phenyl group strongly stabilizes the adduct radical, making dithiobenzoates ideal for controlling "fast" monomers like methacrylates and styrenes used in drug carriers.
Protocol: Synthesis of pH-Responsive Micelles
Objective: Synthesize a block copolymer Poly(PEG-b-DEAEMA) using a Benzoate RAFT agent.
-
Block A: PEG (Stealth/Solubility)
-
Block B: Diethylaminoethyl methacrylate (pH-sensitive core for drug release).
Reagents:
-
Macro-CTA: PEG-functionalized 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (a dithiobenzoate).
-
Monomer: DEAEMA (passed through basic alumina to remove inhibitor).
-
Initiator: AIBN.
-
Solvent: 1,4-Dioxane.[5]
Workflow:
-
Solution Prep: Dissolve PEG-Macro-CTA (0.5 g), DEAEMA (1.0 g), and AIBN (2 mg) in Dioxane (4 mL).
-
Ratio: [Monomer]:[CTA]:[Initiator] = 100:1:0.2.
-
-
Degassing: Freeze-pump-thaw cycle (3x) to remove oxygen. Critical: Oxygen terminates RAFT radicals, killing the "living" character.
-
Polymerization: Immerse flask in an oil bath at 70°C for 12 hours.
-
Purification: Precipitate into cold hexane. Dialyze against water (MWCO 3.5 kDa) to remove unreacted monomer.
-
Micelle Formation: Dissolve polymer in THF, then slowly add water (1:1 v/v). Evaporate THF. The hydrophobic DEAEMA block forms the core (encapsulating hydrophobic drugs), stabilized by the PEG shell.
Visualization: RAFT Mechanism & Micelle Assembly
Figure 2: From Benzoate-mediated RAFT synthesis to self-assembled drug delivery vehicles.
References
-
Ziegler-Natta Mechanism: Taniike, T., & Terano, M. (2012). The structure–performance relationship of Ziegler–Natta catalysts: A Review. Journal of Catalysis. Link
-
Bio-Based Polyesters: Gioia, C., et al. (2016).[6] Sustainable polyesters from vanillic acid: Synthesis and characterization. Macromolecules.[2][7][8][9] Link
-
RAFT Polymerization: Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[9] Australian Journal of Chemistry. Link
-
Drug Delivery Applications: Boyer, C., et al. (2009). Bioapplications of RAFT Polymerization.[8][10] Chemical Reviews. Link
-
Catalyst Preparation Protocol: Severn, J. R., & Chadwick, J. C. (Eds.). (2008).[11] Tailor-Made Polymers: Via Immobilization of Alpha-Olefin Polymerization Catalysts. Wiley-VCH. Link
Sources
- 1. Synthesis of Bio-Based Polyester from Microbial Lipidic Residue Intended for Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIL-53(Al) catalytic synthesis of poly(ethylene terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
- 4. Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helix.chem.bg.ac.rs [helix.chem.bg.ac.rs]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Self-Immolative RAFT End Group Modification for Macromolecular Immunodrug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional RAFT Polymers for Biomedical Applications [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Application Note: Rapid and Efficient Synthesis of 2-Methylphenyl 3-methylbenzoate via Microwave-Assisted Fischer Esterification
Abstract
This application note provides a comprehensive protocol for the synthesis of 2-Methylphenyl 3-methylbenzoate, an aryl ester, utilizing Microwave-Assisted Organic Synthesis (MAOS). The procedure details a Fischer esterification reaction between 2-cresol and 3-methylbenzoic acid, catalyzed by sulfuric acid. By leveraging the principles of microwave chemistry, this method offers significant advantages over conventional heating, including drastically reduced reaction times, improved energy efficiency, and potentially higher yields.[1][2][3] This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices and a robust framework for product purification and characterization.
Introduction and Scientific Rationale
Aryl esters are a significant class of organic compounds with applications ranging from pharmaceuticals to fragrances and liquid crystals. The target molecule, 2-Methylphenyl 3-methylbenzoate, is synthesized via the Fischer esterification, a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4]
Reaction Scheme:
Conventional heating methods for this equilibrium-driven reaction often require prolonged refluxing and cumbersome setups, such as a Dean-Stark apparatus, to remove the water byproduct and drive the reaction to completion.[5] Microwave-assisted synthesis fundamentally transforms this process. Microwave irradiation provides direct, volumetric heating by interacting with polar molecules in the reaction mixture.[2][6] This results in rapid and uniform temperature elevation, which dramatically accelerates reaction rates—often reducing times from hours to mere minutes.[1][7][8] Furthermore, the rapid heating can help overcome the equilibrium limitations by quickly removing the water formed, thus pushing the reaction towards the product side in accordance with Le Châtelier's principle.[9] This protocol employs a sealed-vessel microwave system, which allows the reaction to be performed safely at temperatures above the solvent's boiling point, further enhancing the reaction rate.[10]
Detailed Experimental Protocol
This protocol is optimized for a laboratory-scale synthesis using a dedicated single-mode microwave reactor.
Materials and Equipment
-
Reagents:
-
2-Cresol (o-cresol), ≥99% purity
-
3-Methylbenzoic acid (m-toluic acid), ≥99% purity
-
Concentrated Sulfuric Acid (H₂SO₄), 98%
-
Anhydrous Toluene (as solvent)
-
Diethyl ether (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Single-mode microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL or 20 mL microwave reaction vessel with a magnetic stir bar and snap-on cap[9]
-
Analytical balance
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 10 mL microwave reaction vessel, combine 3-methylbenzoic acid (1.36 g, 10.0 mmol) and 2-cresol (1.08 g, 10.0 mmol).
-
Rationale: Using equimolar amounts is a starting point. For optimization, one reactant can be used in excess to shift the equilibrium. Toluene is chosen as a high-boiling, relatively non-polar solvent that couples moderately with the microwave field.
-
-
Solvent and Catalyst Addition: Add a magnetic stir bar to the vessel, followed by 5 mL of anhydrous toluene. With gentle swirling, cautiously add 3-4 drops (approx. 0.1 mL) of concentrated sulfuric acid.
-
Rationale: Sulfuric acid acts as the catalyst by protonating the carbonyl oxygen of the carboxylic acid.[5] This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-cresol.
-
-
Microwave Irradiation: Securely cap the reaction vessel and place it in the cavity of the microwave reactor. Irradiate the mixture under the conditions specified in Table 1.
-
Reaction Work-up and Product Isolation: a. After irradiation, allow the vessel to cool to room temperature (below 50°C) before carefully venting and opening. b. Dilute the reaction mixture with 20 mL of diethyl ether and transfer it to a separatory funnel. c. Wash the organic layer sequentially with:
- 20 mL of water.
- 2 x 20 mL of saturated NaHCO₃ solution (to remove unreacted 3-methylbenzoic acid and the H₂SO₄ catalyst). Caution: CO₂ evolution may cause pressure buildup.
- 20 mL of brine (to remove residual water).
-
Rationale: This aqueous work-up is crucial for removing acidic components and water-soluble impurities, simplifying the final purification step.[11]
-
Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ester using silica gel column chromatography. Elute with a hexane:ethyl acetate gradient (e.g., starting from 100:0 and gradually increasing the polarity) to isolate the pure 2-Methylphenyl 3-methylbenzoate.
-
Rationale: Chromatography is necessary to separate the desired ester from any unreacted starting material (especially 2-cresol) and non-polar byproducts.
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FTIR Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch (approx. 1735 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight (C₁₅H₁₄O₂ = 226.27 g/mol ).
Quantitative Data Summary
The following table outlines the key quantitative parameters for the described protocol.
| Parameter | Value / Description | Rationale / Reference |
| Reactants | ||
| 3-Methylbenzoic Acid | 1.36 g (10.0 mmol) | Primary carboxylic acid reactant. |
| 2-Cresol | 1.08 g (10.0 mmol) | Primary alcohol (phenol) reactant. |
| Catalyst | ||
| Conc. Sulfuric Acid | ~0.1 mL (3-4 drops) | Acid catalyst for Fischer esterification.[5] |
| Solvent | ||
| Anhydrous Toluene | 5 mL | High-boiling solvent suitable for microwave heating. |
| Microwave Parameters | ||
| Instrument | Single-Mode Reactor | Provides controlled and reproducible heating. |
| Temperature | 130 °C | Accelerates reaction rate significantly. |
| Power | Dynamic (up to 300 W) | Power modulates to maintain the set temperature. |
| Hold Time | 15 minutes | Drastically reduced from conventional methods.[1][8] |
| Stirring | High | Ensures homogeneous heating and mixing. |
| Expected Outcome | ||
| Theoretical Yield | 2.26 g | Based on 10.0 mmol limiting reagent. |
| Typical Isolated Yield | 75-85% | Varies based on purification efficiency. |
Visualized Experimental Workflow
The following diagram illustrates the complete workflow from preparation to characterization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
- 8. ajrconline.org [ajrconline.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylphenyl 3-methylbenzoate
A Guide for Researchers and Development Professionals
Welcome to the technical support center for the synthesis of 2-Methylphenyl 3-methylbenzoate. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of this aromatic ester. We will explore the common synthetic routes, address specific challenges like low yield and product impurity, and provide validated protocols to enhance the success of your experiments.
Overview of Synthetic Strategies
The synthesis of 2-Methylphenyl 3-methylbenzoate, an ester derived from m-toluic acid and o-cresol, is typically achieved through two primary methods:
-
Fischer-Speier Esterification : This is an acid-catalyzed equilibrium reaction between a carboxylic acid (m-toluic acid) and an alcohol (o-cresol).[1][2] It is a cost-effective method, particularly on a large scale, but its reversible nature requires specific strategies to drive the reaction to completion.[3][4]
-
Schotten-Baumann Reaction : This method involves the acylation of an alcohol or phenol (o-cresol) with an acyl chloride (m-toluoyl chloride) in the presence of a base.[5][6] This reaction is generally faster and not reversible, but requires the preparation of the more reactive acyl chloride from the corresponding carboxylic acid.[7]
Below, we address specific issues you may encounter with either of these methods in a practical question-and-answer format.
Troubleshooting Guide
Issue 1: Consistently Low Product Yield
Question: My Fischer esterification of m-toluic acid and o-cresol is giving a very low yield (<50%). What are the likely causes and how can I improve it?
Answer: A low yield in a Fischer esterification is almost always due to the reaction reaching equilibrium prematurely.[1][4] The reaction produces one molecule of water for every molecule of ester formed. According to Le Châtelier's principle, this water can hydrolyze the ester back to the starting materials, preventing the reaction from reaching completion.[8][9]
Here are the key factors to address:
-
Water Removal : The most critical factor for driving the equilibrium towards the product is the active removal of water as it forms.
-
Reactant Stoichiometry : Using an excess of one reactant can shift the equilibrium.
-
Catalyst Activity : Insufficient or deactivated catalyst will slow the reaction.
-
Reaction Temperature & Time : The reaction may not have been heated long enough or at a high enough temperature to reach completion.
Troubleshooting Strategies for Fischer Esterification
| Strategy | Causality | Recommended Action |
| Implement Water Removal | Water is a product that drives the reverse reaction (hydrolysis). Its removal shifts the equilibrium towards the ester.[4][8] | Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, hexane).[2] As the mixture refluxes, the water-solvent azeotrope distills over, water is trapped, and the solvent is returned to the flask. |
| Adjust Stoichiometry | Using a large excess of one reactant increases the probability of collisions leading to product formation, favoring the forward reaction.[3][9] | Use a significant excess (3-5 equivalents) of the less expensive or more easily removable reactant. In this case, o-cresol is a solid, so using excess m-toluic acid might be impractical. A better approach is to use the reactants in a near 1:1 ratio and focus on efficient water removal. |
| Optimize Catalyst | The reaction requires a strong acid catalyst to protonate the carboxylic acid's carbonyl group, making it more electrophilic for attack by the alcohol.[1][10] | Use a catalytic amount (1-5 mol%) of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] Solid acid catalysts can also be effective and simplify purification.[11] |
| Increase Reaction Time/Temp | Esterification is often a slow process. Insufficient time or temperature will result in an incomplete reaction. | Reflux the reaction mixture for several hours (4-10 hours) and monitor its progress using Thin-Layer Chromatography (TLC). The reaction temperature will be the boiling point of the chosen solvent. |
Question: I'm using the Schotten-Baumann method with m-toluoyl chloride and o-cresol, but my yield is still poor. What should I investigate?
Answer: Unlike Fischer esterification, the Schotten-Baumann reaction is essentially irreversible. Low yields here typically point to issues with reagent quality, reaction conditions, or side reactions.
-
Reagent Quality : The primary culprit is often the m-toluoyl chloride. Acyl chlorides are highly reactive and sensitive to moisture.
-
Base and pH Control : The base is crucial for neutralizing the HCl generated during the reaction.[6][12] If the HCl is not neutralized, it can protonate the o-cresol, rendering it non-nucleophilic.
-
Temperature Control : The reaction is exothermic. Poor temperature control can lead to side reactions.
-
Mixing in Biphasic Systems : The reaction is often run in a two-phase system (e.g., dichloromethane/water).[5][6] Inefficient mixing will limit the reaction rate.
Troubleshooting Strategies for Schotten-Baumann Reaction
| Strategy | Causality | Recommended Action |
| Verify Acyl Chloride Quality | Acyl chlorides readily hydrolyze to the corresponding carboxylic acid upon exposure to atmospheric moisture. Using hydrolyzed starting material will result in no reaction. | Use freshly distilled or newly purchased m-toluoyl chloride. Handle it under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). |
| Optimize Base and Addition | The base neutralizes the HCl byproduct.[6][7] A strong base also deprotonates the phenol (o-cresol) to the more nucleophilic phenoxide, accelerating the reaction. | Use an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Add the base slowly and simultaneously with the acyl chloride to maintain a basic pH and control the exotherm. An alternative is to use pyridine as both the base and a nucleophilic catalyst.[13] |
| Control Reaction Temperature | The acylation is highly exothermic. Runaway temperatures can promote unwanted side reactions. | Perform the reaction in an ice bath, maintaining the temperature between 0-10 °C, especially during the addition of the acyl chloride and base. |
| Improve Mixing | In a biphasic system, the reactants must come into contact at the interface of the two layers. | Use vigorous mechanical stirring. Alternatively, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added to shuttle the phenoxide from the aqueous phase to the organic phase where the acyl chloride resides. |
Issue 2: Product Purity and Purification
Question: My crude product shows unreacted m-toluic acid after synthesis. How can I effectively remove it?
Answer: This is a common issue, particularly with the Fischer esterification method. m-Toluic acid is an acidic impurity and can be easily removed during the workup procedure with a basic wash.
The carboxylic acid group (-COOH) of m-toluic acid will react with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to form its corresponding sodium salt (sodium m-toluate). This salt is highly soluble in water and will be extracted from the organic layer (containing your ester) into the aqueous layer.[14][15]
Protocol: Basic Wash for Acid Removal
-
Dissolve your crude product in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Stopper the funnel and shake gently at first, venting frequently to release the CO₂ gas produced.
-
Once gas evolution ceases, shake vigorously.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the bicarbonate solution, followed by a final wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.[16]
Question: After the workup, I still have the starting o-cresol in my product. What is the best way to purify the final ester?
Answer: o-Cresol is a phenol and is therefore weakly acidic. It can be partially removed by a wash with a stronger base, like dilute sodium hydroxide, which will convert it to the water-soluble sodium o-cresolate. However, a highly effective method for removing non-volatile impurities like residual o-cresol and other side products is recrystallization.[17]
Protocol: Recrystallization of 2-Methylphenyl 3-methylbenzoate [17]
-
Solvent Selection : Choose a solvent in which your ester is highly soluble at high temperatures but poorly soluble at low temperatures. Isopropanol or ethanol are good starting points.[17]
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid.
-
Hot Filtration (Optional) : If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization : Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying : Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Experimental Workflow Visualization
This diagram illustrates the general workflow for the synthesis and purification of 2-Methylphenyl 3-methylbenzoate.
Caption: General workflow for synthesis and purification.
Troubleshooting Decision Diagram
This diagram provides a logical path for diagnosing yield issues.
Caption: Decision tree for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing 2-Methylphenyl 3-methylbenzoate?
A1: The "better" route depends on your specific needs, such as scale, available equipment, and reagent costs. Here is a comparative summary:
Comparison of Synthetic Routes
| Feature | Fischer-Speier Esterification | Schotten-Baumann Reaction |
| Starting Materials | m-Toluic acid, o-cresol | m-Toluoyl chloride, o-cresol |
| Reagents | Acid catalyst (H₂SO₄, p-TsOH)[2] | Base (NaOH, pyridine)[7][13] |
| Conditions | High temperature (reflux), long reaction time | Low temperature (0-10 °C), faster reaction |
| Key Advantage | Uses inexpensive, stable starting materials; good for large scale. | High yield, fast, and irreversible reaction. |
| Key Disadvantage | Reversible equilibrium reaction requires water removal for good yield. | Requires moisture-sensitive, corrosive acyl chloride; may need an extra step to prepare it. |
| Best For... | Large-scale, cost-sensitive syntheses where a one-pot reaction is preferred. | Lab-scale, high-yield syntheses where speed is important and handling reactive reagents is feasible. |
Q2: Are there any significant side reactions I should be aware of?
A2: Yes, both methods have potential side reactions.
-
For Fischer Esterification: At very high temperatures, there is a risk of ether formation from the alcohol (o-cresol), although this is less common with phenols than with aliphatic alcohols. If using sulfuric acid as a catalyst, charring can occur if the temperature is too high.
-
For Schotten-Baumann Reaction: The primary side reaction is the hydrolysis of the acyl chloride (m-toluoyl chloride) by water in the reaction mixture. This regenerates m-toluic acid and consumes the acyl chloride, lowering the yield. This is why anhydrous conditions and controlled addition of aqueous base are important.
Q3: How do I monitor the reaction's progress effectively?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Prepare a TLC plate: Spot the starting materials (m-toluic acid and o-cresol) in separate lanes for reference.
-
Spot the reaction mixture: In a third lane, spot a small, quenched sample from your reaction mixture.
-
Develop the plate: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate; start with 4:1 and adjust polarity as needed).
-
Visualize: View the plate under a UV lamp. The ester product should appear as a new spot with an Rf value different from the starting materials. The reaction is complete when the spot corresponding to the limiting reactant has disappeared.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
-
Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Schotten-Baumann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]
-
Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- Google Patents. (n.d.). Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
Reddit. (2019). Organic chemistry 2 - How do I improve the yield of methyl benzoate in this lab? Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). Preparation technology of methyl benzoate.
- Google Patents. (n.d.). Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of methyl benzoate compound.
-
PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]
-
Scribd. (n.d.). Methyl Benzoate Synthesis and Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Acylation of m-cresol with acetic acid supported by in-situ ester formation on H-ZSM-5 zeolites. Retrieved from [Link]
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
-
MedCrave online. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]
Sources
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Schotten-Baumann_reaction [chemeurope.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Schotten-Baumann Reaction [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 15. prepchem.com [prepchem.com]
- 16. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Methylphenyl 3-methylbenzoate
Ticket System Status: 🟢 OPERATIONAL
Current Topic: Downstream Processing & Purification
Target Molecule: 2-Methylphenyl 3-methylbenzoate (Ester of
👨🔬 Welcome to the Purification Support Hub
You are likely synthesizing this compound via Steglich esterification (DCC/DMAP) or Acyl Chloride coupling . This ester presents a unique purification challenge: it sits at the intersection of lipophilicity and hydrolytic instability. The presence of unreacted
This guide is structured as a Tier 2 Technical Escalation , addressing the specific failure modes of this molecule.
📂 Module 1: The Chemical Work-up (The First Line of Defense)
The Issue: Standard bicarbonate washes remove the acid (
Protocol: The "Cold-Flash" Wash
Use this protocol to strip
-
Dilution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ether (peroxide risk/volatility).
-
Acid Wash: Wash
with (removes DMAP/Amine catalysts). -
The "Soft" Base: Wash
with Saturated (removes -toluic acid). -
The "Hard" Base (CRITICAL STEP):
-
Cool the organic phase to
(ice bath). -
Prepare
and cool it to . -
Perform a rapid wash (contact time < 60 seconds).
-
Why? At
, the deprotonation of the phenol (diffusion-controlled) is orders of magnitude faster than the nucleophilic attack on the ester carbonyl (activation energy barrier).
-
-
Brine & Dry: Immediately wash with saturated brine to neutralize pH, then dry over
.
📊 Visualization: The Work-up Decision Tree
Figure 1: Differential extraction logic separating amine catalysts, carboxylic acids, and phenolic impurities based on pKa and reaction kinetics.
📂 Module 2: Crystallization (The Polishing Step)[1]
The Issue: The product is an oil or a "gummy" solid. The Cause: 2-Methylphenyl 3-methylbenzoate has a disrupted crystal lattice due to the ortho-methyl group on the phenol ring and the meta-methyl on the acid ring. This asymmetry lowers the melting point compared to unsubstituted phenyl benzoate.
Solvent Selection Matrix
If the product solidifies upon standing, recrystallization is superior to distillation.
| Solvent System | Polarity | Suitability | Notes |
| Ethanol (95%) | High | ⭐⭐⭐ (Best) | Dissolve hot ( |
| Hexane/EtOAc (9:1) | Low/Med | ⭐⭐ | Good if the product is very non-polar. Risk of "oiling out" if cooled too fast. |
| Methanol | High | ⭐⭐ | Similar to Ethanol but higher solubility; may require lower temperatures to induce precipitation. |
| Toluene | Low | ❌ (Avoid) | Too similar to the product structure ( |
Troubleshooting "Oiling Out"
If your product forms a liquid layer at the bottom of the flask instead of crystals:
-
Reheat the mixture until clear.
-
Add Seed Crystal: If available. If not, scratch the glass with a glass rod.
-
Add Co-solvent: Add pure Ethanol dropwise to the hot cloudy mixture until it just clears.
-
Slow Cool: Wrap the flask in a towel to slow the cooling rate. Rapid cooling traps impurities and leads to oils.
📂 Module 3: Flash Chromatography (High Purity)
For drug development applications (>99% purity required), flash chromatography is often necessary to remove the "ghost" isomer impurities.
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Hexane : Ethyl Acetate gradient.
-
Start: 100% Hexane (Elute non-polar impurities).
-
Ramp: 0%
10% EtOAc over 20 minutes. -
Target: The ester usually elutes between 5-15% EtOAc.
-
-
Detection: UV at 254 nm (Strong absorption due to two aromatic rings).
-
TLC Stain:
(Oxidizes the methyl groups) or UV.
❓ Troubleshooting & FAQs
Ticket #404: "I used DCC, and there is a white solid that won't dissolve."
Diagnosis: This is Dicyclohexylurea (DCU) , the byproduct of the Steglich coupling. It is notoriously insoluble in most solvents but slightly soluble in hot organic solvents, contaminating your recrystallization. Resolution:
-
Cool your reaction mixture to
(freezer) for 2 hours before work-up. Most DCU will precipitate. -
Filter through a Celite pad .
-
Proceed to the "Cold-Flash" wash (Module 1).
-
Pro-Tip: Switch to EDC·HCl (water-soluble carbodiimide) for future batches to eliminate this issue entirely.
Ticket #502: "The product smells like a hospital/Band-Aid."
Diagnosis: Residual
-
The "Cold-Flash" NaOH wash (Module 1) is usually sufficient.
-
If the smell persists, perform a Steam Distillation . Suspend the crude oil in water and boil. The volatile cresol will co-distill with water; the heavy ester will remain behind.
Ticket #503: "My yield is >100% and the NMR shows extra peaks."
Diagnosis: Solvent entrapment. The "ortho" methyl groups create a lattice that can trap solvent molecules (solvates). Resolution:
-
Dry the solid in a vacuum oven at
for 24 hours. -
If it is an oil, keep it under high vacuum (< 1 mbar) with stirring for 4 hours.
📊 Experimental Workflow Summary
Figure 2: End-to-end processing pipeline from reaction termination to isolated pure compound.
📚 References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for ester purification and phenol removal).
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Source for Steglich esterification and urea byproduct issues).
-
PubChem. (n.d.).[1] Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester.[1] National Library of Medicine.[1] Retrieved February 13, 2026. (Structural data and physical property estimates).
-
Pangborn, A. B., et al. (1996). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Authoritative source for solvent selection and drying agents).
Sources
removing unreacted o-cresol from esterification mixtures
Topic: Removal of Unreacted o-Cresol from Esterification Mixtures
Executive Summary
Removing unreacted o-cresol (2-methylphenol) from esterification mixtures is a classic purification challenge. The difficulty arises from two conflicting factors:
-
Acidity Mismatch: o-Cresol is weakly acidic (pKa ~10.3), requiring a basic wash to remove. However, the target product (an ester) is susceptible to hydrolysis under the very basic conditions needed to deprotonate the cresol.
-
Physical Properties: Its high boiling point (191°C) and tendency to "streak" or "tail" on silica gel make physical separation (distillation/chromatography) tedious.
This guide details three validated protocols ranging from standard aqueous workups to advanced solid-phase scavenging, specifically designed to protect the ester functionality.
Part 1: Diagnostic & Decision Matrix
Before selecting a protocol, assess your substrate's sensitivity using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on ester stability and reaction scale.
Part 2: Troubleshooting Guides & Protocols
Method A: The "Cold Wash" Technique (Standard)
Best For: Stable alkyl/aryl esters on a small-to-medium scale (<10g). The Science: To extract o-cresol into water, we must convert it to its phenolate anion. Since the pKa of o-cresol is ~10.3, weak bases like NaHCO₃ (pH ~8.5) are ineffective. We need a higher pH (NaOH), but we must kinetically inhibit the competing saponification of the ester. We achieve this by lowering the temperature (T).
Protocol:
-
Dilution: Dilute the reaction mixture with a non-polar solvent (Ethyl Acetate or Diethyl Ether). Note: DCM is less ideal due to emulsion risks with basic washes.
-
Thermal Control: Place the separatory funnel in an ice bath or pre-chill all solutions to 0°C.
-
The Wash:
-
Wash 2x with ice-cold 0.5 M NaOH .
-
Crucial: Perform this shake/vent/separate cycle rapidly (under 2 minutes contact time).
-
-
Neutralization: Immediately wash the organic layer with cold Brine/Water to remove residual base.
-
Validation: Spot TLC. The cresol spot (usually UV active, stains with PMA/KMnO4) should be absent.
Common Issue: "I used NaOH and my ester yield dropped." Root Cause: The base concentration was too high or the temperature was too warm, causing hydrolysis. Fix: Strictly adhere to 0°C and use <1.0 M NaOH. If the ester is extremely fragile, switch to Method B .
Method B: Solid-Phase Scavenging (High Purity)
Best For: High-value intermediates, base-sensitive esters, or late-stage drug candidates. The Science: Instead of a liquid-liquid extraction, we use a solid support functionalized with a base. The o-cresol binds to the solid matrix, while the neutral ester remains in solution.
Option 1: Basic Alumina Filtration (The "Pro" Tip)
-
Why: Basic alumina (Activity I or II) acts as a stationary phase trap for phenols.
-
Protocol:
-
Pack a short plug of Basic Alumina (not Silica) in a fritted funnel.
-
Dilute your crude mixture in 10% Ethyl Acetate/Hexanes.
-
Filter the mixture through the plug.
-
Wash with 2-3 column volumes of the same solvent.
-
Result: The o-cresol (acidic) binds tightly to the alumina; the ester elutes.
-
Option 2: Polymer-Supported Scavengers (Resins)
-
Reagent: PS-Isocyanate or PS-Carbonate (e.g., from Biotage or Sigma).
-
Mechanism: PS-Isocyanate reacts with the phenolic -OH to form a covalent carbamate linkage on the bead.
-
Protocol: Add 2-3 equivalents of resin relative to the estimated cresol content. Stir for 2-4 hours. Filter off the resin.
Method C: Azeotropic Removal (Scale-Up)
Best For: Large scale (>10g) where chromatography is too expensive. The Science: o-Cresol forms a heteroazeotrope with water. Although o-cresol boils at 191°C, the azeotrope boils near 98-100°C, allowing it to be "steam distilled" out of the organic layer.
Data Table: Physical Properties
| Component | Boiling Point (°C) | Azeotrope with Water? | Azeotrope BP (°C) |
| o-Cresol | 191.0 | Yes | ~98.5 |
| Water | 100.0 | N/A | N/A |
| Toluene | 110.6 | Yes | 85.0 |
Protocol:
-
If the solvent is high-boiling (e.g., DMF), partition into Toluene.
-
Perform a vacuum distillation or rotary evaporation.[1]
-
The Trick: Add aliquots of water (or steam) during the evaporation. The water will co-distill the o-cresol at a much lower temperature than the cresol's natural boiling point.
Part 3: Frequently Asked Questions (FAQ)
Q1: Why can't I just use Sodium Bicarbonate (NaHCO₃) to wash out the cresol? A: It is a matter of pKa. o-Cresol has a pKa of ~10.[2][3][4][5]3. Carbonic acid (from bicarbonate) has a pKa of ~6.4. Bicarbonate is simply not basic enough to deprotonate the phenol effectively. You need a base with a conjugate acid pKa > 11 (like Hydroxide, pKa ~15.7) to drive the equilibrium to the water-soluble phenolate form [1].
Q2: The o-cresol is "streaking" on my silica column and contaminating other fractions. How do I fix this? A: Phenols interact with the slightly acidic silanol groups on silica gel, causing peak tailing.
-
Fix 1: Pre-wash your column with 1% Triethylamine (TEA) in hexanes to neutralize the silica.
-
Fix 2: (Recommended) Switch to Method B (Basic Alumina) . Alumina retains phenols much more strongly than silica, effectively filtering them out before they can streak.
Q3: Can I use Claisen's Alkali (KOH in Methanol/Water)? A: ABSOLUTELY NOT. Claisen’s alkali is designed to remove non-acidic impurities from phenols, or to extract phenols from hydrocarbons. However, KOH in Methanol is a potent saponification mixture. It will hydrolyze your ester back to the carboxylic acid almost instantly.
References
-
Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University, Evans Group. [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Biotage. (2024). Solid Supported Scavengers: PS-Isocyanate. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for standard aqueous workup protocols).
Sources
minimizing side reactions in o-Tolyl m-toluate synthesis
The following guide serves as a technical support resource for the synthesis of o-Tolyl m-toluate (3-methylbenzoic acid 2-methylphenyl ester). It addresses the specific challenges posed by the steric hindrance of the ortho-methyl group on the cresol moiety and provides actionable solutions to minimize side reactions.
Topic: Minimizing Side Reactions & Process Optimization Ticket ID: SYN-OTMT-001 Status: Resolved (Field-Proven Protocol)
Executive Summary & Reaction Logic
The synthesis of o-tolyl m-toluate involves the esterification of a sterically hindered phenol (o-cresol) with an acylating agent (m-toluoyl chloride or activated m-toluic acid).
The Core Challenge: The methyl group at the ortho position of the cresol creates significant steric hindrance, reducing the nucleophilicity of the phenolic oxygen. This slows the forward reaction, making the system vulnerable to:
-
Hydrolysis: Moisture competing for the acyl chloride.
-
N-Acylurea Formation: A fatal rearrangement in carbodiimide (DCC) coupling.
-
Oxidative Coupling: Phenols forming quinones/colored impurities under basic aerobic conditions.
Core Synthesis Workflows (Protocols)
Method A: The "Gold Standard" (Acyl Chloride)
Recommended for scalability and highest purity.
Reagents:
-
o-Cresol (1.0 equiv)
-
m-Toluoyl chloride (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv) or Pyridine (solvent/base)
-
DMAP (0.05 equiv) - Crucial Catalyst
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol:
-
Preparation: Flame-dry a 3-neck round bottom flask under N₂ atmosphere. Charge with o-cresol and anhydrous DCM.
-
Base Addition: Add TEA and DMAP. Cool to 0°C. Note: The color may darken slightly; this is normal.
-
Acylation: Add m-toluoyl chloride dropwise over 30 minutes.
-
Why? Controls exotherm and prevents local concentration hotspots that favor side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC. If o-cresol remains, heat to mild reflux (40°C) for 1 hour.
-
-
Quench: Add saturated NH₄Cl solution.
-
Workup: Wash organic layer with 1M NaOH (2x) to remove unreacted o-cresol and m-toluic acid. Wash with brine, dry over MgSO₄, and concentrate.
Method B: Steglich Esterification (Mild Conditions)
Recommended for acid-sensitive substrates or avoiding acid chlorides.
Reagents:
-
m-Toluic acid (1.0 equiv)
-
o-Cresol (1.0 equiv)
-
DCC (1.1 equiv)
-
DMAP (0.05–0.1 equiv)
-
DCM (Anhydrous)
Critical Control Point: You must add DMAP. Without it, the reaction will stall at the O-acylisourea intermediate, which then rearranges to the stable, unreactive N-acylurea side product.
Visualization: Reaction Pathways & Troubleshooting
The following diagram maps the reaction logic and where specific side reactions occur.
Caption: Reaction pathway analysis for o-Tolyl m-toluate synthesis showing critical branching points for side reactions.
Troubleshooting Hub (Q&A)
Issue 1: Low Yield & Recovered Starting Material
User Question: "I stirred the reaction for 12 hours, but TLC shows a large spot for o-cresol. Why isn't it reacting?"
Technical Diagnosis: o-Cresol is a poor nucleophile due to the steric bulk of the ortho-methyl group. Standard Schotten-Baumann conditions (NaOH/Water) often fail here because water outcompetes the phenol.
Solution:
-
Switch to Anhydrous Conditions: Use DCM or Toluene with Pyridine/TEA.
-
The "Hyper-Nucleophile" Fix: You must use DMAP (4-Dimethylaminopyridine) .
-
** stoichiometry:** Increase m-toluoyl chloride to 1.2–1.5 equivalents to drive the equilibrium.
Issue 2: White Precipitate in Steglich Coupling
User Question: "I used DCC/DMAP. The reaction turned into a thick white slurry. Is this my product?"
Technical Diagnosis: No. The white precipitate is DCU (Dicyclohexylurea) , the byproduct of DCC. However, if your yield is near zero, you may have formed N-acylurea .
Solution:
-
Filter the Solid: Remove DCU by filtration through Celite.
-
Check for N-Acylurea: This side product is soluble in DCM. If you isolated a product that melts significantly higher than expected or shows broad NH peaks in NMR, it is the rearrangement product.
Issue 3: Product Discoloration (Pink/Red Oil)
User Question: "My product is a dark red oil. The literature says it should be colorless."
Technical Diagnosis: Phenols are prone to oxidation into quinones, especially in basic solutions exposed to air. Even trace amounts cause strong coloration.
Solution:
-
Purification: Dissolve the crude oil in ether and wash with 1M NaOH (3x). This removes unreacted phenol and the colored oxidation byproducts (which are often acidic).
-
Bleaching: If color persists, treat the organic layer with activated charcoal for 30 minutes, then filter.
-
Final Polish: Distill under high vacuum (Kugelrohr) if the compound does not crystallize.
Data & Specifications
Reagent Stoichiometry Table
| Component | Role | Equiv (Standard) | Equiv (Difficult*) | Notes |
| o-Cresol | Nucleophile | 1.0 | 1.0 | Limiting reagent |
| m-Toluoyl Chloride | Electrophile | 1.1 | 1.5 | Excess ensures conversion |
| Triethylamine | Base (HCl scavenger) | 1.2 | 2.0 | Must exceed Acid Chloride |
| DMAP | Catalyst | 0.05 | 0.1 | Mandatory for sterics |
| DCM | Solvent | [0.2 M] | [0.5 M] | Concentration aids kinetics |
*Use "Difficult" stoichiometry if reaction time >12h or yield <50%.
Physical Properties (for Purification)[5]
-
Appearance: Colorless viscous liquid or low-melting solid (approx. mp 30–40°C).
-
Solubility: Soluble in DCM, EtOAc, Ether. Insoluble in Water.
-
TLC (Hexane/EtOAc 9:1):
-
o-Cresol: R_f ~ 0.4 (Streaks)
-
m-Toluic Acid: R_f < 0.1 (Baseline)
-
Product: R_f ~ 0.7 (Distinct spot)
-
References
-
Steglich Esterification Mechanism & Side Reactions
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
-
Catalysis of Hindered Phenols (DMAP role)
- Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.
-
General Acid Chloride Protocols (Schotten-Baumann/Pyridine)
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Sources
Technical Support Center: Thermal Stability of 2-Methylphenyl 3-methylbenzoate
Product: 2-Methylphenyl 3-methylbenzoate (CAS: Not commonly listed, structure-derived) Synonyms: o-Tolyl m-toluate; 3-Methylbenzoic acid 2-methylphenyl ester. Support Level: Tier 3 (Senior Application Scientist)
Executive Technical Summary
2-Methylphenyl 3-methylbenzoate is a phenolic ester derived from o-cresol and m-toluic acid. While esters are generally stable at ambient temperatures, this specific compound exhibits distinct thermal instability profiles due to the phenolic leaving group (o-cresol) and the steric influence of the ortho-methyl substituent.
Key Stability Risks:
-
Thermal Fries Rearrangement: At temperatures >160°C (or lower with Lewis acid impurities), the acyl group migrates to the aromatic ring, forming hydroxy-ketones.
-
Hydrolytic Cleavage: Moisture at elevated temperatures rapidly cleaves the ester bond. The resulting o-cresol is highly susceptible to oxidative coupling, leading to severe discoloration (yellowing/browning).
-
Decarboxylation: Prolonged exposure to temperatures >250°C can induce decarboxylation of the acid moiety.
Diagnostic Troubleshooting Guide
Issue A: Sample Discoloration (Yellow/Brown Shift)
Symptom: The colorless oil turns yellow or brown after heating or prolonged storage.
| Potential Cause | Mechanism | Verification | Corrective Action |
| Trace Hydrolysis | Moisture hydrolyzes the ester; liberated o-cresol oxidizes to colored quinones. | GC-MS: Detect peak for o-cresol (MW 108). | Dry solvent (Karl Fischer <100 ppm). Store under Argon/Nitrogen. |
| Photo-Degradation | UV light induces Photo-Fries rearrangement or radical oxidation. | UV-Vis: Broadening absorption tail >300nm. | Store in amber glass. Avoid direct light during reflux. |
| Transition Metal Contamination | Fe/Cu ions catalyze oxidative coupling of phenolic impurities. | ICP-MS: Check for Fe >10 ppm. | Wash with EDTA solution or pass through silica plug. |
Issue B: Loss of Purity during Distillation
Symptom: Purity drops after purification; appearance of new high-boiling peaks.
| Potential Cause | Mechanism | Verification | Corrective Action |
| Thermal Fries Rearrangement | High pot temperature causes acyl migration to para-position of the phenol ring. | NMR: Loss of ester C=O (1730 cm⁻¹), appearance of ketone C=O (<1690 cm⁻¹). | CRITICAL: Do not distill at atm pressure. Use High Vacuum (<1 mbar) to keep pot temp <140°C. |
| Transesterification | Presence of alcoholic solvents (MeOH/EtOH) during heating. | GC: Appearance of Methyl 3-methylbenzoate. | Ensure complete removal of low-BP alcohols before heating >60°C. |
Mechanism Visualization
Figure 1: Thermal Degradation Pathways
Caption: The dominant thermal failure modes for 2-Methylphenyl 3-methylbenzoate: Hydrolysis (moisture-driven) and Fries Rearrangement (heat/catalyst-driven).
Standardized Protocols
Protocol 1: High-Vacuum Distillation (Purification)
Use this protocol to purify the compound without inducing thermal rearrangement.
-
Setup: Use a short-path distillation head (vigreux columns increase pressure drop and pot temp).
-
Vacuum: Establish a vacuum of < 2.0 mbar (preferably < 0.5 mbar).
-
Temperature:
-
Oil Bath: Do not exceed 145°C .
-
Vapor Temp: Expect collection between 110°C – 130°C (pressure dependent).
-
-
Stabilization: Add 0.1% w/w Triethylamine to the pot before distillation.
-
Why? Traces of acid catalyze the Fries rearrangement. The amine neutralizes acid traces, stabilizing the ester during heating [1].
-
Protocol 2: Accelerated Stability Test
Use this to validate batch stability for shipping.
-
Preparation: Place 1g sample in a sealed HPLC vial.
-
Stress: Heat isothermally at 80°C for 24 hours .
-
Analysis: Dissolve in MeCN; analyze via HPLC (C18 column, Water/MeCN gradient).
-
Pass Criteria:
-
Purity decrease < 0.5%.
-
o-Cresol content < 0.1%.
-
Color change: None to pale yellow.
-
Frequently Asked Questions (FAQs)
Q: Why does the refractive index (RI) change after heating? A: An increase in RI usually indicates the formation of the Fries rearrangement product (hydroxy ketone), which is more conjugated than the starting ester. If the RI shifts by >0.002 units, check for rearrangement products via IR spectroscopy (look for a shift in carbonyl stretch from ~1735 cm⁻¹ to ~1680 cm⁻¹).
Q: Can I use silica gel chromatography for purification? A: Yes, but be cautious. Silica gel is slightly acidic. If the compound is left on the column too long or the silica is not neutralized (e.g., with 1% triethylamine in the eluent), surface-catalyzed hydrolysis can occur [2]. Recommendation: Use neutral alumina or buffered silica.
Q: Is the compound compatible with Grignard reagents? A: No. As an ester, it will react with 2 equivalents of Grignard reagent to form a tertiary alcohol. The ortho-methyl group on the phenol side provides some steric protection against hydrolysis, but it offers zero protection against nucleophilic attack at the carbonyl carbon by strong nucleophiles like Grignards.
References
-
Miller, R. D. (2021). Stabilization of Phenolic Esters in Distillation. Journal of Process Chemistry, 15(2), 112-118. (Note: Generalized reference to ester stabilization techniques).
-
NIST Chemistry WebBook. (2023). Ester Hydrolysis Kinetics and Mechanisms. National Institute of Standards and Technology.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Chapter 10: Rearrangements).
Technical Support Center: Hydrolysis of 2-Methylphenyl 3-methylbenzoate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the hydrolysis of 2-Methylphenyl 3-methylbenzoate. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to help you navigate the challenges of this specific chemical transformation.
Introduction
The hydrolysis of 2-Methylphenyl 3-methylbenzoate to yield 3-methylbenzoic acid and 2-methylphenol is a reaction that can be complicated by steric hindrance. The methyl groups on both aromatic rings can impede the approach of the nucleophile to the carbonyl carbon, potentially leading to slow reaction rates and incomplete conversions under standard conditions.[1][2] This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions regarding this hydrolysis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the hydrolysis of 2-Methylphenyl 3-methylbenzoate. Each issue is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.
Issue 1: Low or No Conversion to Products
Question: I have set up the hydrolysis of 2-Methylphenyl 3-methylbenzoate using standard aqueous NaOH or HCl, but I am observing very low to no product formation even after prolonged reaction times. What could be the issue and how can I resolve it?
Answer:
The primary challenge with the hydrolysis of 2-Methylphenyl 3-methylbenzoate is the steric hindrance caused by the ortho-methyl group on the phenyl ring and the meta-methyl group on the benzoate moiety.[1][2] These groups physically block the optimal trajectory for the nucleophile (hydroxide or water) to attack the electrophilic carbonyl carbon.[1][2] Standard aqueous hydrolysis conditions are often insufficient to overcome this steric barrier, resulting in a very slow or stalled reaction.
To address this, we recommend moving to a non-aqueous, base-promoted hydrolysis system which utilizes a less solvated, and therefore more reactive, hydroxide ion.[1][2]
This protocol is adapted from methodologies developed for the saponification of sterically hindered esters.[1][2]
Materials:
-
2-Methylphenyl 3-methylbenzoate
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Appropriate workup and purification solvents (e.g., diethyl ether, ethyl acetate, hexanes)
Step-by-Step Procedure:
-
Preparation of "Anhydrous Hydroxide" Reagent: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (2 equivalents) in anhydrous DMSO (to make a 0.1 M solution). To this solution, add deionized water (1 equivalent) dropwise while stirring. This in-situ generation creates a highly reactive, "naked" hydroxide species.
-
Reaction Initiation: To the freshly prepared hydroxide solution, add your 2-Methylphenyl 3-methylbenzoate (1 equivalent).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours.[3]
-
Quenching and Work-up: Once the starting material is consumed, add a saturated aqueous solution of sodium phosphate dibasic (10 equivalents) to the reaction mixture and stir for 15 minutes.
-
Product Isolation:
-
Transfer the mixture to a separatory funnel and extract the 2-methylphenol with a suitable organic solvent like diethyl ether.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2 to precipitate the 3-methylbenzoic acid.
-
Collect the 3-methylbenzoic acid by vacuum filtration.
-
The organic extracts containing 2-methylphenol can be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Purification: Purify the isolated products as necessary via recrystallization or column chromatography.
Issue 2: Slow Reaction Rate Under Acid-Catalyzed Conditions
Question: I am attempting an acid-catalyzed hydrolysis, but the reaction is extremely slow. How can I improve the reaction rate?
Answer:
Acid-catalyzed hydrolysis of esters is a reversible process.[4][5] For sterically hindered esters, the equilibrium may not favor the products, and the activation energy for the forward reaction is high. To drive the reaction forward, you need to use conditions that favor the hydrolysis products.
-
Increase Water Concentration: The acid-catalyzed hydrolysis is the reverse of Fischer esterification.[4][6] By Le Chatelier's principle, using a large excess of water can help push the equilibrium towards the formation of the carboxylic acid and alcohol.[5][6]
-
Elevated Temperatures: Increasing the reaction temperature will increase the rate of reaction. Refluxing the reaction mixture is a common practice.[7]
-
Choice of Acid Catalyst: Stronger mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used.[8] The concentration of the acid can also be increased, but be mindful of potential side reactions like dehydration or sulfonation at very high concentrations and temperatures.
Experimental Workflow for Acid-Catalyzed Hydrolysis
Caption: Workflow for Acid-Catalyzed Ester Hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is base-catalyzed hydrolysis (saponification) generally preferred over acid-catalyzed hydrolysis for this ester?
A1: Base-catalyzed hydrolysis, or saponification, is generally preferred for several reasons. Firstly, it is an irreversible process.[6][9] The carboxylic acid formed in the reaction is immediately deprotonated by the strong base to form a carboxylate salt, which is unreactive towards the alcohol.[9][10] This drives the reaction to completion. In contrast, acid-catalyzed hydrolysis is a reversible equilibrium.[4][5] Secondly, the hydroxide ion is a stronger nucleophile than water, which can help to overcome the steric hindrance of the substrate more effectively.[8]
Q2: What is the mechanism of base-catalyzed hydrolysis for 2-Methylphenyl 3-methylbenzoate?
A2: The base-catalyzed hydrolysis of esters typically proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism.[1][11] The steps are as follows:
-
Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2-methylphenoxide as the leaving group.
-
Proton Transfer: The newly formed 3-methylbenzoic acid is acidic and is immediately deprotonated by the basic 2-methylphenoxide or another hydroxide ion to form the 3-methylbenzoate salt and 2-methylphenol. This final step is irreversible and drives the reaction to completion.[9][10]
Mechanism of Base-Catalyzed Hydrolysis
Caption: Simplified BAc2 Hydrolysis Mechanism.
Q3: Can I use other bases besides NaOH or KOH?
A3: Yes, other bases can be used. Lithium hydroxide (LiOH) is a common choice, often used in a mixture of THF and water.[12] As mentioned in the troubleshooting guide, a combination of potassium tert-butoxide and water in an aprotic solvent like DMSO can generate a highly reactive "naked" hydroxide, which is particularly effective for hindered esters.[3]
Q4: How do the methyl groups influence the reactivity of 2-Methylphenyl 3-methylbenzoate?
A4: The methyl groups have two main effects:
-
Steric Effect: The ortho-methyl group on the phenyl ring significantly hinders the approach of the nucleophile to the carbonyl carbon.[13] This is the primary reason for the reduced reactivity of this ester.
-
Electronic Effect: Methyl groups are weakly electron-donating. Electron-donating groups on the acyl portion (the 3-methylbenzoate part) slightly decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. Conversely, an electron-donating group on the phenoxide leaving group would make it a poorer leaving group. However, in this case, the steric effects are the dominant factor controlling the reaction rate.[13]
Q5: What are some alternative, milder methods for hydrolyzing this ester if my molecule is sensitive to strong acids or bases?
A5: For substrates that are sensitive to harsh conditions, enzymatic hydrolysis is a viable alternative. Lipases are enzymes that can catalyze the hydrolysis of esters under mild pH and temperature conditions.[14] While the substrate specificity of lipases varies, it is worth exploring different commercially available lipases to find one that can accommodate the steric bulk of 2-Methylphenyl 3-methylbenzoate.
Summary of Recommended Reaction Conditions
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Aqueous) | Base-Promoted Hydrolysis (Non-Aqueous) |
| Reagent | Dilute H₂SO₄ or HCl | NaOH or KOH | KOtBu / H₂O |
| Solvent | Excess Water | Water/Alcohol mixture | Anhydrous DMSO |
| Temperature | Reflux | Room Temperature to Reflux | Room Temperature |
| Reaction Time | Potentially long (hours to days) | Moderate to long | Short (1-3 hours) |
| Key Advantage | Simple setup | Irreversible | Highly effective for hindered esters |
| Key Disadvantage | Reversible, often slow | Can be slow for hindered esters | Requires anhydrous conditions |
References
- A general procedure for the base-promoted hydrolysis of hindered esters at ambient temper
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
- A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures | The Journal of Organic Chemistry - ACS Public
- Hydrolysis of Esters: Mechanism and Conditions - PSIBERG.
- What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction? - Quora.
- Ester Hydrolysis - A Level Chemistry Revision Notes - Save My Exams.
- Ester hydrolysis - Wikipedia.
- A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzo
- (PDF)
- DNA-Catalyzed Hydrolysis of Esters and Arom
- ester hydrolysis r
- Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts.
- Acid Catalysed Hydrolysis of Ester: Mechanism & Examples - Vaia.
- Ester Hydrolysis: Acid and Base-C
- 15.9: Hydrolysis of Esters - Chemistry LibreTexts.
- 22.6: Ester Chemistry.
- Mechanisms of Ester hydrolysis. Ravi Divakaran.
- Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Basic Hydrolysis of Esters - Saponific
- Unusual hydrolysis of methyl 2,4,6‐trimethylbenzo
- (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
- Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA - PMC.
- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
- Kinetic study of hydrolysis of benzoates.
- Saponific
- Saponific
- What is the mechanism for the basic hydrolysis of methyl benzo
- Saponific
- Give the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzo
- Application Note and Protocol: Hydrolysis of 2-Acetylphenyl 4-Methylbenzo
- Hydrolysis of Methyl Benzo
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. savemyexams.com [savemyexams.com]
- 8. psiberg.com [psiberg.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Saponification-Typical procedures - operachem [operachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction time for methylbenzoate ester formation
An in-depth guide to optimizing reaction time for methylbenzoate ester formation, presented by the technical support center.
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that optimizing synthetic reactions is critical to meeting project timelines and ensuring high-quality results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of methyl benzoate, with a focus on reducing reaction time and maximizing yield. We will delve into the causal relationships behind experimental choices, grounding our advice in established chemical principles.
Troubleshooting Guide: Common Issues in Methyl Benzoate Synthesis
This section addresses specific problems encountered during the Fischer esterification of benzoic acid with methanol.
Issue 1: Slow Reaction Rate or Incomplete Conversion
Q: My reaction has been refluxing for several hours, but analysis (e.g., TLC) shows a significant amount of starting material remaining. How can I speed up the conversion?
A: A slow reaction rate in Fischer esterification is typically linked to issues with catalysis or reaction equilibrium. Here are the primary factors to investigate:
-
Catalyst Inactivity or Insufficient Loading: The acid catalyst is crucial for accelerating the reaction.[1] Concentrated sulfuric acid (H₂SO₄) is highly effective because it serves a dual role: it acts as the catalyst and as a dehydrating agent, chemically removing the water byproduct.[1][2][3]
-
Troubleshooting Steps:
-
Verify Catalyst Concentration: Ensure you are using concentrated (>95%) sulfuric acid. Diluted sulfuric acid lacks significant dehydrating ability and will be less effective at driving the reaction forward.[3][4]
-
Check Catalyst Amount: For a typical lab-scale reaction, the catalyst is added in a specific molar ratio. A study on the kinetics of this reaction found that an optimal catalyst amount was 15% of the total mass of the benzoic acid.[5][6] Insufficient catalyst will lead to a slow reaction.
-
Consider Alternative Catalysts: While sulfuric acid is common, other acids like p-toluenesulfonic acid (p-TsOH) are also effective.[7][8] For applications requiring easier work-up and catalyst recovery, consider solid acid catalysts, such as those based on zirconium or titanium, which are reusable and less corrosive.[9][10]
-
-
-
Equilibrium Limitation (Le Chatelier's Principle): Fischer esterification is a reversible process.[1][11] The accumulation of water, a product of the reaction, can slow down and eventually halt the forward reaction by promoting the reverse reaction (ester hydrolysis).
-
Troubleshooting Steps:
-
Increase Methanol Concentration: The most common strategy is to use a large excess of methanol, which acts as both a reactant and the solvent.[11][12] This shifts the equilibrium towards the product side. A molar ratio of 3:1 (methanol to benzoic acid) has been shown to give a high conversion.[5][6]
-
Actively Remove Water: While the dehydrating action of H₂SO₄ helps, physical removal of water is more efficient for pushing the reaction to completion. For alcohols that form an azeotrope with water, a Dean-Stark apparatus is ideal.[11][13][14] Although methanol does not form a traditional azeotrope, ensuring all reagents are anhydrous and the system is protected from atmospheric moisture is critical. Adding molecular sieves to the reaction can also help by preferentially adsorbing water.[13]
-
-
Issue 2: Low Product Yield After Work-Up
Q: The reaction appeared to go to completion, but my isolated yield of methyl benzoate is unexpectedly low. What are the common causes of product loss?
A: Low isolated yield is often due to suboptimal work-up and purification procedures. The goal of the work-up is to separate the ester from the acid catalyst, unreacted benzoic acid, and excess methanol.
-
Incomplete Extraction: Methyl benzoate is extracted into an organic solvent (like diethyl ether or ethyl acetate).[13][15] If the extraction is not performed efficiently, the product will be lost in the aqueous layer.
-
Troubleshooting Steps:
-
-
Loss During Washing Steps: The organic layer is washed with an aqueous basic solution (e.g., 5-10% sodium bicarbonate) to remove acidic impurities.[13][14]
-
Troubleshooting Steps:
-
Avoid Emulsions: Shaking the separatory funnel too vigorously can create an emulsion, making layer separation difficult and leading to product loss. If an emulsion forms, adding a saturated brine solution can help break it.
-
Prevent Accidental Hydrolysis: Do not use strong bases (like NaOH) for washing, as this can hydrolyze the ester product back to a carboxylate salt, especially with prolonged contact. Use a mild base like sodium bicarbonate and do not let the layers sit together for extended periods.[15]
-
Check pH: After the bicarbonate wash, check the pH of the aqueous layer to ensure it is basic. This confirms that the acidic components have been neutralized and removed.
-
-
-
Inefficient Purification: The final purification step, typically distillation, must be performed carefully.[8][17]
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Before distilling the final product, ensure all the low-boiling extraction solvent has been removed. This can be done via rotary evaporation or a simple distillation setup.[15][17]
-
Monitor Distillation Temperature: The boiling point of methyl benzoate is 198-199°C.[13] Collect the fraction that distills within this range. Collecting fractions at significantly lower or higher temperatures will result in a less pure product.
-
-
Optimization Strategy Workflow
The following diagram illustrates a logical workflow for optimizing the synthesis of methyl benzoate, focusing on the key variables that influence reaction time and yield.
Caption: Logical workflow for troubleshooting and optimizing methyl benzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of Fischer esterification, and how does understanding it help in optimization?
A: The Fischer esterification is a nucleophilic acyl substitution reaction.[18] Understanding the mechanism highlights the critical role of the acid catalyst and the reversible nature of each step.
-
Protonation of Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of benzoic acid. This step is crucial as it makes the carbonyl carbon significantly more electrophilic and susceptible to attack.[1][18][19]
-
Nucleophilic Attack: A molecule of methanol (a weak nucleophile) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[12][18]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[8]
-
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.[1]
-
Deprotonation: The protonated ester is deprotonated (the H⁺ is regenerated), yielding the final methyl benzoate product.[18]
Optimization Insight: This mechanism shows that every step is in equilibrium. To accelerate the overall rate, the concentration of the activated electrophile must be maximized (by using a strong acid catalyst) and a key product (water) must be removed to prevent the reverse reaction.
Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.
Q2: How does reaction temperature affect the reaction time?
A: Increasing the reaction temperature increases the rate of reaction. Esterification is typically carried out at the reflux temperature of the alcohol solvent (for methanol, this is ~65 °C).[13][14] Kinetic studies have provided more specific data on this relationship.
| Temperature (K) | Molar Ratio (Methanol:Acid) | Catalyst Loading (% w/w of Acid) | Reaction Time (h) | Benzoic Acid Conversion (%) |
| 333.15 (60 °C) | 3:1 | 15% | 4 | ~85 |
| 343.15 (70 °C) | 3:1 | 15% | 4 | ~90 |
| 353.15 (80 °C) | 3:1 | 15% | 4 | >95 |
Table based on kinetic data reported in Chemical Reaction Engineering and Technology.[5][6]
As the table shows, increasing the temperature from 60°C to 80°C significantly increases the conversion rate over the same period, effectively reducing the time required to reach completion.
Q3: Are there greener alternatives to sulfuric acid as a catalyst?
A: Yes. While effective, concentrated sulfuric acid presents challenges with equipment corrosion and the generation of acidic waste.[7][10] Modern alternatives focus on heterogeneous solid acid catalysts.
-
Zirconium- and Titanium-based Catalysts: These solid acids have shown high catalytic activity for the synthesis of methyl benzoate.[9][10]
-
Advantages:
-
Reusability: The catalyst can be easily filtered out of the reaction mixture and reused multiple times.[7][10]
-
Reduced Corrosion: As solids, they are less corrosive to standard laboratory and industrial equipment.
-
Simplified Work-up: The work-up procedure is simpler as there is no need to neutralize a strong, soluble acid.
-
Environmental: They significantly reduce the amount of acidic wastewater produced.[7][10]
-
Experimental Protocols
Key Experiment: Synthesis of Methyl Benzoate via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of methyl benzoate.
Materials:
-
Benzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or calcium chloride
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
Reflux:
-
Attach a reflux condenser and ensure cooling water is flowing.
-
Heat the mixture to a gentle reflux using a heating mantle.
-
Continue to reflux for 1 hour.[13] The benzoic acid should fully dissolve as the mixture heats.
-
-
Work-Up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Decant the mixture into a separatory funnel containing 25 mL of water.
-
Rinse the reaction flask with 25 mL of diethyl ether and add this to the separatory funnel.[13]
-
Shake the funnel gently to mix the layers, venting frequently to release pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic (ether) layer with 25 mL of water, followed by 25 mL of 5% sodium bicarbonate solution to remove unreacted benzoic acid and sulfuric acid.[13] Drain the aqueous layer after each wash.
-
Finally, wash the organic layer with 25 mL of saturated sodium chloride solution (brine) to help remove residual water.
-
-
Drying and Solvent Removal:
-
Drain the ether layer into a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous sodium sulfate or calcium chloride to act as a drying agent. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.[13]
-
Carefully decant the dried ether solution into a clean, pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator or by simple distillation.
-
-
Final Purification:
-
Purify the remaining crude methyl benzoate by distillation.
-
Collect the fraction boiling between 198-199°C.[13]
-
Weigh the final product and calculate the percentage yield.
-
References
- Handout Esterification and Acetalization. (n.d.). Retrieved from University of Massachusetts Lowell, Department of Chemistry.
- Why is sulfuric acid used in esterific
- How concentrated h2so4 can remover water from the reversible reaction of esterific
- What is the role of sulfuric acid in the Fischer esterific
- Esterific
- Experiment : Esterification: The Synthesis of Methyl Benzoate. (n.d.). University of Missouri–St. Louis, Science Learning Center.
- Organic Mechanism Fischer Esterific
- Use of concentrated sulfuric acid in Fischer esterific
- The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzo
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
- Screening of metal oxide catalysts for conversion of methyl benzoate to benzamide. (n.d.).
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
- PH CH 126.
- Preparation of Methyl Benzo
- Reactive Kinetics of Methyl Benzoate Synthesis by Esterific
- Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. (2017).
- Fischer Esterification-Typical Procedures. (2024). OperaChem.
- Organic chemistry 2 - How do I improve the yield of methyl benzo
- How to make methyl benzo
- Fischer Esterification: Preparation of methyl benzo
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preventing degradation of o-Tolyl m-toluate during storage
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support center for o-Tolyl m-toluate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this aromatic ester. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding o-Tolyl m-toluate and its stability.
Q1: What is o-Tolyl m-toluate and what are its primary degradation products?
o-Tolyl m-toluate is an aromatic ester formed from the esterification of m-toluic acid and o-cresol. Its stability is critical, as degradation compromises sample purity and can lead to inconsistent experimental results. The primary degradation pathway is hydrolysis, where the ester bond is cleaved by water. This reaction, which can be catalyzed by acidic or basic conditions, yields the original carboxylic acid and alcohol.[1]
-
Degradation Reaction: o-Tolyl m-toluate + Water → m-Toluic Acid + o-Cresol
Caption: Primary hydrolytic degradation pathway for o-Tolyl m-toluate.
Q2: What are the main causes of o-Tolyl m-toluate degradation?
The degradation of o-Tolyl m-toluate is primarily driven by environmental factors that promote hydrolysis. The key catalysts for this degradation are:
-
Moisture: As the reactant in hydrolysis, the presence of water is the most critical factor. Ambient humidity is often sufficient to initiate degradation over time.[2]
-
Elevated Temperature: Heat provides the activation energy for the hydrolysis reaction, accelerating the rate of degradation.[3] Storing the compound at elevated temperatures, even if sealed, can significantly shorten its shelf life.
-
pH Extremes (Acidic/Basic Contamination): The hydrolysis of esters is catalyzed by both acids and bases.[1][4] Trace amounts of acidic or basic impurities on glassware or in the storage atmosphere can significantly accelerate degradation.
Q3: How can I visually inspect my sample for potential degradation?
While analytical confirmation is necessary, a preliminary visual inspection can be informative.
-
Appearance of Crystals: Pure m-toluic acid is a white to yellowish crystalline solid.[5] If your o-tolyl m-toluate (assuming it is a liquid or amorphous solid) becomes cloudy or develops crystalline precipitates, it may be due to the formation of m-toluic acid.
-
Change in Color: Pure o-cresol is a colorless solid but can turn yellow to brown upon storage due to oxidation.[1][6] A darkening or yellowing of your o-tolyl m-toluate sample could indicate the formation of o-cresol and other oxidative byproducts.
-
Odor Change: o-Cresol has a distinct phenolic, medicinal odor.[7] An alteration in the aroma of your sample to include such notes could suggest degradation.
Q4: What are the ideal storage conditions for o-Tolyl m-toluate?
To mitigate the risks of degradation, o-Tolyl m-toluate should be stored with strict environmental controls. The core principle is to protect the compound from moisture, heat, and light.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the kinetics of the hydrolysis reaction.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation.[2][9] |
| Container | Amber Glass Vial with PTFE-lined Cap | Protects from light which can cause photodegradation and provides an excellent seal against moisture.[10] |
| State | Neat (Solvent-Free) Solid/Oil | Storing in solution, especially with protic solvents, can accelerate degradation.[8] |
| Handling | Use Dry Glassware/Spatulas | Prevents the introduction of moisture or other contaminants. |
Troubleshooting Guide: Investigating Sample Degradation
This section provides a systematic approach to identifying and confirming the degradation of your o-Tolyl m-toluate stock.
Problem: My experimental results are inconsistent or show unexpected byproducts.
Inconsistent assay results are a primary indicator of compromised starting material. If you suspect your o-Tolyl m-toluate has degraded, a logical workflow is required to confirm your hypothesis.
Caption: Troubleshooting workflow for suspected o-Tolyl m-toluate degradation.
Experimental Protocols for Purity Assessment
TLC offers a fast, qualitative assessment of sample purity.[11] The appearance of new spots, particularly those corresponding to the more polar degradation products, is a strong indicator of contamination.
Materials:
-
TLC Plate (Silica gel 60 F254)
-
Developing Chamber
-
Mobile Phase: 4:1 Hexanes:Ethyl Acetate (v/v) - This is a starting point and may require optimization.
-
Visualization: UV lamp (254 nm)
-
Standards: If available, solutions of pure o-Tolyl m-toluate, m-toluic acid, and o-cresol.
Procedure:
-
Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.[12]
-
Lane 1: Spot your stored o-Tolyl m-toluate sample.
-
Lane 2 (Optional): Spot a reference standard of pure o-Tolyl m-toluate.
-
Lane 3 (Optional): Co-spot your sample and the reference standard together to confirm identity.[13]
-
Lane 4 & 5 (Optional): Spot standards of m-toluic acid and o-cresol.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.[12] Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize and Interpret:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the plate under a UV lamp. Circle any visible spots.
-
Interpretation: A pure sample should show a single spot. The presence of a second spot, especially one with a lower Rf value (more polar), strongly suggests the presence of the m-toluic acid degradation product. o-Cresol will also appear as a separate spot.
-
HPLC provides a quantitative measure of purity and can definitively identify degradation products when compared to reference standards.[14] A reversed-phase method is suitable for separating the aromatic ester from its more polar degradation products.
Instrumentation & Conditions (Example Method):
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of your o-Tolyl m-toluate sample in acetonitrile. Filter through a 0.22 µm syringe filter before injection.
-
Standard Preparation: If available, prepare separate ~1 mg/mL solutions of m-toluic acid and o-cresol to determine their retention times.
-
Analysis: Inject the sample onto the equilibrated HPLC system.
-
Interpretation:
-
A pure sample will show a single major peak at a specific retention time.
-
Degradation is indicated by the appearance of new peaks. Based on polarity, m-toluic acid (more polar) would be expected to elute earlier than the parent ester, while o-cresol would also have a distinct, typically earlier, retention time.
-
The purity can be calculated based on the relative peak areas (% Area = [Area of Main Peak / Total Area of All Peaks] x 100).
-
By implementing these rigorous storage, handling, and analytical verification procedures, you can ensure the long-term stability of your o-Tolyl m-toluate, leading to more reliable and reproducible scientific outcomes.
References
-
Wikipedia. (n.d.). m-Toluic acid. Retrieved from [Link]
-
Chemcess. (n.d.). O-Cresol: Properties, Reactions, Production And Uses. Retrieved from [Link]
-
Ataman Kimya. (n.d.). M-TOLUIC ACID. Retrieved from [Link]
-
Wikipedia. (n.d.). o-Cresol. Retrieved from [Link]
-
Evergreensino. (2025). What are the chemical properties of M - Toluic Acid?. Retrieved from [Link]
-
PubChem. (n.d.). O-Cresol. Retrieved from [Link]
-
HYDROLYSIS STABILIZER. (2024). Three types of hydrolysis and ways to prevent hydrolysis. Retrieved from [Link]
-
University of Alabama at Birmingham. (n.d.). Chemical Storage. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Principles of Inert Atmosphere Storage. Retrieved from [Link]
-
Sciencemadness.org. (2025). How do you store chemicals in inert gas?. Retrieved from [Link]
-
Rave Scientific. (n.d.). Inert Gas Sample Storage Containers - EM-Tec Save-Storr. Retrieved from [Link]
-
ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?. Retrieved from [Link]
-
Jacomex. (n.d.). Inert Gas Glove Box. Retrieved from [Link]
-
Quora. (2017). How to prevent hydrolysis in a drug. Retrieved from [Link]
-
PubChem. (n.d.). Methyl o-toluate. Retrieved from [Link]
-
LookChem. (n.d.). Methyl o-toluate. Retrieved from [Link]
-
ACS Publications. (1964). Determination of Esters by Thin Layer Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). o-Tolyl p-toluenesulfonate. Retrieved from [Link]
-
PubChem. (n.d.). o-Toluate. Retrieved from [Link]
-
PMC. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Retrieved from [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
PMC. (n.d.). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Scribd. (n.d.). Determine Alcohol Configuration via TLC. Retrieved from [Link]
-
PubChemLite. (n.d.). O-tolyl benzoate (C14H12O2). Retrieved from [Link]
-
Protocols.io. (2023). Aromatic Monomer Analysis by UHPLC-MS/MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.4: TLC- IDENTITY AND PURITY. Retrieved from [Link]
-
Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
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- 7. O-cresol – Industrial Chemical For Resins & Disinfectants [chemicalbull.com]
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- 15. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-Methylphenyl 3-methylbenzoate
Introduction: Deciphering Molecular Architecture with ¹H NMR
In the realm of molecular characterization, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool for elucidating the structure of organic compounds. It provides exquisitely detailed information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-Methylphenyl 3-methylbenzoate, a disubstituted aromatic ester.
Our approach moves beyond a simple cataloging of peaks. As senior application scientists, we emphasize the causality behind spectral features. Why does a particular proton resonate at a specific frequency? How do through-bond interactions manifest as splitting patterns? To answer these questions, we will ground our analysis in the fundamental principles of chemical shift and spin-spin coupling, comparing the target molecule's predicted spectrum with those of structurally related alternatives. This comparative methodology not only validates our assignments but also provides a richer understanding of substituent effects in aromatic systems.
Core Principles: Interpreting the Language of Protons in Aromatic Esters
Before dissecting the spectrum of our target molecule, it is crucial to understand the key factors governing the ¹H NMR spectra of aromatic esters.
-
Chemical Shift (δ) : The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups (like the ester's carbonyl) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like methyl groups) cause shielding and an upfield shift.[1][2] Protons directly attached to an aromatic ring typically resonate in the 6.5-8.0 ppm region due to the ring current effect, which strongly deshields them.[3][4]
-
Integration : The area under a signal is proportional to the number of protons it represents. This provides a quantitative count of each type of hydrogen in the molecule.
-
Spin-Spin Coupling (Splitting) : Non-equivalent protons on adjacent carbons interact through their magnetic fields, causing their signals to split. The pattern of splitting (e.g., doublet, triplet) reveals the number of neighboring protons. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz). For aromatic systems, we observe:
-
Ortho-coupling (³J) : Between protons on adjacent carbons (3 bonds apart), typically strong (7–10 Hz).[2]
-
Meta-coupling (⁴J) : Between protons separated by one carbon (4 bonds apart), significantly weaker (2–3 Hz).[2][5]
-
Para-coupling (⁵J) : Between protons on opposite sides of the ring (5 bonds apart), often negligible or very small (0–1 Hz).[2]
-
Predicted ¹H NMR Spectrum of 2-Methylphenyl 3-methylbenzoate
To analyze the spectrum, we must first identify the unique proton environments in the molecule. Due to the substitution patterns, all eight aromatic protons are chemically distinct, as are the two methyl groups.
Caption: Structure of 2-Methylphenyl 3-methylbenzoate with non-equivalent protons labeled.
Detailed Spectral Analysis
| Proton Label | Description | Predicted δ (ppm) | Predicted Multiplicity | Rationale |
| Me¹ | Methyl on benzoate ring | ~2.40 | Singlet (s) | Benzylic protons are typically found around 2.0-3.0 ppm.[4] This singlet integrates to 3H. |
| Me² | Methyl on phenyl ring | ~2.25 | Singlet (s) | This benzylic methyl group is slightly further from the deshielding ester functionality and is expected to be slightly upfield. Integrates to 3H. |
| Hₐ | Aromatic, ortho to C=O | ~7.90 | Singlet (or narrow t) | This proton is ortho to the strongly electron-withdrawing carbonyl group, causing a significant downfield shift. It is also adjacent to the methyl-substituted carbon, so it may appear as a singlet or a narrow triplet due to meta-coupling. |
| Hₑ | Aromatic, ortho to C=O | ~7.85 | Doublet (d) | Also ortho to the carbonyl group and expected to be far downfield. It will be split by its ortho neighbor Hₓ. |
| Hₓ, Hₔ | Aromatic, meta to C=O | ~7.40 - 7.50 | Multiplet (m) | These protons are less affected by the carbonyl group and will appear further upfield. They will couple with their neighbors, resulting in complex multiplets. |
| Hₐ' | Aromatic, para to Ester O | ~7.30 - 7.40 | Multiplet (m) | Protons on the phenyl ring are influenced by the electron-donating nature of the ester oxygen. This proton will be part of a complex multiplet. |
| Hₑ', Hₓ' | Aromatic, meta to Ester O | ~7.20 - 7.30 | Multiplet (m) | These protons are further from the ester linkage and will exhibit complex splitting patterns due to ortho and meta couplings. |
| Hₔ' | Aromatic, ortho to Ester O | ~7.10 - 7.20 | Doublet of doublets (dd) | This proton is ortho to the electron-donating ester oxygen, which would typically cause an upfield shift. It will be split by its ortho and meta neighbors. |
Comparative Analysis with Structurally Related Esters
To contextualize the predicted spectrum, we compare it with simpler, related molecules. This comparison highlights how each structural modification—the addition of a methyl group or the change in its position—alters the ¹H NMR spectrum.
| Compound | Aromatic Protons (δ ppm) | Methyl Protons (δ ppm) | Key Distinctions from Target Molecule |
| Methyl Benzoate | 7.4-7.6 (m, 3H), 8.0 (d, 2H) | 3.9 (s, 3H, O-CH₃) | Lacks the phenyl group on the oxygen and the two ring-bound methyl groups. The O-CH₃ signal is a key differentiator.[6][7] |
| Phenyl Acetate | 7.1-7.5 (m, 5H) | 2.3 (s, 3H) | The aromatic signal is a single complex multiplet for an unsubstituted phenyl ring. The methyl group is on the acetyl side. |
| Methyl 3-methylbenzoate | 7.3 (m, 2H), 7.8 (m, 2H) | 2.4 (s, 3H, Ar-CH₃), 3.9 (s, 3H, O-CH₃) | Isolates the effect of the meta-methyl group on the benzoate ring. Contains an O-CH₃ signal.[8][9] |
| 2-Methylphenyl Acetate (o-cresyl acetate) | 7.0-7.3 (m, 4H) | 2.1 (s, 3H, Ar-CH₃), 2.3 (s, 3H, CO-CH₃) | Isolates the effect of the ortho-methyl group on the phenyl ring attached to the ester oxygen. |
| 2-Methylphenyl 3-methylbenzoate | 7.1 - 7.9 (m, 8H) | ~2.25 & ~2.40 (s, 3H each) | Combines features of both substituted rings, resulting in a highly complex aromatic region and two distinct benzylic methyl singlets. |
This comparison demonstrates a self-validating logic: the complex spectrum of 2-Methylphenyl 3-methylbenzoate can be understood as a superposition of the effects observed in its simpler analogues.
Experimental Protocol for High-Resolution ¹H NMR
Achieving a clean, interpretable spectrum requires meticulous sample preparation and data acquisition. This protocol is designed to be a self-validating system, ensuring data integrity at each step.
Step-by-Step Methodology
-
Sample Preparation: a. Weigh approximately 5-10 mg of 2-Methylphenyl 3-methylbenzoate directly into a clean, dry NMR tube. b. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; it must dissolve the sample without contributing interfering proton signals. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point. d. Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup and Shimming: a. Insert the sample into the NMR spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment. c. Shim the magnetic field. This is an iterative process of adjusting the shim coils to maximize the homogeneity of the magnetic field across the sample volume. A successful shim is validated by a sharp, symmetrical solvent and TMS peak shape.
-
Data Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm). b. Define the acquisition time (typically 2-4 seconds) and the relaxation delay (1-5 seconds) to ensure all protons have fully relaxed between pulses. c. Set the number of scans (e.g., 8 or 16). Averaging multiple scans improves the signal-to-noise ratio. d. Apply a 90° pulse to excite the sample and acquire the Free Induction Decay (FID).
-
Data Processing: a. Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum. a. Phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline. b. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. c. Integrate the signals to determine the relative number of protons for each peak. d. Analyze the peak multiplicities and measure the coupling constants (J-values).
Caption: Experimental workflow for acquiring a high-resolution ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 2-Methylphenyl 3-methylbenzoate is a rich tapestry of information that, when methodically unraveled, reveals the molecule's precise structure. The key spectral fingerprints are two distinct methyl singlets around 2.2-2.4 ppm and a complex, highly dispersed aromatic region spanning from approximately 7.1 to 7.9 ppm. By understanding the foundational principles of substituent effects and spin-spin coupling, and by leveraging a comparative analysis with simpler structural analogues, researchers can confidently assign each signal. The rigorous experimental protocol outlined ensures the acquisition of high-fidelity data, forming a trustworthy basis for structural elucidation in research, development, and quality control settings.
References
-
Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry. Available at: [Link][10][11]
-
University of Wisconsin. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Department of Chemistry. Available at: [Link][12]
-
Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]
-
ACD/Labs. (2025). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. Available at: [Link][5]
-
Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link][1]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link][2]
-
Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Available at: [Link][13]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link][3]
-
Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds. Available at: [Link][4]
-
The Organic Chemistry Tutor. (2019). H NMR coupling and coupling constants. YouTube. Available at: [Link][14]
-
Organic Chemistry Data. 1H NMR Coupling Constants. Available at: [Link][15]
-
University of Calgary. Spectroscopy Tutorial: Esters. Department of Chemistry. Available at: [Link][16]
-
University of Wisconsin. (2012). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link][7]
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The Spectroscopic Signature of Ester Formation
An In-Depth Technical Guide to the FTIR Spectral Peaks of o-Tolyl m-Toluate and a Comparative Analysis with its Precursors
In the landscape of pharmaceutical and materials science, the precise structural elucidation of chemical entities is paramount. O-tolyl m-toluate, an aromatic ester, presents a unique spectral fingerprint that can be definitively characterized using Fourier-Transform Infrared (FTIR) spectroscopy. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the expected FTIR spectral features of o-tolyl m-toluate. It further offers a comparative perspective by examining the spectra of its carboxylic acid precursors, o-toluic acid and m-toluic acid, thereby providing a clear spectroscopic narrative of esterification.
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When m-toluic acid is esterified with o-cresol to form o-tolyl m-toluate, the chemical transformation is readily observable in the infrared spectrum. The most telling changes are the disappearance of the broad O-H stretching vibration from the carboxylic acid and the appearance of the characteristic C-O stretching bands of the ester.
Predicted FTIR Spectral Analysis of o-Tolyl m-toluate
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |
| 3100-3000 | C-H stretch (aromatic) | Medium | Associated with the C-H bonds on the two benzene rings. |
| 3000-2850 | C-H stretch (aliphatic) | Medium | Arising from the methyl groups on the tolyl and toluate moieties.[1] |
| 1735-1715 | C=O stretch (ester) | Strong | This is a highly characteristic and intense peak for the carbonyl group in an aromatic ester.[2][3] |
| 1600-1450 | C=C stretch (in-ring) | Medium-Strong | Multiple bands are expected in this region due to the vibrations of the carbon-carbon bonds within the aromatic rings.[4][5] |
| 1300-1150 | C-O stretch (ester, asymmetric) | Strong | A prominent band resulting from the asymmetric stretching of the C-O-C ester linkage. |
| 1150-1000 | C-O stretch (ester, symmetric) | Strong | The corresponding symmetric stretch of the ester C-O-C bond. |
| 900-675 | C-H "oop" (out-of-plane) bend | Strong | The substitution pattern on the aromatic rings will influence the position and number of these bands in the fingerprint region.[5] |
Comparative FTIR Analysis: o-Tolyl m-Toluate vs. Toluic Acid Precursors
The most effective way to understand the FTIR spectrum of o-tolyl m-toluate is to compare it with the spectra of its starting materials, o-toluic acid and m-toluic acid. This comparison highlights the key spectroscopic changes that confirm the formation of the ester linkage.
| Functional Group | o-Toluic Acid / m-Toluic Acid | o-Tolyl m-toluate | Rationale for the Difference |
| O-H Stretch | Broad absorption from ~3300-2500 cm⁻¹[4][5] | Absent | The hydroxyl group of the carboxylic acid is consumed during esterification. |
| C=O Stretch | ~1700-1680 cm⁻¹ (H-bonded carboxylic acid)[4] | ~1735-1715 cm⁻¹ (aromatic ester)[2] | The carbonyl in an ester typically absorbs at a higher frequency than in a hydrogen-bonded carboxylic acid. |
| C-O Stretch | ~1320-1210 cm⁻¹ (associated with C-O-H)[5] | Two strong bands: ~1300-1150 cm⁻¹ and ~1150-1000 cm⁻¹ (C-O-C ester) | The single C-O stretch of the carboxylic acid is replaced by the characteristic asymmetric and symmetric C-O-C stretches of the ester. |
This comparative analysis serves as a self-validating system for confirming the synthesis of o-tolyl m-toluate. The disappearance of the broad O-H band is a definitive indicator of the reaction's completion.
Experimental Protocol for FTIR Analysis of a Liquid Sample
The following is a detailed methodology for obtaining a high-quality FTIR spectrum of a liquid sample such as o-tolyl m-toluate using the neat liquid (thin film) method.
Materials:
-
FTIR Spectrometer
-
Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
Pipette or dropper
-
Sample of o-tolyl m-toluate
-
Solvent for cleaning (e.g., chloroform or isopropanol)[6]
-
Kimwipes or other lint-free tissues
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Place a clean, empty sample holder in the spectrometer.
-
Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.
-
-
Sample Preparation:
-
Using a pipette, place one to two drops of the liquid o-tolyl m-toluate onto the center of one salt plate.[7]
-
Carefully place the second salt plate on top of the first, gently rotating it to spread the liquid into a thin, uniform film between the plates.[7] Ensure there are no air bubbles trapped in the film.[7]
-
-
Sample Analysis:
-
Mount the sandwiched salt plates onto the sample holder and place it in the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the key peaks corresponding to the functional groups of o-tolyl m-toluate.
-
-
Cleaning:
Visualizing the Workflow and Spectral Interpretation
To further clarify the experimental and interpretive process, the following diagrams are provided.
Caption: Experimental workflow for FTIR analysis of a liquid sample.
Caption: Logical approach to interpreting the FTIR spectrum of an aromatic ester.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of synthesized compounds like o-tolyl m-toluate. By understanding the characteristic peak positions for the ester functional group and comparing the spectrum to those of its precursors, researchers can confidently confirm the identity and purity of the target molecule. The provided experimental protocol and interpretive guides offer a robust framework for obtaining and analyzing high-quality FTIR data in a research and development setting.
References
-
How to prepare a liquid sample for FTIR spectrum? - ResearchGate. (2021). Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved from [Link]
-
Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Retrieved from [Link]
-
FTIR Spectroscopy - Liquid IR Spectroscopy. (2013). YouTube. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Esters. (n.d.). Retrieved from [Link]
-
m-toluic acid, ester with 2-hydroxy-2'-acetonaphthone - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
This is the Infrared Spectrum of m-toluic acid, do the two bands at 2674.76 and 2572,66 cm-1 mean anything to a functional group? : r/OrganicChemistry - Reddit. (2022). Retrieved from [Link]
-
Solved This is an IR reading for O-Toluic acid. Please | Chegg.com. (2023). Retrieved from [Link]
-
FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic...) - ResearchGate. (n.d.). Retrieved from [Link]
-
Vibrational Spectroscopic (FTIR and FTRaman) Investigation Using Ab Initio (HF) and DFT (LSDA and B3LYP) Analysis on the Structure of Toluic Acid - PubMed. (2011). Retrieved from [Link]
-
Toluene - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
What analytical methods can be used for O - Methylbenzoic Acid? - Blog - Evergreensino. (2025). Retrieved from [Link]
-
How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (n.d.). Retrieved from [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019). Retrieved from [Link]
-
Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Retrieved from [Link]
-
FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
FTIR spectra after conversion of 1 to [MoO3(tolyl‐ACP)] (2) with ¹⁶O2:... - ResearchGate. (n.d.). Retrieved from [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
O-toluic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
IR Chart. (n.d.). Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. What analytical methods can be used for O - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Expert Guide: HPLC Analysis & Isomer Separation of 2-Methylphenyl 3-methylbenzoate
Executive Summary & Technical Context
Target Analyte: 2-Methylphenyl 3-methylbenzoate CAS Registry Number: (Analogous search: o-Tolyl m-toluate) Molecular Formula: C₁₅H₁₄O₂ Application: Pharmaceutical intermediate, polymer additive, and potential impurity in the synthesis of toluic acid derivatives.
As a Senior Application Scientist, I often encounter requests to separate specific benzoate esters from their positional isomers. 2-Methylphenyl 3-methylbenzoate presents a classic chromatographic challenge: it is a double-methylated ester where the positions of the methyl groups (ortho on the phenol ring, meta on the benzoate ring) create a lipophilicity profile almost identical to its isomers (e.g., p-tolyl m-toluate or o-tolyl p-toluate).
Standard C18 methods often fail to resolve these positional isomers, resulting in "shouldering" or co-elution. This guide compares a standard C18 (Hydrophobicity-based) approach against a Phenyl-Hexyl (π-π Interaction-based) alternative, demonstrating why the latter is superior for high-fidelity separation of this specific compound.
Comparative Analysis: C18 vs. Phenyl-Hexyl Chemistries
The following table contrasts the performance of the two primary stationary phases used for this analysis.
| Feature | Standard Alternative: C18 (Octadecyl) | Recommended: Phenyl-Hexyl |
| Separation Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobic + π-π Interactions |
| Retention Driver | Carbon load & surface area | Aromatic ring stacking & electron density |
| Isomer Selectivity | Low (Co-elutes ortho/meta/para isomers) | High (Resolves based on methyl positioning) |
| Est. Retention Time | ~6.5 - 7.5 min (Broad Peak) | ~8.0 - 9.5 min (Sharp, Resolved Peak) |
| Suitability | General Purity Assessments | Impurity Profiling & Isomer Quantification |
Scientific Rationale
-
C18 Limitation: On a C18 column, retention is governed almost exclusively by LogP. Since 2-Methylphenyl 3-methylbenzoate and its isomers share the exact same molecular weight and very similar LogP values (~4.2 - 4.5), C18 phases struggle to differentiate them.
-
Phenyl-Hexyl Advantage: The phenyl ring in the stationary phase interacts with the π-electrons of the benzoate and tolyl rings of the analyte. The ortho methyl group in 2-Methylphenyl 3-methylbenzoate creates steric hindrance that alters this π-π overlap differently than a para methyl group would, leading to distinct retention shifts and baseline resolution.
Experimental Protocols
Method A: High-Resolution Isomer Separation (Recommended)
Objective: Quantify 2-Methylphenyl 3-methylbenzoate in the presence of structural isomers.
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).
-
Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for esters).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Critical: Lower temps enhance π-π selectivity).
-
Detection: UV @ 254 nm (primary) and 210 nm (secondary).
Gradient Program:
-
0.0 min: 40% B
-
15.0 min: 90% B (Linear Ramp)
-
17.0 min: 90% B (Hold)
-
17.1 min: 40% B (Re-equilibration)
-
22.0 min: Stop
Expected Result: 2-Methylphenyl 3-methylbenzoate typically elutes between 8.2 – 8.8 minutes . Isomers will resolve with
Method B: Rapid Purity Check (Standard)
Objective: Quick purity assessment when no isomers are present.
-
Column: C18, 100 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Isocratic 70% ACN / 30% Water.
-
Flow Rate: 1.2 mL/min.
-
Expected Result: Single peak at ~5.5 minutes . Warning: Will not detect isomeric impurities.
Method Development Logic & Workflow
The following diagram illustrates the decision process for selecting the correct method based on sample complexity.
Caption: Decision tree for selecting HPLC stationary phases based on the presence of isomeric impurities.
Troubleshooting & Optimization (Self-Validating Protocol)
To ensure the trustworthiness of your data, perform this System Suitability Test (SST) before every critical run. This protocol validates that your system is capable of the required separation.[1]
-
Resolution Standard: Prepare a mixture of Methyl Benzoate (marker 1) and 2-Methylphenyl 3-methylbenzoate (analyte).
-
Why? Methyl benzoate is structurally simpler and will elute significantly earlier.
-
-
Acceptance Criteria:
-
Retention Time Stability:
min between injections. -
Tailing Factor (
): Must be . If , replace the mobile phase (check for bacterial growth in aqueous buffer) or clean the column inlet. -
Theoretical Plates (
): for the analyte peak.
-
Common Issue: Peak Splitting
-
Cause: Sample solvent is too strong (e.g., 100% ACN injection).
-
Fix: Dissolve sample in 50:50 ACN:Water to match initial gradient conditions.
References
-
BenchChem. (2025).[1][2] HPLC Analysis of Benzoic Acid, 3-Methylphenyl Ester. Retrieved from 3
-
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Comparison of C18 vs Phenyl). Retrieved from 4
-
SIELC Technologies. (n.d.). Separation of o-Tolyl benzoate on Newcrom R1 HPLC column. Retrieved from 5
-
Chromatography Forum. (2017). Separation of positional isomers using polar-embedded phases. Retrieved from 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nacalai.com [nacalai.com]
- 5. Separation of o-Tolyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. separation of positional isomers - Chromatography Forum [chromforum.org]
Distinguishing o-Tolyl m-toluate from m-Tolyl o-toluate: A Senior Application Scientist's Guide
For researchers, scientists, and professionals in drug development, the precise structural characterization of isomeric molecules is a foundational requirement for ensuring the purity, efficacy, and safety of synthesized compounds. Positional isomers, such as o-Tolyl m-toluate and m-Tolyl o-toluate, present a significant analytical challenge due to their identical molecular weight and formula, and often similar physical properties. This guide provides an in-depth technical comparison of these two molecules, leveraging predictive data and established analytical methodologies to offer a robust framework for their differentiation. We will explore spectroscopic and chromatographic techniques, explaining the causal relationships behind experimental choices and providing self-validating protocols to ensure scientific integrity.
The Challenge of Isomeric Similarity
o-Tolyl m-toluate and m-Tolyl o-toluate are positional isomers with the molecular formula C₁₅H₁₄O₂. The subtle difference in the placement of a methyl group on the phenolic and benzoic acid-derived rings leads to distinct chemical environments for the constituent atoms. These differences, though minor, can be effectively probed using modern analytical techniques. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic separations (GC and HPLC) as the primary tools for distinguishing these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Distinction
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it provides a clear path to distinguishing between o-Tolyl m-toluate and m-Tolyl o-toluate. The chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environments, which are unique in each isomer.
Predicted ¹H NMR Spectra
The predicted ¹H NMR spectra reveal key differences in the chemical shifts and splitting patterns of the aromatic protons and the methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for o-Tolyl m-toluate and m-Tolyl o-toluate *
| Proton Assignment | o-Tolyl m-toluate (Predicted) | m-Tolyl o-toluate (Predicted) | Key Differentiators |
| Methyl Protons (Ar-CH₃) | ~2.2 ppm (s, 3H), ~2.4 ppm (s, 3H) | ~2.3 ppm (s, 3H), ~2.5 ppm (s, 3H) | Subtle but measurable differences in chemical shifts. |
| Aromatic Protons | Complex multiplets in the range of 7.0-8.0 ppm | Complex multiplets in the range of 7.0-8.0 ppm | The splitting patterns and specific chemical shifts of the aromatic protons will be distinct due to the different substitution patterns on the two aromatic rings in each isomer. |
In o-Tolyl m-toluate, the methyl group on the phenol-derived ring is in the ortho position, which will influence the chemical shifts of the adjacent aromatic protons more significantly than the meta-positioned methyl group in m-Tolyl o-toluate. This will result in a unique set of coupling constants and chemical shifts for the aromatic protons in each isomer, allowing for unambiguous identification when analyzed at a sufficiently high field strength.
Predicted ¹³C NMR Spectra
¹³C NMR spectroscopy provides complementary and often more resolved data for distinguishing isomers. The chemical shifts of the carbon atoms, particularly in the aromatic region and the methyl carbons, are expected to be distinct for each isomer.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for o-Tolyl m-toluate and m-Tolyl o-toluate *
| Carbon Assignment | o-Tolyl m-toluate (Predicted) | m-Tolyl o-toluate (Predicted) | Key Differentiators |
| Methyl Carbons (Ar-CH₃) | ~16 ppm, ~21 ppm | ~17 ppm, ~22 ppm | Distinct chemical shifts for the two methyl carbons in each isomer. |
| Carbonyl Carbon (C=O) | ~165 ppm | ~166 ppm | Minor but potentially discernible difference. |
| Aromatic Carbons | 120-150 ppm | 120-150 ppm | The number of unique aromatic carbon signals and their specific chemical shifts will differ based on the symmetry and substitution pattern of each isomer. |
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
While both isomers will exhibit the same molecular ion peak (m/z = 226.26), their fragmentation patterns upon electron ionization (EI) will differ due to the different substitution patterns influencing the stability of the resulting fragment ions.
Predicted Fragmentation Patterns
The primary fragmentation pathway for aromatic esters involves cleavage of the ester bond. The relative abundance of the resulting acylium and aryloxy ions will be influenced by the position of the methyl groups.
-
For o-Tolyl m-toluate , the key fragments would be the m-toluoyl cation (m/z = 119) and the o-cresoxy radical, or the o-cresyl cation (m/z = 107) and the m-toluic acid radical.
-
For m-Tolyl o-toluate , the key fragments would be the o-toluoyl cation (m/z = 119) and the m-cresoxy radical, or the m-cresyl cation (m/z = 107) and the o-toluic acid radical.
While the primary fragment ions at m/z 119 and 107 are the same, the subsequent fragmentation of these ions and the relative intensities of the peaks can provide clues for differentiation. For instance, the ortho-toluoyl cation from m-Tolyl o-toluate might undergo a characteristic loss of water after rearrangement, which would be less favorable for the meta-isomer.
Chromatographic Separation: Resolving the Isomers
Chromatographic techniques are essential for physically separating the two isomers, which can then be individually analyzed by a detector, such as a mass spectrometer (GC-MS or LC-MS).
Gas Chromatography (GC)
Due to their similar boiling points, separating these isomers by GC requires a column with high resolving power and selectivity for positional isomers. A capillary column with a polar stationary phase, such as a polyethylene glycol (wax) or a cyanopropyl-based phase, would be a logical choice. These phases can interact differently with the subtle differences in the dipole moments of the two isomers, leading to different retention times.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful tool for separating aromatic isomers. A C18 column might provide some separation, but for enhanced resolution, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase is recommended. These phases offer π-π and hydrophobic interactions that are sensitive to the positional differences of the methyl groups on the aromatic rings, leading to differential retention.[1]
Experimental Protocols
Synthesis of o-Tolyl m-toluate and m-Tolyl o-toluate
A standard and reliable method for the synthesis of these esters is the Steglich esterification, which allows for the coupling of a carboxylic acid and an alcohol under mild conditions.
Materials:
-
m-Toluic acid
-
o-Toluic acid
-
o-Cresol
-
m-Cresol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
For o-Tolyl m-toluate: In a round-bottom flask under an inert atmosphere, dissolve m-toluic acid (1.0 eq) and o-cresol (1.0 eq) in anhydrous DCM.
-
For m-Tolyl o-toluate: In a separate round-bottom flask, dissolve o-toluic acid (1.0 eq) and m-cresol (1.0 eq) in anhydrous DCM.
-
To each flask, add DMAP (0.1 eq).
-
Cool the flasks to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to each flask.
-
Allow the reactions to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixtures to remove the dicyclohexylurea byproduct.
-
Wash the filtrates with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
Caption: General workflow for the synthesis of the target ester isomers.
Analytical Workflow
Caption: Recommended analytical workflow for distinguishing the isomers.
Conclusion
The differentiation of o-Tolyl m-toluate and m-Tolyl o-toluate, while challenging due to their isomeric nature, is readily achievable through a systematic application of modern analytical techniques. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods, providing unique spectral fingerprints for each isomer based on the distinct chemical environments of their constituent atoms. Mass spectrometry offers complementary information through subtle differences in fragmentation patterns. Chromatographic methods, particularly GC and HPLC with appropriate column selection, are indispensable for the physical separation of the isomers, enabling their individual characterization and quantification. By employing the predictive data and experimental protocols outlined in this guide, researchers can confidently and accurately distinguish between these two closely related compounds, ensuring the integrity and quality of their scientific endeavors.
References
-
Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Retrieved from Welch Materials website.[1]
Sources
Reference Standards for 2-Methylphenyl 3-methylbenzoate Analysis: A Technical Comparison Guide
Executive Summary: The Metrological Challenge
2-Methylphenyl 3-methylbenzoate (CAS: 21121-93-7 ), also known as o-tolyl m-toluate, is a specialized ester intermediate often encountered in the synthesis of agrochemicals (e.g., tetrazolinone derivatives) and complex organic frameworks. Unlike common pharmaceutical APIs, this compound lacks a ubiquitous pharmacopeial monograph (USP/EP), creating a "standardization gap" for researchers who require rigorous quantification.
This guide objectively compares the available reference standard tiers for this analyte, ranging from ISO 17034 Certified Reference Materials (CRMs) to Research Grade chemicals . It provides a self-validating experimental framework to qualify these standards in-house, ensuring data integrity for regulatory submissions and critical R&D.
Comparative Analysis of Reference Standard Options
When sourcing a standard for CAS 21121-93-7, the primary trade-off is between traceability and availability . The following table contrasts the three primary tiers of standards available for this specific ester.
Table 1: Performance Matrix of Reference Standard Grades
| Feature | Option A: ISO 17034 CRM | Option B: Analytical Standard | Option C: Research Grade / In-House |
| Primary Use | ISO 17025 Accredited Testing, Legal Disputes | Routine QC, Method Validation, Impurity Profiling | Early-stage R&D, Synthesis Confirmation |
| Certified Purity | 99.5% ± 0.3% (Mass Balance) | >98.0% (Chromatographic Area%) | "Conforms to Structure" (NMR/IR) |
| Traceability | SI Units (NIST/BIPM) | Manufacturer's Internal Standard | None / Batch-specific |
| Uncertainty | Explicitly stated ( | Not typically provided | Unknown |
| Water Content | Measured (KF) & Subtracted | Often ignored or "Loss on Drying" | Not measured |
| Cost/Availability | High / Custom Synthesis often required | Moderate / Stock item from specialized vendors | Low / Widely available |
| Recommendation | Gold Standard for final product release. | Best Value for routine HPLC/GC analysis. | Not Recommended for quantitative work without further purification. |
Critical Insight: For 2-Methylphenyl 3-methylbenzoate, "Analytical Standards" (Option B) are the industry norm. However, because this ester hydrolyzes to o-cresol and m-toluic acid, moisture control is the critical failure mode. A standard without a Karl Fischer (KF) value is a liability.
Technical Deep Dive: Synthesis & Degradation Logic
To understand the impurities you must control for, we must visualize the synthesis and degradation pathways. This informs which "Related Substances" to look for in your chromatogram.
Diagram 1: Synthesis and Hydrolytic Degradation Pathway
Caption: Synthesis via Schotten-Baumann condensation and potential hydrolytic reversion.
Mechanistic Implication for Analysis
The ester bond is susceptible to hydrolysis.[1] A reference standard stored improperly (high humidity) will degrade back into o-cresol and m-toluic acid .
-
Detection Marker: Your analytical method must resolve the target peak (RT ~12 min) from o-cresol (RT ~5 min) and m-toluic acid (RT ~4 min). If these peaks co-elute, your purity assay is invalid.
Experimental Protocol: The Self-Validating System
Do not rely solely on the Certificate of Analysis (CoA). Perform this System Suitability Test (SST) to validate the standard before use.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Recommended for purity assessment and stability indicating analysis.
-
Column: C18 (L1), 150 mm x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B (Isocratic hold for polar impurities)
-
2-15 min: 30% → 90% B (Linear gradient)
-
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for max sensitivity) and 254 nm (for aromatic specificity).
-
Temperature: 30°C.
Method B: Purity Calculation (Mass Balance Approach)
To derive the Assay (Potency) of a non-CRM standard, use the following "Self-Validating" equation. This is superior to simple "Area %" which ignores non-UV active impurities like water or inorganic salts.
graphic Purity 100 \text{Potency}graphic Purity}}{100}
-
% Water: Determine via Karl Fischer (Coulometric).
-
% ROI: Residue on Ignition (Sulfated Ash).
-
% Volatiles: Determine via GC-Headspace or TGA (Thermogravimetric Analysis).
-
Chromatographic Purity: Area % from Method A (integration of all impurity peaks).
Table 2: Experimental Data - Commercial Standard Comparison (Simulated)
| Parameter | Brand X (Analytical Grade) | Brand Y (Research Grade) |
| HPLC Purity (254 nm) | 99.2% | 98.5% |
| Water Content (KF) | 0.05% | 0.80% (Significant Risk) |
| Residual Solvent (Toluene) | < 100 ppm | 2500 ppm |
| Effective Potency | 99.1% | 95.2% |
Analysis: Brand Y shows a high HPLC purity (98.5%) but fails on effective potency due to absorbed water and solvent. Using Brand Y without correction would introduce a ~4% systematic error in your quantification.
Workflow: Qualifying a Custom Standard
If a commercial analytical standard is unavailable, you must synthesize and qualify your own. Follow this ISO-aligned workflow.
Diagram 2: Reference Standard Qualification Workflow
Caption: Step-by-step qualification workflow for in-house reference standards.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 570573, Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester (Isomer Reference). Retrieved from [Link][2]
-
European Patent Office. Tetrazolinone compound and applications thereof (EP 2940012 B1). (Mentions 2-methylphenyl 3-methylbenzoate as intermediate). Retrieved from [Link][3][4]
-
International Organization for Standardization. ISO 17034:2016 General requirements for the competence of reference material producers. (Methodology Grounding). Retrieved from [Link]
Sources
- 1. Allyl 2-(allyloxy)-3-methylbenzoate | Benchchem [benchchem.com]
- 2. Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester | C16H16O2 | CID 570573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
A Comparative Guide to the UV-Vis Absorption Characteristics of Methylbenzoate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of UV-Vis Spectroscopy in Aromatic Ester Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and widely accessible analytical technique that provides valuable information about the electronic structure of molecules.[1] For aromatic compounds like methylbenzoate esters, UV-Vis spectroscopy is particularly insightful. The benzene ring and its substituents constitute a chromophore, the part of a molecule responsible for absorbing UV or visible light. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones, with the wavelength of maximum absorbance (λmax) and the intensity of this absorption (molar absorptivity, ε) being characteristic of a molecule's specific structure.
In the context of drug development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Subtle changes in molecular structure, such as the position of a hydroxyl group on the benzene ring of methylbenzoate, can significantly alter the electronic environment and, consequently, the UV-Vis absorption spectrum. This guide will explore these differences, providing a basis for the identification, differentiation, and quantification of these closely related isomers.
Comparative UV-Vis Absorption Profiles of Methylbenzoate Isomers
The position of the hydroxyl group on the benzene ring of methylbenzoate has a profound effect on the molecule's UV-Vis absorption profile. This is due to the electronic interactions between the hydroxyl (-OH) and the methoxycarbonyl (-COOCH₃) substituents, which can either enhance or minimally affect the delocalization of π-electrons within the aromatic system.
| Compound | Structure | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Methylbenzoate | 227 | 12,303 | |
| Methyl 2-hydroxybenzoate (Methyl Salicylate) | 305 | ~3,500 - 5,500 | |
| Methyl 3-hydroxybenzoate | ~238, ~295 | Not readily available | |
| Methyl 4-hydroxybenzoate (Methylparaben) | 255 | ~17,000 |
Note: Molar absorptivity values can vary slightly depending on the solvent and experimental conditions. The value for methyl 2-hydroxybenzoate is an estimation based on typical values for similar phenolic compounds. The λmax for methyl 3-hydroxybenzoate is an estimation based on substituent effects.
Analysis of Spectral Shifts
-
Methylbenzoate: In its unsubstituted form, methylbenzoate exhibits a primary absorption band around 227 nm. This absorption corresponds to a π → π* electronic transition within the benzene ring, slightly modified by the methoxycarbonyl group.
-
Methyl 2-hydroxybenzoate (Methyl Salicylate): The ortho-position of the hydroxyl group leads to a significant bathochromic shift (red shift) to 305 nm.[1] This is attributed to the formation of an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the carbonyl oxygen of the ester group. This planar, six-membered ring structure extends the conjugation of the π-electron system, lowering the energy required for the π → π* transition.
-
Methyl 3-hydroxybenzoate: The hydroxyl group in the meta-position does not allow for direct resonance with the methoxycarbonyl group. Therefore, its effect on the absorption spectrum is less pronounced compared to the ortho and para isomers. It is expected to show a slight bathochromic shift compared to methylbenzoate, with absorption maxima likely appearing around 238 nm and a weaker band around 295 nm.
-
Methyl 4-hydroxybenzoate (Methylparaben): With the hydroxyl group in the para-position, there is effective resonance between the electron-donating hydroxyl group and the electron-withdrawing methoxycarbonyl group through the benzene ring. This extended conjugation results in a bathochromic shift to 255 nm compared to methylbenzoate.[2] The molar absorptivity is also significantly increased, indicating a higher probability of this electronic transition.
The Underlying Principles: Electronic Transitions in Aromatic Systems
The UV-Vis absorption of methylbenzoate and its hydroxy derivatives arises from π → π* transitions within the aromatic ring. The energy required for these transitions, and thus the λmax, is sensitive to the nature and position of substituents on the ring.
-
Electron-Donating and Withdrawing Groups: The hydroxyl group is an activating, electron-donating group (through resonance) and the methoxycarbonyl group is a deactivating, electron-withdrawing group (through resonance and induction). When both are present, their relative positions dictate the extent of electronic perturbation of the benzene π-system.
-
Positional Effects (Ortho, Meta, Para):
-
Ortho and Para: In these positions, the electron-donating hydroxyl group can directly participate in resonance with the electron-withdrawing methoxycarbonyl group, leading to a more extended conjugated system and a lower energy π → π* transition (longer λmax).
-
Meta: In the meta position, the hydroxyl group cannot directly extend the conjugation with the methoxycarbonyl group through resonance. Its effect is primarily inductive, leading to a smaller impact on the λmax compared to the ortho and para isomers.
-
The following diagram illustrates the chemical structures of the compared methylbenzoate esters.
Caption: Chemical structures of methylbenzoate and its hydroxy isomers.
Experimental Protocol: Obtaining a UV-Vis Absorption Spectrum
This section provides a detailed, step-by-step methodology for acquiring the UV-Vis absorption spectrum of a methylbenzoate ester. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.
Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.
-
Cuvettes: A matched pair of quartz cuvettes (1 cm path length). Quartz is essential for measurements below 340 nm as glass absorbs in this region.
-
Solvent: Spectroscopic grade methanol or ethanol. The choice of solvent is critical as it must be transparent in the wavelength range of interest and should not react with the analyte.
-
Analyte: Methylbenzoate ester of interest.
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
Step-by-Step Methodology
-
Solution Preparation:
-
Stock Solution: Accurately weigh a precise amount of the methylbenzoate ester (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration. The concentration should be chosen to yield an absorbance in the optimal range of 0.2 to 0.8 arbitrary units.
-
Working Solution: Perform a serial dilution of the stock solution to obtain a working solution with a concentration that will give an appropriate absorbance reading at the expected λmax.
-
-
Instrument Preparation:
-
Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in their respective holders in the spectrophotometer.
-
Perform a baseline correction. This step electronically subtracts the absorbance of the solvent and the cuvettes, ensuring that the final spectrum is solely due to the analyte.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
-
Place the sample cuvette back into the sample holder. The reference cuvette remains filled with the pure solvent.
-
Initiate the scan. The spectrophotometer will measure the absorbance of the sample at each wavelength in the specified range.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of absorbance versus wavelength.
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.
-
Experimental Workflow Diagram
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Conclusion: A Valuable Tool for Isomer Differentiation
This guide has demonstrated that UV-Vis spectroscopy is a highly effective technique for distinguishing between methylbenzoate and its hydroxylated isomers. The distinct λmax and molar absorptivity values for the ortho, meta, and para isomers provide a clear basis for their identification and quantification. The observed spectral shifts are rationally explained by the electronic effects of the substituents and their positions on the aromatic ring. By following the detailed experimental protocol, researchers can reliably obtain high-quality UV-Vis spectra for these and similar compounds, aiding in various stages of chemical research and drug development.
References
-
National Institute of Standards and Technology. (n.d.). Methylparaben. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Salicylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis Validation for 2-Methylphenyl 3-methylbenzoate
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of elemental analysis and other common analytical techniques for the validation of 2-Methylphenyl 3-methylbenzoate, a representative small organic molecule. We will delve into the causality behind experimental choices and present a self-validating protocol for elemental analysis.
The Critical Role of Elemental Analysis in Compound Validation
Elemental analysis by combustion is a fundamental technique that provides the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This data is then compared to the theoretical composition derived from the compound's molecular formula. For a novel compound like 2-Methylphenyl 3-methylbenzoate, this technique serves as a primary, quantitative assessment of its purity and confirmation of its elemental makeup. While modern spectroscopic methods provide detailed structural information, elemental analysis remains a crucial orthogonal technique, offering a direct measure of elemental composition that is not susceptible to the same interferences as other methods.
The molecular formula for 2-Methylphenyl 3-methylbenzoate is C₁₅H₁₄O₂. The theoretical elemental composition is therefore:
-
Carbon (C): 79.62%
-
Hydrogen (H): 6.24%
-
Oxygen (O): 14.14% (typically determined by difference)
A successful elemental analysis validation hinges on the experimental results for carbon and hydrogen falling within a narrow, accepted tolerance of these theoretical values.
A Self-Validating Protocol for Elemental Analysis
The following protocol is designed to be a self-validating system, incorporating system suitability checks and controls to ensure the trustworthiness of the results. This approach is grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4]
Experimental Workflow
Caption: Workflow for the validation of elemental analysis.
Step-by-Step Methodology
-
Instrument Preparation and System Suitability:
-
Perform a leak check on the elemental analyzer to ensure a closed system, which is critical for accurate combustion and gas detection.
-
Run a blank sample (an empty tin capsule) to establish the baseline and ensure no residual contamination is present.
-
Analyze a certified reference standard with a known elemental composition, such as acetanilide. The results for the standard must be within the laboratory's established acceptance criteria (typically ±0.3% of the known values) before proceeding with sample analysis. This step confirms the instrument is performing correctly.
-
-
Sample Preparation and Analysis:
-
Accurately weigh approximately 2-3 mg of the 2-Methylphenyl 3-methylbenzoate sample into a tin capsule. The sample should be homogenous and thoroughly dried to remove any residual solvents that could affect the hydrogen and carbon content.
-
Perform the analysis in triplicate to assess the precision of the method.
-
-
Data Evaluation and Acceptance Criteria:
-
The mean experimental values for carbon and hydrogen must be within ±0.4% of the theoretical values for 2-Methylphenyl 3-methylbenzoate.[5][6] This widely accepted tolerance in academic and industrial settings provides a high degree of confidence in the sample's purity and identity.
-
The relative standard deviation (RSD) of the triplicate measurements should be within an acceptable range, typically ≤2%, to demonstrate the precision of the analysis.
-
Comparison with Alternative Analytical Techniques
While elemental analysis is a powerful tool for purity assessment, a comprehensive characterization of 2-Methylphenyl 3-methylbenzoate necessitates the use of orthogonal techniques. Each method provides unique and complementary information.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis | Elemental composition (%C, %H, etc.) | Quantitative, direct measure of purity, robust.[7] | Provides no structural information, susceptible to impurities with similar elemental composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry. | Unambiguous structure elucidation, can detect and identify impurities.[8][9] | Less sensitive for quantitative purity assessment compared to chromatography, not ideal for paramagnetic compounds.[7] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Highly sensitive, provides molecular formula confirmation (with high-resolution MS).[9][10] | Isomeric compounds cannot be distinguished, ionization efficiency can vary. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities. | Highly sensitive and quantitative, can separate complex mixtures.[9][10] | Requires a chromophore for UV detection, method development can be time-consuming. |
| Gas Chromatography (GC) | Purity assessment for volatile compounds. | High resolution and sensitivity for volatile and semi-volatile compounds.[9][10] | Not suitable for non-volatile or thermally labile compounds. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and non-destructive, provides a "fingerprint" of the molecule.[8][11] | Provides limited structural information, not ideal for complex mixtures. |
Conclusion
The validation of 2-Methylphenyl 3-methylbenzoate, or any synthesized organic compound, should not rely on a single analytical technique. Elemental analysis provides a robust and quantitative assessment of elemental composition and purity, serving as a fundamental pillar of compound characterization. When used in conjunction with spectroscopic and chromatographic methods, as outlined in this guide, researchers can build a comprehensive and trustworthy data package that unequivocally confirms the identity, structure, and purity of their material. This multi-faceted approach is essential for ensuring data integrity in research, drug discovery, and development.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
-
Quality Guidelines - ICH. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Analytical Techniques for Organic Compounds | Algor Cards. [Link]
-
An International Study Evaluating Elemental Analysis - PMC - NIH. [Link]
-
An International Study Evaluating Elemental Analysis | ACS Central Science. [Link]
-
Spectrophotometric Identification Tests USP 2025. [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]
-
The synthesis and analysis of organic compounds | Organic Chemistry - Oxford Academic. [Link]
-
3-(3-Methylphenyl)benzoate | C14H11O2- | CID 6936274 - PubChem - NIH. [Link]
-
Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester - PubChem. [Link]
-
Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C. [Link]
-
Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). [Link]
-
Methyl benzoate - Wikipedia. [Link]
-
Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals - ResearchGate. [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS - uspbpep.com. [Link]
-
<197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS. [Link]
-
Methyl 3-methylbenzoate | CAS#:99-36-5 | Chemsrc. [Link]
-
Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. - Agilent. [Link]
-
Benzoic acid, 3-methylphenyl ester - Substance Details - SRS | US EPA. [Link]
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- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 8. rroij.com [rroij.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Methylphenyl 3-methylbenzoate
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling aromatic esters like 2-Methylphenyl 3-methylbenzoate, while routine, demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a procedural and logical framework for its safe handling, emphasizing the causality behind each safety measure. The protocols outlined here are designed to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Hazard Assessment: Understanding the "Why"
Aromatic esters as a class, and these specific analogs, present several key risks:
-
Skin and Eye Irritation: Direct contact can cause irritation. The SDS for Methyl 3-methylbenzoate explicitly lists "Causes skin irritation" and "Causes serious eye irritation" as hazards[1].
-
Respiratory Irritation: Inhalation of vapors, mists, or aerosols may lead to respiratory tract irritation[1][2]. Operations that generate aerosols or are conducted at elevated temperatures increase this risk.
-
Harmful if Swallowed: Acute oral toxicity is a noted hazard for methyl benzoate, classified as "Harmful if swallowed"[3][4][5][6][7].
-
Combustibility: The substance is likely a combustible liquid, meaning it can ignite when exposed to a source of ignition at elevated temperatures[2][4][8].
This assessment dictates that our protective strategy must prevent contact with skin and eyes, minimize inhalation of vapors, and mitigate fire risks.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is a direct response to the identified hazards. The goal is to establish an impermeable barrier between you and the chemical.
| Hazard | Potential Exposure Route | Primary PPE Requirement | Secondary/Enhanced Protection |
| Skin Irritation | Direct Contact, Splashes | Chemical-Resistant Gloves (Nitrile) | Lab Coat, Chemical-Resistant Apron |
| Eye Irritation | Splashes, Vapors | Chemical Safety Goggles | Face Shield (for large volumes/splash risk) |
| Respiratory Irritation | Inhalation of Vapors/Aerosols | Work in a Ventilated Area | Use of a Fume Hood, Respirator (for high concentrations) |
| Harmful if Swallowed | Ingestion | Standard Lab Hygiene | N/A |
| Combustibility | Fire, Explosion | N/A | Use in areas free from ignition sources |
Hand Protection: Beyond the Latex Glove
Standard household or latex gloves are insufficient for handling many laboratory chemicals as they can degrade quickly[9].
-
Recommended Material: Nitrile gloves are the preferred choice. They offer superior resistance to chemicals, punctures, and tearing compared to latex[9][10].
-
Causality: The synthetic rubber composition of nitrile provides a more robust barrier against aromatic esters. Always inspect gloves for any signs of degradation or perforation before use[7]. A planned replacement schedule is crucial during prolonged use to prevent permeation, where the chemical can pass through the glove material without visible damage[11].
Eye and Face Protection: A Non-Negotiable Standard
Chemical splashes can cause severe and irreversible eye damage[10].
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory[10][12]. Standard safety glasses do not provide adequate protection from splashes[12].
-
Enhanced Protection: When handling larger volumes (>1 liter) or when the procedure has a high potential for splashing, a face shield should be worn in addition to safety goggles to protect the entire face[10][12]. An eyewash station must be immediately accessible[13][14].
Body Protection: Shielding from Spills
-
Standard Protocol: A clean, buttoned lab coat should be worn to protect your skin and personal clothing from minor spills and contamination[9].
-
Material: Choose a lab coat made of appropriate material. For handling combustible liquids, flame-resistant materials may be considered.
-
Footwear: Never wear open-toed shoes, sandals, or perforated footwear in a laboratory setting. Fully enclosed shoes, preferably made of a chemically resistant material, are required to protect against spills[11].
Respiratory Protection: Managing the Unseen Hazard
The primary method of controlling respiratory hazards is through engineering controls.
-
Ventilation: Always handle 2-Methylphenyl 3-methylbenzoate in a well-ventilated area[1][9].
-
Fume Hood: For procedures that may generate significant vapors or aerosols (e.g., heating, sonicating, vortexing), a certified chemical fume hood is required.
-
Respirator Use: In situations where engineering controls are insufficient to keep vapor concentrations low, a NIOSH-approved respirator may be necessary[15]. The specific type of cartridge should be chosen based on the chemical's properties and anticipated concentration levels.
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling ensures that safety protocols are consistently applied.
Pre-Operation
-
Review the SDS: Before beginning, always review the Safety Data Sheet for the specific product you are using. Pay close attention to sections covering hazards, PPE, and first aid[9][12].
-
Prepare Your Workspace: Ensure the work area is clean and uncluttered. Confirm the location and functionality of the nearest safety shower and eyewash station[13][14]. Ensure ventilation systems are active.
-
Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before donning PPE.
Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling 2-Methylphenyl 3-methylbenzoate.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. nj.gov [nj.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.fr [fishersci.fr]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. jpharmachem.com [jpharmachem.com]
- 8. durhamtech.edu [durhamtech.edu]
- 9. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 10. mcrsafety.com [mcrsafety.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. fishersci.com [fishersci.com]
- 14. home.miracosta.edu [home.miracosta.edu]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
